molecular formula C22H30N4O3S B15620339 (S,R,R)-VH032

(S,R,R)-VH032

货号: B15620339
分子量: 430.6 g/mol
InChI 键: ZLOXMSNKPDWMEF-AOIWGVFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S,R,R)-VH032 is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H30N4O3S

分子量

430.6 g/mol

IUPAC 名称

(2S,4R)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19+/m1/s1

InChI 键

ZLOXMSNKPDWMEF-AOIWGVFYSA-N

产品来源

United States

Foundational & Exploratory

(S,R,R)-VH032: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,R)-VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its chemical structure, properties, and its role in the VHL-HIF-1α signaling pathway, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic molecule designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL. Its specific stereochemistry is critical for its high-affinity binding.

Table 1: Physicochemical Properties of VH032

PropertyValueSource
IUPAC Name N-((2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-pyrrolidin-2-yl)-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)carboxamideN/A
Molecular Formula C24H32N4O4S[1]
Molecular Weight 472.6 g/mol [1]
CAS Number 2489876-59-5N/A
Binding Affinity (Kd for VHL) 185 nM (for general VH032)[2][3]
Solubility DMSO: 90.0 mg/mL (190.4 mM)[1]

Mechanism of Action: The VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the VHL protein, as part of an E3 ubiquitin ligase complex, recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). This binding is dependent on the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylases (PHDs). Following binding, VHL mediates the ubiquitination of HIF-1α, targeting it for proteasomal degradation. This process keeps HIF-1α levels low.

This compound acts as a competitive inhibitor of the VHL:HIF-1α interaction. By occupying the binding site on VHL, it prevents the ubiquitination and subsequent degradation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes. This mechanism is fundamental to its application in PROTACs, where VH032 serves to recruit the VHL E3 ligase to a target protein for degradation.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling and VH032 Inhibition cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound HIF-1a HIF-1a Hydroxylated HIF-1a Hydroxylated HIF-1a HIF-1a->Hydroxylated HIF-1a PHDs, O2 PHDs PHDs VHL VHL Ubiquitinated HIF-1a Ubiquitinated HIF-1a VHL->Ubiquitinated HIF-1a Ubiquitination Ub Ubiquitin Ub->VHL Proteasome Proteasome Hydroxylated HIF-1a->VHL Binding Ubiquitinated HIF-1a->Proteasome Degradation VH032 This compound VHL_inhibited VHL VH032->VHL_inhibited Inhibits Binding Hydroxylated HIF-1a_no_binding Hydroxylated HIF-1a HIF-1a_stabilized Stabilized HIF-1a Nucleus Nucleus HIF-1a_stabilized->Nucleus Translocation HIF-1a/b Dimer HIF-1α/β Dimer HRE Hypoxia Response Element HIF-1a/b Dimer->HRE Binding Gene_Transcription Gene Transcription HRE->Gene_Transcription Hydroxylated HIF-1a_no_binding->HIF-1a_stabilized Accumulation PROTAC_Workflow General Workflow for PROTAC Synthesis and Evaluation Start Start: Identify Target Protein Target_Ligand Ligand for Target Protein Start->Target_Ligand VH032 This compound (VHL Ligand) Synthesis PROTAC Synthesis VH032->Synthesis Target_Ligand->Synthesis Linker Chemical Linker Linker->Synthesis Biochemical_Assay Biochemical Assays (e.g., TR-FRET, FP) - Ternary Complex Formation - Binding Affinity Synthesis->Biochemical_Assay Cellular_Assay Cellular Assays - Target Degradation (Western Blot) - DC50/Dmax Determination - Cell Viability Biochemical_Assay->Cellular_Assay In_Vivo_Studies In Vivo Studies (Animal Models) - Pharmacokinetics - Efficacy Cellular_Assay->In_Vivo_Studies End Lead PROTAC Candidate In_Vivo_Studies->End

References

An In-Depth Technical Guide on the Mechanism of Action of (S,R,R)-VH032 in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1] This is achieved by co-opting the cell's own ubiquitin-proteasome system. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most widely utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) tumor suppressor.[2] (S,R,R)-VH032 is a potent and specific ligand for VHL, serving as a cornerstone for the development of numerous PROTACs.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of PROTACs, detailing the formation of the ternary complex, the subsequent ubiquitination and degradation of the target protein, and the experimental methodologies used to characterize these processes.

The PROTAC-VHL Signaling Pathway

The fundamental mechanism of action of a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ligase complex.[5] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6]

PROTAC_Mechanism cluster_VHL_complex VHL E3 Ligase Complex cluster_Ubiquitination Ubiquitination Cascade VHL VHL ElonginC Elongin C VHL->ElonginC TernaryComplex Target-PROTAC-VHL Ternary Complex VHL->TernaryComplex ElonginB Elongin B ElonginB->ElonginC Cullin2 Cullin 2 ElonginC->Cullin2 Rbx1 Rbx1 Cullin2->Rbx1 E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Rbx1 E2 Binding Ub Ubiquitin Ub->E1 Target Target Protein Target->TernaryComplex PROTAC This compound PROTAC PROTAC->TernaryComplex Ub_Target Polyubiquitinated Target Protein TernaryComplex->Ub_Target Polyubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Analysis of this compound-based PROTAC Activity

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). While specific data for the this compound isomer is not always explicitly reported separately from other VH032 isomers, the following table summarizes representative data for PROTACs utilizing VH032 as the VHL ligand.

PROTAC NameTarget ProteinCell LineDC50DmaxReference
CM11 pVHL30HeLa<100 nM>90%[7]
Degrader 1 NTMT1HCT1167.53 µM>90%[1]
PSMA-ARD-203 Androgen ReceptorLNCaP~10 nM>80%[8]
HDAC PROTAC 22 HDAC3HCT1160.44 µM77%[9]

Experimental Protocols

Western Blotting for Protein Degradation Quantification

This protocol is a standard method to determine the DC50 and Dmax of a PROTAC.[10]

a. Cell Treatment and Lysis:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the this compound-based PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

b. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

c. SDS-PAGE and Immunoblotting:

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Transfer E->F G Immunoblotting F->G H Signal Detection G->H I Data Analysis (DC50/Dmax) H->I

Western Blotting Experimental Workflow.
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[11]

a. Binary Interaction Analysis:

  • Immobilize the VHL E3 ligase complex onto a sensor chip.

  • Inject a series of concentrations of the this compound-based PROTAC over the chip surface to measure the binding kinetics (kon and koff) and affinity (KD) of the PROTAC-VHL interaction.

  • In a separate experiment, immobilize the target protein and inject the PROTAC to determine the binding parameters for the PROTAC-target interaction.

b. Ternary Complex Analysis:

  • Immobilize the VHL E3 ligase complex on the sensor chip.

  • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the VHL-coated surface. The binding response will reflect the formation of the ternary complex.

  • Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants for the ternary complex.

c. Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary binding affinity of the PROTAC to the VHL complex to the ternary binding affinity. α = KD (binary, PROTAC-VHL) / KD (ternary) A value of α > 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to VHL.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

a. Binary Titrations:

  • Fill the ITC cell with a solution of the VHL E3 ligase complex.

  • Fill the injection syringe with a solution of the this compound-based PROTAC at a concentration 10-20 times higher than the VHL concentration.

  • Perform a series of injections of the PROTAC into the VHL solution and measure the heat changes.

  • Integrate the heat peaks and fit the data to a one-site binding model to determine the thermodynamic parameters for the PROTAC-VHL interaction.

  • Repeat the experiment by titrating the PROTAC into a solution of the target protein.

b. Ternary Complex Titration:

  • Prepare a solution of the VHL E3 ligase complex pre-saturated with the target protein in the ITC cell.

  • Titrate the this compound-based PROTAC into this pre-formed binary complex.

  • Analyze the resulting thermogram to determine the apparent KD for the formation of the ternary complex.

c. Cooperativity Calculation: Similar to SPR, the cooperativity factor (α) can be calculated from the binary and ternary binding affinities determined by ITC.

Biophysical_Assay_Logic cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_Binary Measure Binary Interactions (PROTAC-VHL, PROTAC-Target) SPR_Ternary Measure Ternary Complex Formation SPR_Binary->SPR_Ternary SPR_Kinetics Determine kon, koff, KD SPR_Ternary->SPR_Kinetics Cooperativity Calculate Cooperativity (α) SPR_Kinetics->Cooperativity ITC_Binary Measure Binary Interactions (Thermodynamics) ITC_Ternary Measure Ternary Complex Formation (Thermodynamics) ITC_Binary->ITC_Ternary ITC_Thermo Determine KD, ΔH, n ITC_Ternary->ITC_Thermo ITC_Thermo->Cooperativity

References

(S,R,R)-VH032 as a von Hippel-Lindau E3 Ligase Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the cellular machinery responsible for protein degradation. Its recruitment by Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy in targeted protein degradation (TPD). A critical component of these PROTACs is the VHL ligand, which directs the E3 ligase to the protein of interest (POI). (S,R,R)-VH032 is a potent and widely utilized VHL ligand that serves as a cornerstone in the design of numerous PROTAC degraders. This technical guide provides an in-depth overview of this compound, including its binding characteristics, its application in PROTACs, and detailed experimental protocols for its characterization.

Core Concepts: VHL, PROTACs, and the Role of this compound

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification is recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[1]

PROTACs are heterobifunctional molecules that co-opt this natural degradation pathway. They consist of two distinct ligands connected by a linker: one binds to the POI, and the other, in this case this compound, binds to the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the proteasome.

This compound is a derivative of the VHL ligand VH032, which was developed through structure-guided design to mimic the hydroxylated HIF-1α peptide. Its high affinity and favorable physicochemical properties have made it a popular choice for incorporation into PROTACs targeting a wide range of proteins implicated in various diseases.[2][3]

Data Presentation

Binding Affinity of VH032 and its Derivatives to VHL

The binding affinity of VHL ligands is a critical parameter for the efficacy of the resulting PROTAC. The dissociation constant (Kd) is a common metric used to quantify this affinity, with lower values indicating a stronger interaction.

CompoundBinding Affinity (Kd) to VHLMethodReference
VH032185 nMNot Specified[4][5]
VH10144 nMNot Specified[6]
(3R,4S)-F-Hyp containing VH032 derivative (14a)Within two-fold of VH032ITC[7]
(3S,4S)-F-Hyp containing VH032 derivative (14b)~3.7 µM (almost 20-fold lower than VH032)ITC[7]
BODIPY FL VH032 (5)3.01 nMTR-FRET[8]
Degradation Potency of PROTACs Utilizing VH032 Ligands

The efficacy of a PROTAC is often characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

PROTACTarget ProteinCell LineDC50DmaxReference
CM11 (Homo-PROTAC)pVHL30Not Specified10 - 100 nMNot Specified[9]
JPS014 (7)HDAC1HCT1160.91 ± 0.02 µMNot Specified[2]
JPS014 (7)HDAC3HCT1160.64 ± 0.03 µMNot Specified[2]
JPS016 (9)HDAC1HCT1160.55 ± 0.18 µMNot Specified[2]
JPS016 (9)HDAC3HCT1160.53 ± 0.13 µMNot Specified[2]
JPS036 (22)HDAC3HCT1160.44 ± 0.03 µM77%[2]

Signaling Pathways and Experimental Workflows

VHL-Mediated Degradation and PROTAC Mechanism of Action

VHL_PROTAC_Pathway cluster_normoxia Normoxia cluster_degradation Proteasomal Degradation cluster_protac PROTAC Intervention HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α Proline Hydroxylation O2 O2 O2->PHDs VHL VHL E3 Ligase Hydroxylated HIF-1α->VHL Recognition Ubiquitinated HIF-1α Ubiquitinated HIF-1α VHL->Ubiquitinated HIF-1α Ubiquitination Ub Ubiquitin Ub->VHL Proteasome Proteasome Ubiquitinated HIF-1α->Proteasome Degradation PROTAC This compound -Linker- POI Ligand POI Protein of Interest PROTAC->POI Binds VHL_PROTAC VHL E3 Ligase PROTAC->VHL_PROTAC Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL_PROTAC->Ternary_Complex Ubiquitinated POI Ubiquitinated POI Ternary_Complex->Ubiquitinated POI Ubiquitination Ub_PROTAC Ubiquitin Ub_PROTAC->Ternary_Complex Proteasome_PROTAC Proteasome_PROTAC Ubiquitinated POI->Proteasome_PROTAC Degradation

Caption: VHL-mediated degradation pathway and the mechanism of action of a this compound-based PROTAC.

Experimental Workflow for Characterizing a this compound based PROTAC

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Synthesis Synthesize PROTAC: This compound-Linker-POI Ligand SPR Surface Plasmon Resonance (SPR) Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC Cell_Culture Cell Culture and Treatment with PROTAC Synthesis->Cell_Culture Binary_Binding Binary Binding Affinity (PROTAC to VHL & POI) SPR->Binary_Binding Ternary_Complex Ternary Complex Formation (VHL-PROTAC-POI) SPR->Ternary_Complex ITC->Binary_Binding ITC->Ternary_Complex Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Degradation_Metrics Determine DC50 and Dmax Western_Blot->Degradation_Metrics

Caption: A typical experimental workflow for the synthesis and characterization of a this compound-based PROTAC.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of the ternary complex formation between VHL, a this compound-based PROTAC, and the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or streptavidin-coated)

  • Purified VHL E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

  • Purified target protein (POI)

  • This compound-based PROTAC

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization reagents (e.g., amine coupling kit or biotin (B1667282) for streptavidin chips)

Protocol:

  • Ligand Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface according to the manufacturer's instructions. Aim for a low immobilization level to minimize mass transport limitations.[10]

  • Binary Interaction (PROTAC to VHL):

    • Prepare a series of dilutions of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized VHL surface and a reference flow cell.

    • Monitor the binding and dissociation phases.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary binding affinity (Kd).[11]

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer.

    • Inject these solutions over the immobilized VHL surface.

    • Monitor the binding and dissociation phases.

    • Fit the data to determine the kinetics and affinity of the ternary complex formation.[10][12]

  • Data Analysis: Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd. A value of α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters (affinity, enthalpy, and stoichiometry) of the interaction between this compound and the VHL E3 ligase.

Materials:

  • Isothermal titration calorimeter

  • Purified VHL E3 ligase complex

  • This compound ligand

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the VHL protein against the ITC running buffer.

    • Dissolve the this compound ligand in the same dialysis buffer. Ensure the final DMSO concentration is low and matched between the syringe and cell solutions.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the VHL protein solution (e.g., 10-50 µM) into the sample cell.

    • Load the this compound ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution.

    • Perform a control titration of the ligand into the buffer to account for the heat of dilution.[13][14]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution from the raw data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[15][16]

Western Blot for PROTAC-Induced Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein in cells treated with a this compound-based PROTAC and determine the DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein

  • This compound-based PROTAC

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][17]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.[4][17]

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.[4][17]

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[18]

Conclusion

This compound is a powerful and versatile VHL ligand that has become an indispensable tool in the field of targeted protein degradation. Its high binding affinity and well-characterized properties make it an excellent starting point for the development of novel PROTACs. The experimental protocols provided in this guide offer a framework for the robust characterization of this compound-based PROTACs, from initial biophysical validation to the assessment of cellular degradation efficacy. A thorough understanding and application of these methods are crucial for advancing the development of this promising therapeutic modality.

References

(S,R,R)-VH032 for Targeted Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,R)-VH032 is a potent and highly specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary application in targeted therapeutics is as a critical component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] this compound serves as the VHL-recruiting moiety in these chimeras, effectively "hijacking" the cell's natural protein disposal machinery to eliminate proteins of interest, particularly those implicated in disease pathogenesis.[2][3] This technology offers a powerful alternative to traditional occupancy-based inhibitors, enabling the targeting of proteins previously considered "undruggable."

Mechanism of Action

The mechanism of this compound-based PROTACs involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein. This compound binds with high affinity to the substrate recognition domain of VHL.[4] The other end of the PROTAC molecule contains a ligand that binds to the protein of interest. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase.[3] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[3][5]

Beyond its role in PROTACs, as a VHL ligand, this compound can also act as an inhibitor of the VHL/HIF-1α interaction. Under normal oxygen conditions (normoxia), VHL recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for degradation.[6][7] By blocking this interaction, VHL ligands like VH032 can stabilize HIF-α, leading to the activation of the hypoxic response and the transcription of hypoxia-inducible genes.

Quantitative Data

The binding affinity of this compound and its derivatives to the VHL protein is a critical parameter for the efficacy of the resulting PROTACs. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Below is a summary of reported binding affinities from various studies.

CompoundAssay TypeBinding Affinity (Kd)Binding Affinity (IC50)Reference
VH032Fluorescence Polarization (FP)185 nM[4][8]
BODIPY FL VH032Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET)3.01 nM[9][10]
VH032BODIPY FL VH032-mediated TR-FRET77.8 nM (Ki = 33.4 nM)[9]
VH298BODIPY FL VH032-mediated TR-FRET44.0 nM (Ki = 18.9 nM)[9]
MZ1 (BRD4 PROTAC with VH032)BODIPY FL VH032-mediated TR-FRET14.7 nM (Ki = 6.3 nM)[9]
VH032BODIPY FL VH032-mediated FP352.2 nM (Ki = 142.1 nM)[10]
VH298BODIPY FL VH032-mediated FP288.2 nM (Ki = 110.4 nM)[10]
MZ1 (BRD4 PROTAC with VH032)BODIPY FL VH032-mediated FP226.2 nM (Ki = 79.7 nM)[10]

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • This compound-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[11] Scrape the cells and collect the lysate.[11]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[11] Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer.[11] Boil the samples to denature the proteins and load equal amounts onto an SDS-PAGE gel.[5][11]

  • Protein Transfer: Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[5][11]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding.[5] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5][11] Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[5][11]

  • Detection and Analysis: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[11] Quantify the band intensities and normalize the target protein levels to the loading control.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

This assay measures the binding affinity of ligands to the VHL protein complex in a high-throughput format.

Principle: The assay utilizes a donor fluorophore (e.g., a terbium-labeled anti-GST antibody that binds to a GST-tagged VCB complex) and an acceptor fluorophore (e.g., a fluorescently labeled VH032 probe like BODIPY FL VH032). When the fluorescent probe binds to VHL, the donor and acceptor are in close proximity, resulting in a FRET signal. A competing ligand will displace the probe, leading to a decrease in the FRET signal.[9][12][13]

General Protocol:

  • Prepare a reaction mixture containing the GST-tagged VCB complex and the terbium-labeled anti-GST antibody in an appropriate assay buffer.

  • Add the BODIPY FL VH032 probe.

  • Add the test compound (e.g., this compound or a PROTAC) at various concentrations.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm (donor) and ~520 nm (acceptor).[9]

  • Calculate the ratio of the acceptor to donor emission signals and plot the results against the concentration of the test compound to determine the IC50 value.

Fluorescence Polarization (FP) Assay for VHL Binding

This is another common method to determine binding affinities in a homogeneous format.

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (probe). When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like VHL, its tumbling is restricted, leading to an increase in fluorescence polarization. A competing ligand will displace the fluorescent probe, causing a decrease in polarization.[14][15]

General Protocol:

  • Prepare a reaction mixture containing the VCB protein complex and a fluorescently labeled VHL ligand (e.g., a fluorescein-labeled HIF-1α peptide or a derivative of VH032) in an assay buffer.

  • Add the test compound at various concentrations.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation PROTAC This compound PROTAC Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits POI Protein of Interest (POI) POI->Ternary_Complex Binds E2 E2 Conjugating Enzyme Ternary_Complex->E2 PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitinates POI E1 E1 Activating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Binds Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_POI Degraded POI Proteasome->Degraded_POI Degrades

Caption: Mechanism of this compound-based PROTACs.

Hypoxia_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition HIFa_N HIF-α PHD PHD (Prolyl Hydroxylase) HIFa_N->PHD O2 HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH VHL_N VHL E3 Ligase HIFa_OH->VHL_N Binds Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIFa_H HIF-α HIF_complex HIF Complex (HIF-α/HIF-β) HIFa_H->HIF_complex HIFb HIF-β (ARNT) HIFb->HIF_complex HRE Hypoxia Response Element (DNA) HIF_complex->HRE Binds to Gene_expression Target Gene Expression HRE->Gene_expression Activates VH032_Inhibitor This compound VH032_Inhibitor->VHL_N Inhibits Binding to HIF-α-OH

Caption: The role of VHL in the hypoxia signaling pathway.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation (Laemmli Buffer) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

References

(S,R,R)-VH032 Binding Affinity to VHL Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,R)-VH032, to its target protein, VHL. This document consolidates available quantitative data, details common experimental methodologies for affinity determination, and illustrates the relevant biological pathways.

Executive Summary

This compound is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. Its high affinity and specificity for the VHL protein enable the recruitment of the E3 ubiquitin ligase complex to target proteins for degradation. While a precise binding affinity for the (S,R,R) stereoisomer is not explicitly available in the reviewed literature, the closely related compound, VH032 (stereochemistry often unspecified), has been extensively studied. This guide will present the binding data for VH032, with the caveat that these values are commonly attributed to the active stereoisomer used in research. The most frequently cited dissociation constant (Kd) for the interaction between VH032 and the VHL-ElonginB-ElonginC (VBC) complex is approximately 185 nM, as determined by Isothermal Titration Calorimetry (ITC)[1]. Other techniques, such as fluorescence-based assays, have also been employed to characterize this interaction, yielding inhibition constants (Ki) in the nanomolar range.

Quantitative Binding Affinity Data

The binding affinity of VH032 for the VHL protein has been quantified using various biophysical techniques. The following table summarizes the key quantitative data from the literature. It is important to note that the specific stereoisomer is not always explicitly stated in the source material.

LigandAssay TypeParameterValue (nM)Protein ConstructReference
VH032Isothermal Titration Calorimetry (ITC)Kd185 ± 7VHL-ElonginB-ElonginC (VBC)[1]
VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Ki33.4GST-VCB[2]
BODIPY FL VH032Fluorescence Polarization (FP)Kd100.8VCB[2]

Experimental Protocols

The determination of binding affinity between small molecules and proteins is fundamental in drug discovery. Below are detailed methodologies for key experiments cited in the study of VH032 and VHL.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p1 Purify VBC protein complex p3 Degas protein and ligand solutions p1->p3 p2 Synthesize and purify VH032 p2->p3 p4 Accurately determine concentrations p3->p4 i1 Load VBC into sample cell p4->i1 i2 Load VH032 into titration syringe p4->i2 i3 Perform serial injections of VH032 into VBC i1->i3 i2->i3 i4 Measure heat changes after each injection i3->i4 a1 Integrate raw heat data i4->a1 a2 Plot heat change vs. molar ratio a1->a2 a3 Fit data to a binding model a2->a3 a4 Determine Kd, n, ΔH, and ΔS a3->a4

A flowchart of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Steps:

  • Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) protein complex is expressed and purified. The VH032 ligand is synthesized and purified to a high degree. Both the protein and ligand are extensively dialyzed into the same buffer to minimize heat of dilution effects.

  • Concentration Determination: Accurate concentration of both the protein and ligand are determined. For ITC, the concentration of the macromolecule in the cell is typically 10-50 times the expected Kd, and the ligand concentration in the syringe is 10-20 times that of the macromolecule.

  • ITC Measurement: The VBC solution is placed in the sample cell of the calorimeter, and the VH032 solution is loaded into the injection syringe. A series of small injections of the ligand are made into the protein solution.

  • Data Analysis: The heat released or absorbed after each injection is measured. The data is then plotted as heat per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Experimental Workflow:

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis r1 Prepare fluorescently labeled VH032 (e.g., BODIPY FL-VH032) e1 Incubate VBC with fluorescent probe r1->e1 r2 Prepare purified VBC protein complex r2->e1 r3 Prepare serial dilutions of unlabeled this compound e2 Add serially diluted unlabeled VH032 r3->e2 e1->e2 e3 Incubate to reach equilibrium e2->e3 e4 Measure fluorescence polarization e3->e4 d1 Plot fluorescence polarization vs. log[competitor] e4->d1 d2 Fit data to a sigmoidal dose-response curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki from IC50 using the Cheng-Prusoff equation d3->d4

A flowchart of the Fluorescence Polarization (FP) competitive binding assay.

Detailed Steps:

  • Reagent Preparation: A fluorescently labeled version of VH032 (the probe) is synthesized. A solution of the VBC protein complex and serial dilutions of the unlabeled this compound (the competitor) are prepared in a suitable assay buffer.

  • Assay Setup: The fluorescent probe and the VBC protein are mixed in the wells of a microplate and incubated to allow for binding.

  • Competition: The serially diluted unlabeled this compound is then added to the wells. The unlabeled compound competes with the fluorescent probe for binding to VHL.

  • Measurement: After an incubation period to reach equilibrium, the fluorescence polarization of each well is measured using a plate reader. As the concentration of the unlabeled competitor increases, it displaces the fluorescent probe, leading to a decrease in the measured polarization.

  • Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to determine the IC50 value (the concentration of competitor that displaces 50% of the bound probe). The inhibition constant (Ki) can then be calculated from the IC50 value.

VHL Signaling Pathway and Mechanism of Action

The von Hippel-Lindau protein is a substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex. A primary function of this complex is to target the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation in the presence of oxygen.

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHDs are inactive, HIF-1α is not hydroxylated, and it can accumulate, dimerize with HIF-1β, and activate the transcription of genes involved in processes such as angiogenesis and glycolysis.

This compound acts as an inhibitor of the VHL/HIF-1α interaction. It mimics the hydroxylated proline residue of HIF-1α, thereby binding to the same pocket on the VHL protein. This competitive binding prevents VHL from recognizing and ubiquitinating HIF-1α, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions.

The VHL-HIF-1α signaling pathway and the mechanism of action of this compound.

Conclusion

References

(S,R,R)-VH032: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,R)-VH032 is a potent and selective small molecule ligand of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its discovery marked a significant advancement in the field of chemical biology, providing a valuable tool to probe the VHL/HIF-1α signaling axis and serving as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the discovery, development, and key experimental methodologies associated with this compound.

Discovery and Development Timeline

The development of this compound emerged from structure-guided drug design efforts aimed at creating non-peptidic small molecule inhibitors of the protein-protein interaction between VHL and the α-subunit of Hypoxia-Inducible Factor 1 (HIF-1α). The Ciulli laboratory at the University of Dundee was instrumental in this endeavor.

Key Milestones:

  • Mid-2010s: The Ciulli lab discloses the development of second-generation VHL inhibitors, including the foundational scaffold of what would become VH032. This work built upon earlier peptidomimetic inhibitors.

  • 2015: The first applications of small-molecule VHL inhibitors as recruiting moieties in PROTACs are reported. The Ciulli laboratory demonstrates the use of a VH032-like ligand in a PROTAC targeting BET proteins.[1]

  • Post-2015: this compound becomes a widely adopted VHL ligand in the design of numerous PROTACs targeting a diverse range of proteins for degradation. Its utility as a chemical probe for studying the hypoxia signaling pathway is also extensively explored.[1][]

  • 2020: A provisional US patent application is filed for a novel VHL small molecule probe based on the VH032 scaffold, highlighting its continued importance in assay development.

  • Recent Developments: Ongoing research focuses on optimizing the physicochemical properties of VH032-based ligands to enhance their cell permeability and oral bioavailability for therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its derivatives from various biochemical and cellular assays.

CompoundAssay TypeTargetKd (nM)Reference
This compound Not SpecifiedVHL185[1][3]
BODIPY FL VH032TR-FRETVCB Complex3.01[4]
BODIPY FL VH032FP AssayVCB Complex100.8[5]
CompoundAssay TypeIC50 (nM)Ki (nM)Reference
This compound TR-FRET77.833.4[5]
This compound FP Assay352.2142.1[6]
VH298TR-FRET44.018.9[5]
VH298FP Assay288.2110.4[6]
MZ1 (PROTAC)TR-FRET14.76.3[5]

Signaling Pathway

This compound functions by disrupting the normal cellular process of hypoxia-inducible factor-1α (HIF-1α) degradation. Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. By binding to VHL, this compound competitively inhibits the VHL/HIF-1α interaction, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_inhibition This compound Inhibition HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α Hydroxylation VHL VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL Binding Proteasome Proteasome Hydroxylated HIF-1α->Proteasome Ubiquitin Ub VHL->Ubiquitin Recruitment Ubiquitin->Hydroxylated HIF-1α Ubiquitination Degradation Degradation Proteasome->Degradation VH032 This compound VHL_inhibited VHL E3 Ligase Complex VH032->VHL_inhibited Binding & Inhibition Hydroxylated HIF-1α_2 Hydroxylated HIF-1α VHL_inhibited->Hydroxylated HIF-1α_2 Binding Blocked Stabilized_HIF Stabilized HIF-1α Nucleus Nucleus Stabilized_HIF->Nucleus Accumulation & Translocation Transcription Gene Transcription Nucleus->Transcription Activation of Hypoxia Responsive Genes Hydroxylated HIF-1α_2->Stabilized_HIF

VHL/HIF-1α signaling pathway and its inhibition by this compound.

Experimental Protocols

Synthesis of this compound

Multiple synthetic routes for this compound have been reported. A common approach involves the coupling of four key building blocks. A generalized, convergent synthesis is outlined below. This process has been optimized for multi-gram scale synthesis without the need for column chromatography.[7][8]

Materials:

  • (S)-2-((S)-2-acetamido-3,3-dimethylbutanamido)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (precursor)

  • Acetic anhydride (B1165640) (Ac₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the VH032 amine precursor in DCM.

  • Add DIPEA to the solution.

  • Add acetic anhydride dropwise to the reaction mixture at room temperature.

  • Stir the reaction for a specified time until completion, monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, if necessary, by a suitable method such as preparative HPLC to yield pure this compound.[9]

VH032_Synthesis_Workflow Start Start with VH032 Amine Precursor Dissolve Dissolve in DCM Start->Dissolve Add_DIPEA Add DIPEA Dissolve->Add_DIPEA Add_Ac2O Add Acetic Anhydride Add_DIPEA->Add_Ac2O React Stir at Room Temperature Add_Ac2O->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify (Prep-HPLC) Concentrate->Purify End Obtain Pure this compound Purify->End

General workflow for the synthesis of this compound.
VHL Binding Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a common method to assess the binding of small molecules to proteins. The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to a larger protein.

Materials:

  • Purified VHL-ElonginB-ElonginC (VCB) complex

  • Fluorescently labeled VHL probe (e.g., BODIPY FL VH032)[10]

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM TCEP, 0.01% BSA)

  • This compound or other test compounds

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

  • In a microplate, add the fluorescent probe at a fixed concentration.

  • Add the VCB complex to the wells.

  • Add the serially diluted test compound or vehicle control to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Add_Compound Add Test Compound/Control Prepare_Reagents->Add_Compound Dispense_Probe Dispense Fluorescent Probe into Microplate Add_VCB Add VCB Complex Dispense_Probe->Add_VCB Add_VCB->Add_Compound Incubate Incubate at Room Temperature Add_Compound->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Calculate IC50 from Dose-Response Curve Measure_FP->Analyze End End Analyze->End Western_Blot_Workflow Start Start: Seed Cells Treat_Cells Treat Cells with VH032/DMSO Start->Treat_Cells Lyse_Cells Lyse Cells & Collect Protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate Proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-HIF-1α) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with Chemiluminescence Secondary_Ab->Detect Loading_Control Re-probe for Loading Control (β-actin) Detect->Loading_Control End Analyze HIF-1α Levels Loading_Control->End

References

The Crucial Role of Stereochemistry in VH032 for High-Affinity VHL Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of stereochemistry in the binding of the small molecule VH032 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding this interaction at a molecular level is paramount for the rational design of potent and selective VHL ligands, which are instrumental as inhibitors of the VHL/HIF-1α pathway and as crucial components of Proteolysis Targeting Chimeras (PROTACs).

The VHL-HIF-1α Signaling Axis: A Key Regulator of Cellular Oxygen Sensing

Under normoxic conditions, the VHL protein, as part of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex, recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This recognition is contingent on the prolyl hydroxylation of HIF-1α. Upon binding, VHL mediates the ubiquitination of HIF-1α, targeting it for proteasomal degradation. This process maintains low intracellular levels of HIF-1α. In hypoxic conditions, the lack of oxygen prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and subsequent activation of genes involved in angiogenesis, cell survival, and metabolism. Small molecules like VH032 can inhibit the VHL/HIF-1α interaction, thereby stabilizing HIF-1α and inducing a hypoxic response.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition by VH032 HIF1a_normoxia HIF-1α PHDs PHDs (O2, Fe2+) HIF1a_normoxia->PHDs + O2 hydroxylated_HIF1a Hydroxylated HIF-1α PHDs->hydroxylated_HIF1a VHL_complex VHL Complex hydroxylated_HIF1a->VHL_complex Binding ubiquitination Ubiquitination VHL_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome HIF1a_hypoxia HIF-1α HIF1a_stabilized Stabilized HIF-1α HIF1a_hypoxia->HIF1a_stabilized No Hydroxylation nucleus Nucleus HIF1a_stabilized->nucleus HIF_target_genes HIF Target Genes (e.g., VEGF, GLUT1) nucleus->HIF_target_genes Transcription VH032 VH032 VH032->VHL_complex Inhibits Binding

Caption: The VHL/HIF-1α signaling pathway under normoxia, hypoxia, and inhibition by VH032.

Stereochemistry: The Linchpin of VH032-VHL Interaction

The binding of VH032 to VHL is exquisitely sensitive to its stereochemistry, a feature that underscores the highly specific nature of the VHL binding pocket. The core of VH032 is built around a (2S,4R)-4-hydroxyproline (Hyp) scaffold, which mimics the hydroxylated proline residue of HIF-1α.

The critical stereochemical features of VH032 are:

  • The (2S,4R) configuration of the hydroxyproline (B1673980) ring: This specific arrangement is essential for orienting the key interacting groups in the correct spatial positions to engage with the VHL binding pocket.

  • The trans configuration of the hydroxyl group relative to the carboxyl group: This is a crucial determinant for high-affinity binding. The corresponding cis isomer of the related compound VH298, cis-VH298, exhibits no detectable binding to VHL, demonstrating the stringent requirement for the correct stereoisomer at this position.[1]

Quantitative Analysis of VH032 and Analog Binding to VHL

The binding affinities of VH032 and its analogs to the VHL-ElonginB-ElonginC (VBC) complex have been determined using various biophysical techniques. The data clearly illustrates the importance of stereochemistry and structural modifications on binding potency.

CompoundStereochemistryModificationBinding Affinity (Kd/Ki)Assay Method
VH032 (2S,4R)-Hyp-185 nM (Kd)ITC
VH101 (2S,4R)-Hypα-fluorine and cyclopropylation44 nM (Kd)Not Specified
VH298 (2S,4R)-HypCyanocyclopropane carboxamide80-90 nM (Kd)Not Specified
cis-VH298 (2S,4S)-HypCyanocyclopropane carboxamideNo detectable bindingNot Specified
(3R,4S)-F-Hyp VH032 derivative (2S,4R)-Hyp coreFluorine at 3R positionComparable to VH032Not Specified
(3S,4S)-F-Hyp VH032 derivative (2S,4R)-Hyp coreFluorine at 3S position~20-fold lower than VH032Not Specified
BODIPY FL VH032 (2S,4R)-HypBODIPY FL fluorophore3.01 nM (Kd)TR-FRET
MZ1 (PROTAC) (2S,4R)-HypJQ1 linked via PEG6.3 nM (Ki)TR-FRET

Experimental Protocols for Assessing VH032-VHL Binding

A variety of biophysical and cell-based assays are employed to characterize the interaction between VH032 and VHL. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Methodology:

  • Protein and Ligand Preparation:

    • The VHL-ElonginB-ElonginC (VBC) complex is expressed and purified.

    • VH032 is synthesized and purified to a high degree.

    • Both protein and ligand are extensively dialyzed against the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • The sample cell of the ITC instrument (e.g., a MicroCal ITC200) is filled with the VBC protein complex at a concentration of approximately 10-20 µM.

    • The injection syringe is loaded with VH032 at a concentration of 100-200 µM (typically 10-fold higher than the protein concentration).

  • Titration:

    • A series of small injections (e.g., 2 µL) of the VH032 solution are made into the sample cell containing the VBC complex at a constant temperature (e.g., 25°C).

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

ITC_Workflow cluster_preparation Preparation cluster_experiment ITC Experiment cluster_analysis Data Analysis VBC_prep Purified VBC Complex Dialysis Dialysis in Identical Buffer VBC_prep->Dialysis VH032_prep Purified VH032 VH032_prep->Dialysis ITC_instrument ITC Instrument Dialysis->ITC_instrument Titration Titration of VH032 into VBC ITC_instrument->Titration Heat_measurement Measure Heat Change Titration->Heat_measurement Raw_data Raw Data (Heat Spikes) Heat_measurement->Raw_data Integration Integration Raw_data->Integration Binding_isotherm Binding Isotherm Integration->Binding_isotherm Fitting Fit to Binding Model Binding_isotherm->Fitting Thermodynamic_params Kd, n, ΔH, ΔS Fitting->Thermodynamic_params

Caption: A generalized workflow for determining the binding affinity of VH032 to the VBC complex using Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rates) and affinity constants.

Methodology:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., a CM5 chip) is activated.

    • The VBC protein complex is immobilized on the sensor chip surface via amine coupling or using a capture-based method (e.g., biotin-streptavidin interaction).

  • SPR Experiment Setup:

    • The SPR instrument (e.g., a Biacore T200) is primed with running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • A series of concentrations of VH032 (the analyte) are prepared in the running buffer.

    • The VH032 solutions are injected over the sensor chip surface containing the immobilized VBC complex.

    • The association of VH032 to the VBC complex is monitored in real-time, followed by a dissociation phase where running buffer is flowed over the chip.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in a cellular context. In the case of VH032, it can be used to demonstrate the disruption of the VHL-HIF-1α interaction.

Methodology:

  • Cell Culture and Treatment:

    • Cells (e.g., HeLa or HEK293T) are cultured to an appropriate confluency.

    • Cells are treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of HIF-1α.

    • Cells are then treated with either DMSO (vehicle control) or VH032 at various concentrations for a specified time.

  • Cell Lysis:

    • Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • The cell lysates are pre-cleared with protein A/G agarose (B213101) beads.

    • An antibody against VHL is added to the lysates and incubated to form antibody-VHL complexes.

    • Protein A/G agarose beads are added to pull down the antibody-VHL complexes.

  • Washing and Elution:

    • The beads are washed several times to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies against VHL (to confirm successful immunoprecipitation) and HIF-1α (to detect co-immunoprecipitated HIF-1α). A decrease in the amount of co-immunoprecipitated HIF-1α in the VH032-treated samples compared to the control indicates disruption of the VHL-HIF-1α interaction.[1][2]

Conclusion

The stereochemical integrity of VH032, particularly the (2S,4R) configuration of its hydroxyproline core, is a non-negotiable requirement for high-affinity binding to the VHL E3 ligase. This precise molecular recognition is fundamental to its function as an inhibitor of the VHL/HIF-1α interaction and its utility as a VHL-recruiting ligand in PROTAC technology. The quantitative binding data and detailed experimental methodologies presented in this guide provide a comprehensive resource for researchers in the field, facilitating the continued development of novel therapeutics that target the VHL signaling pathway.

References

The Role of (S,R,R)-VH032 in the Ubiquitin-Proteasome System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a vast majority of intracellular proteins, thereby regulating numerous physiological processes. The targeted degradation of specific proteins through the UPS has emerged as a powerful therapeutic strategy, largely driven by the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the UPS by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

A key component in many successful PROTACs is the E3 ligase ligand. (S,R,R)-VH032 is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By incorporating this compound, PROTACs can effectively hijack the VHL E3 ligase complex to induce the degradation of a wide array of target proteins implicated in various diseases. This technical guide provides a comprehensive overview of the core role of this compound within the UPS, focusing on its mechanism of action in PROTACs, quantitative data on its performance, and detailed experimental protocols for its characterization.

Core Mechanism of this compound in PROTAC-Mediated Protein Degradation

The fundamental role of this compound is to act as a molecular scaffold to recruit the VHL E3 ligase to a specific protein of interest. This process is orchestrated by a PROTAC molecule, which is composed of three key components: a ligand for the POI, a linker, and the this compound ligand that binds to VHL.[3][4]

The mechanism can be dissected into the following key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a transient ternary complex (POI-PROTAC-VHL).[3][5] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[6][7] The formation of this complex is often cooperative, meaning the binding of the PROTAC to both proteins is stronger than the individual binary interactions.[5]

  • Ubiquitination of the Target Protein : Once the ternary complex is formed, the VHL E3 ligase, in conjunction with E1 activating and E2 conjugating enzymes, catalyzes the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI.[4] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome.[4] The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, being a catalyst, is also released and can engage in another cycle of degradation.[5]

G cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycling Peptides Degraded Peptides Degradation->Peptides

Figure 1: Signaling pathway of this compound-based PROTACs.

Quantitative Data on this compound and Derived PROTACs

The efficacy of this compound as a VHL ligand and its utility in PROTACs have been extensively characterized using various biophysical and cellular assays. The following tables summarize key quantitative data for this compound and prominent PROTACs that utilize this VHL ligand.

Table 1: Binding Affinities of this compound and Related Molecules

CompoundTargetAssayKd (nM)Reference
This compound VHL E3 Ligase-185[1]
MZ1 VCB ComplexITC66[1][8]
MZ1 BRD4BD2ITC15[8]
ARV-771 BRD2(1)/BRD2(2)-34 / 4.7[9]
ARV-771 BRD3(1)/BRD3(2)-8.3 / 7.6[9]
ARV-771 BRD4(1)/BRD4(2)-9.6 / 7.6[9]

Table 2: Ternary Complex Formation and Cellular Degradation Potency of VH032-based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Ternary Kd (nM)Cooperativity (α)Reference
MZ1 BRD4HeLa< 100> 903.7 (BRD4BD2::MZ1::VCB)>1[8][10]
MZ1 BRD422Rv12-20> 90--[8]
ARV-771 BET proteins22Rv1< 5> 90--[11]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of this compound-based PROTACs. Below are methodologies for key experiments.

Protocol 1: VHL Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of this compound or a PROTAC to the VHL E3 ligase complex in a competitive format.[2][12]

Materials:

  • Purified recombinant VHL complex (e.g., VCB complex: VHL, Elongin B, Elongin C)

  • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)[13]

  • This compound or test compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test compound (e.g., this compound) in Assay Buffer.

  • In a 384-well plate, add a fixed concentration of the fluorescently labeled VHL ligand.

  • Add the serially diluted test compound to the wells. Include controls with no compound (maximum polarization) and a known VHL inhibitor (minimum polarization).

  • Add a fixed concentration of the purified VHL complex to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_1 VHL Binding Assay Workflow start Start prep_reagents Prepare Reagents (VHL, Fluorescent Ligand, Test Compound) start->prep_reagents plate_setup Plate Setup (Add fluorescent ligand and serially diluted test compound to 384-well plate) prep_reagents->plate_setup add_vhl Add VHL Complex to initiate reaction plate_setup->add_vhl incubation Incubate at RT (e.g., 60 min) add_vhl->incubation read_fp Read Fluorescence Polarization incubation->read_fp analysis Data Analysis (Calculate IC50) read_fp->analysis end End analysis->end

Figure 2: Workflow for a VHL binding assay.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.[14][15][16]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified VHL E3 ligase complex (biotinylated for immobilization)

  • Purified target protein (POI)

  • This compound-based PROTAC

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization reagents (e.g., streptavidin)

Procedure:

  • Immobilize the biotinylated VHL complex onto a streptavidin-coated sensor chip.

  • To measure binary binding, inject a series of concentrations of the PROTAC over the VHL-immobilized surface and measure the association and dissociation rates.

  • To measure ternary complex formation, pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC.

  • Inject the POI-PROTAC mixture over the VHL-immobilized surface and measure the binding response.

  • Regenerate the sensor surface between injections according to the manufacturer's protocol.

  • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, steady-state affinity for ternary) to determine kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).

  • Calculate the cooperativity factor (α) by dividing the Kd of the binary PROTAC-VHL interaction by the Kd of the ternary complex formation.

G cluster_2 SPR Ternary Complex Assay Workflow start Start immobilize Immobilize Biotinylated VHL on Sensor Chip start->immobilize binary Binary Binding: Inject PROTAC over VHL immobilize->binary ternary Ternary Complex Formation: Inject POI + PROTAC mixture over VHL immobilize->ternary regenerate Regenerate Sensor Surface binary->regenerate analysis Data Analysis: Determine Kd and cooperativity (α) binary->analysis ternary->regenerate ternary->analysis regenerate->binary regenerate->ternary end End analysis->end

Figure 3: Workflow for an SPR-based ternary complex assay.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • This compound-based PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values.

Conclusion

This compound is a cornerstone in the development of VHL-recruiting PROTACs, enabling the targeted degradation of a plethora of proteins. Its well-characterized binding to VHL provides a robust anchor for the design of potent and selective protein degraders. A thorough understanding of the mechanism of action, supported by quantitative biophysical and cellular data, is paramount for the successful development of novel PROTAC-based therapeutics. The experimental protocols detailed in this guide provide a solid framework for researchers to characterize the binding, ternary complex formation, and degradation efficacy of this compound-based PROTACs, thereby accelerating the advancement of this transformative therapeutic modality.

References

The Architect's Toolkit: A Guide to PROTAC Design with (S,R,R)-VH032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. This technical guide provides an in-depth exploration of the fundamental principles underpinning the design of PROTACs, with a specific focus on the utility of (S,R,R)-VH032 as a potent E3 ligase ligand. Herein, we detail the core components of PROTAC technology, provide comprehensive experimental protocols for their synthesis and evaluation, and present quantitative data to inform rational design strategies.

Core Principles of PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to tag the POI for degradation.

This compound , a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, serves as a critical tool in the design of potent and selective PROTACs. It engages the VHL E3 ligase, one of the most successfully exploited E3 ligases in PROTAC development, to mediate the ubiquitination and subsequent degradation of the target protein. The stereochemistry of this compound is crucial for its high-affinity binding to VHL, providing a stable anchor for the PROTAC-induced ternary complex.

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy of the degrader. Its length, composition, and attachment points to the two ligands dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn influences the efficiency of ubiquitin transfer and the ultimate degradation of the target protein.

Quantitative Data for this compound-Based PROTACs

The rational design of PROTACs is heavily reliant on quantitative data to guide optimization. The following tables summarize key parameters for PROTACs utilizing VH032 and its derivatives.

ParameterDescriptionTypical Values
Kd (VHL) Dissociation constant for the binding of the VHL ligand to the VHL E3 ligase.nM to low µM range
Kd (POI) Dissociation constant for the binding of the target ligand to the Protein of Interest.nM to µM range
DC50 The concentration of a PROTAC required to induce 50% degradation of the target protein.pM to µM range
Dmax The maximum percentage of target protein degradation achievable with a given PROTAC.Often >80-90%
IC50 The concentration of a compound that inhibits a biological process by 50%.Varies depending on the assay

Table 1: Key Performance Indicators for PROTAC Efficacy

PROTAC TargetVHL LigandLinker TypeDC50DmaxCell LineReference
BRD4VH032 derivativePEGSub-nM to nM>90%Various cancer cell lines[1][2][3]
NCOA4This compoundPEGnM range>80%Liver cells[4]
KinasesVH032-NH2PEG/AlkylVaried (µM)VariedVarious[5]
NTMT1VH032 derivativePEG7.53 µM>90%HCT116[6]

Table 2: Examples of Quantitative Data for VH032-Based PROTACs

Experimental Protocols

Synthesis of a Generic this compound-Based PROTAC

This protocol outlines a general approach for the synthesis of a PROTAC using this compound, a linker, and a ligand for a protein of interest.

Materials:

  • This compound with a reactive handle (e.g., amine or carboxylic acid)

  • A suitable linker with orthogonal reactive groups (e.g., NHS ester and alkyne, or carboxylic acid and azide)

  • A ligand for the protein of interest with a compatible reactive handle

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Click chemistry reagents (if applicable, e.g., copper(I) catalyst, TBTA)

  • Solvents (e.g., DMF, DMSO, DCM)

  • Purification supplies (e.g., HPLC, silica (B1680970) gel)

Procedure:

  • Functionalization of this compound (if necessary): If the commercially available this compound does not have a suitable linker attachment point, it may need to be functionalized. A common strategy is to use a derivative with a free amine or carboxylic acid.[7]

  • Linker Conjugation to this compound:

    • Amide Coupling: Dissolve this compound with a free amine in DMF. Add the linker with an activated carboxylic acid (e.g., NHS ester) or a carboxylic acid along with coupling reagents like HATU and DIPEA. Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Click Chemistry: If using a click chemistry approach, couple an azide- or alkyne-containing linker to this compound using appropriate coupling chemistry.

  • Purification of the this compound-Linker Conjugate: Purify the product by reverse-phase HPLC to obtain the pure conjugate. Characterize by LC-MS and NMR.

  • Coupling of the POI Ligand:

    • Amide Coupling: Dissolve the purified this compound-linker conjugate in a suitable solvent. Add the POI ligand with a free amine or carboxylic acid and the appropriate coupling reagents. Stir the reaction until completion.

    • Click Chemistry: Dissolve the this compound-linker conjugate and the POI ligand with the complementary click handle (e.g., alkyne and azide) in a suitable solvent system. Add the copper(I) catalyst (e.g., prepared in situ from CuSO4 and sodium ascorbate) and a ligand like TBTA. Stir the reaction at room temperature.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a powder.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Western Blotting for PROTAC-Induced Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[8]

NanoBRET™ Assay for Target Engagement and Ternary Complex Formation

This protocol provides an overview of using NanoBRET™ technology to assess PROTAC activity in live cells.

Materials:

  • HEK293T cells

  • Plasmids for expressing the target protein as a NanoLuc® fusion and the E3 ligase as a HaloTag® fusion

  • Transfection reagent

  • NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand

  • PROTAC compound

  • Plate reader capable of measuring luminescence and filtered light emission

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in a white-bottom 96-well plate.

  • Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate. Then, add the PROTAC compound at various concentrations.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.

  • Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader.

  • Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to PROTAC design and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Recruits E3 Ligase Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound VHL PROTAC_bound->VHL_bound

Caption: General mechanism of action for a PROTAC utilizing this compound.

Western_Blot_Workflow Start Start: Seed Cells Treat Treat with PROTAC (Dose-Response) Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (Target & Loading Control) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Data Analysis (DC50 & Dmax) Detect->Analyze End End Analyze->End BRD4_Signaling cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects BRD4 BRD4 Proteasome Proteasome BRD4->Proteasome Degradation cMYC c-Myc BRD4->cMYC Activates NFkB NF-κB BRD4->NFkB Co-activates Jagged1 Jagged1 BRD4->Jagged1 Regulates PROTAC BRD4 PROTAC (using this compound) PROTAC->BRD4 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proliferation Cell Proliferation cMYC->Proliferation Inflammation Inflammation NFkB->Inflammation Metastasis Invasion & Metastasis Jagged1->Metastasis via Notch1 NCOA4_Signaling cluster_ferritinophagy Ferritinophagy Pathway cluster_cellular_processes Cellular Processes NCOA4 NCOA4 Proteasome Proteasome NCOA4->Proteasome Degradation Ferritin Ferritin (Iron Storage) NCOA4->Ferritin Binds to FTH1 PROTAC NCOA4 PROTAC (using this compound) PROTAC->NCOA4 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Autophagosome Autophagosome Ferritin->Autophagosome Delivers to Lysosome Lysosome Autophagosome->Lysosome Fuses with LabileIron Labile Iron Pool Lysosome->LabileIron Releases Iron Erythropoiesis Erythropoiesis LabileIron->Erythropoiesis Ferroptosis Ferroptosis LabileIron->Ferroptosis

References

Methodological & Application

Application Notes and Protocols: (S,R,R)-VH032 PROTAC Synthesis and Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,R)-VH032, and its subsequent conjugation to form Proteolysis Targeting Chimeras (PROTACs). The information is intended to guide researchers in the development of novel protein degraders.

Introduction to this compound and PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC consists of two key components connected by a linker: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a potent and widely used ligand for the VHL E3 ligase. Its favorable binding affinity and well-defined structure make it a valuable building block for the construction of effective PROTACs. These notes will detail the synthesis of this compound and provide a general framework for its conjugation to a POI ligand.

Synthesis of this compound Precursor: VH032 Amine

A robust and scalable synthesis of the key intermediate, VH032 amine, is crucial for the efficient production of this compound-based PROTACs. The following multi-step, column chromatography-free process has been reported to produce VH032 amine hydrochloride in high yield and purity[1][2]. The synthesis originates from commercially available starting materials and proceeds through several key transformations, including C-H arylation and amide bond formations[3][4][5].

Experimental Protocol: Multi-Gram Scale Synthesis of VH032 Amine Hydrochloride[1][2]

Step 1: Synthesis of tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate

This step involves a palladium-catalyzed C-H arylation to couple 4-methylthiazole (B1212942) with a protected 4-bromobenzylamine (B181089) derivative.

  • Reagents: 4-bromobenzylcarbamate, 4-methylthiazole, palladium catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃), and a suitable solvent (e.g., DMA).

  • Procedure: The reactants are heated under an inert atmosphere. Upon completion, the reaction is worked up to isolate the desired product.

Step 2: Boc Deprotection to Yield (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745) Hydrochloride

The Boc protecting group is removed under acidic conditions to yield the free amine as a hydrochloride salt.

  • Reagents: tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate, strong acid (e.g., HCl in dioxane).

  • Procedure: The starting material is dissolved in a suitable solvent and treated with the acidic solution. The product precipitates and is collected by filtration.

Step 3: Amide Coupling with Boc-L-hydroxyproline

The amine is coupled with N-Boc-protected L-hydroxyproline to form the core structure of the VHL ligand.

  • Reagents: (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-L-Hyp), a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).

  • Procedure: The components are mixed at a controlled temperature and stirred until the reaction is complete. An aqueous workup is performed to isolate the product.

Step 4: Boc Deprotection to Yield the Penultimate Amine

The Boc group on the hydroxyproline (B1673980) moiety is removed.

  • Reagents: The product from Step 3 and a strong acid (e.g., HCl in dioxane).

  • Procedure: Similar to Step 2, the protected intermediate is treated with acid to yield the deprotected amine.

Step 5: Final Amide Coupling with Boc-L-tert-leucine

The final amino acid, Boc-L-tert-leucine, is coupled to the free amine.

  • Reagents: The product from Step 4, N-(tert-butoxycarbonyl)-L-tert-leucine, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in an anhydrous solvent.

  • Procedure: The coupling reaction is carried out, followed by an appropriate workup and isolation of the Boc-protected VH032 amine.

Step 6: Final Deprotection to this compound Amine Hydrochloride

The final Boc group is removed to yield the desired VH032 amine hydrochloride.

  • Reagents: The product from Step 5 and a strong acid (e.g., HCl in dioxane).

  • Procedure: The final deprotection step yields the target compound, which can be isolated by filtration.

Quantitative Data: Synthesis of VH032 Amine Hydrochloride
StepProductOverall Yield (%)Purity (%)Reference
6-Step SynthesisThis compound Amine Hydrochloride6597[1]
5-Step SynthesisThis compound56-[4][5]

Synthesis of this compound from VH032 Amine

The final step to obtain this compound involves the acylation of the terminal amine of the VH032 amine precursor.

Experimental Protocol: Acetylation of VH032 Amine[6][7][8]
  • Reagents: this compound amine, acetic anhydride (B1165640), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., dichloromethane).

  • Procedure: To a solution of this compound amine and DIPEA in dichloromethane (B109758) at 0 °C, acetic anhydride is added dropwise. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is purified, typically by preparative HPLC.

  • Reported Yield: 60.6%[6][7][8].

Conjugation of this compound Derivatives to Form PROTACs

The general strategy for constructing a PROTAC involves coupling a derivative of this compound (often with a reactive handle like an amine or a carboxylic acid) to a linker, which is then attached to a ligand for the protein of interest. Amide bond formation is a common and robust method for this conjugation.

General Workflow for PROTAC Synthesis

Caption: General workflow for the synthesis of a this compound-based PROTAC.

Experimental Protocol: General Amide Coupling for PROTAC Formation

This protocol describes a general method for the final coupling step between a linker-VH032 intermediate and a POI ligand.

  • Reagents:

    • Linker-(S,R,R)-VH032 intermediate with a terminal carboxylic acid.

    • POI ligand with a free amine.

    • Coupling agent (e.g., HATU, HBTU).

    • Non-nucleophilic base (e.g., DIPEA, triethylamine).

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • Dissolve the linker-(S,R,R)-VH032 intermediate in the anhydrous solvent.

    • Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.

    • Add the POI ligand to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the final PROTAC using an appropriate chromatographic method, such as preparative HPLC.

    • Characterize the final product by HRMS and NMR.

Signaling Pathway and Mechanism of Action

The efficacy of a this compound-based PROTAC relies on its ability to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_components Molecular Components cluster_process Degradation Pathway PROTAC This compound PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds Degradation Proteasomal Degradation POI->Degradation Targeted for VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub Ubiquitin Ubiquitination POI Ubiquitination Ub->Ubiquitination Proteasome 26S Proteasome Proteasome->Degradation Mediates Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI Recycling PROTAC and VHL Recycling Degradation->Recycling

Caption: Mechanism of action of a this compound-based PROTAC.

Characterization and Quality Control

Thorough characterization of the synthesized this compound and the final PROTAC is essential to ensure identity, purity, and activity.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compounds.

  • Binding Affinity: The binding of this compound and the PROTAC to the VHL E3 ligase can be quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • In Vitro Degradation Assays: Western blotting or quantitative mass spectrometry-based proteomics can be used to measure the degradation of the target protein in cell lines treated with the PROTAC.

  • Cellular Potency: Dose-response curves should be generated to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Quantitative Data: Binding and Activity
CompoundAssayValueReference
VH032VHL Binding (Kd)185 nM[9]
BODIPY FL VH032VHL Binding (Kd)3.01 nM[6][7]
VH032VHL TR-FRET (IC₅₀)352.2 nM[6][7]
MZ1 (VH032-based PROTAC)VHL TR-FRET (IC₅₀)226.2 nM[6][7]

These notes provide a comprehensive overview and practical guidance for the synthesis and application of this compound in PROTAC development. Researchers should adapt these protocols to their specific target and linker chemistries.

References

Application Notes and Protocols for (S,R,R)-VH032-Based PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,R)-VH032 ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These application notes and protocols are intended to furnish researchers with the necessary methodologies to design, synthesize, and evaluate this compound-based PROTACs for targeted protein degradation.

Introduction to this compound-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3][4] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][5] This tripartite assembly forms a ternary complex, bringing the POI in proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3][4][][7][8][9]

This compound is a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC development.[7][10][11][12][13][14] Its specific stereochemistry is crucial for effective binding to VHL. By incorporating this compound into a PROTAC, researchers can hijack the VHL E3 ligase to target a wide array of proteins for degradation, including those previously considered "undruggable".[8][15]

PROTAC Design and Synthesis Workflow

The development of a novel this compound-based PROTAC follows a structured workflow, from initial design to in vivo validation.

Caption: High-level workflow for the development of this compound-based PROTACs.

Key Experimental Protocols

This section provides detailed protocols for the essential experiments required to validate a novel this compound-based PROTAC.

Ternary Complex Formation Assays

The formation of a stable ternary complex (POI-PROTAC-VHL) is a critical step for effective protein degradation.[16] Several biophysical techniques can be employed to characterize this interaction.[17]

Protocol: NanoBRET™ Ternary Complex Assay

This cell-based assay measures the proximity between the target protein and the E3 ligase in live cells.[16]

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with plasmids expressing the POI fused to NanoLuc® luciferase and VHL fused to HaloTag®. A 1:100 ratio of donor (NanoLuc®) to acceptor (HaloTag®) plasmid is recommended to minimize background signal.[16]

  • Assay Preparation:

    • 24 hours post-transfection, harvest and resuspend cells in Opti-MEM.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at a final concentration of 100 nM and incubate for 60 minutes at 37°C.

    • To prevent proteasomal degradation and allow for complex accumulation, pre-treat cells with 10 µM MG132 for 4 hours.[16]

  • PROTAC Treatment and Measurement:

    • Dispense the cell suspension into a 96-well plate.

    • Add the this compound-based PROTAC at various concentrations.

    • Measure luminescence and fluorescence at the appropriate wavelengths using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission (618 nm) by the donor emission (460 nm).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Quantitative Data Summary: Ternary Complex Formation

PROTAC CandidateAssay TypeEC50 (nM)Maximum BRET Ratio
PROTAC-ANanoBRET™500.85
PROTAC-BNanoBRET™1200.65
Negative ControlNanoBRET™>10,0000.10
Target Protein Degradation Assays

The primary goal of a PROTAC is to induce the degradation of the target protein. Western blotting is a standard method to quantify this effect.[18]

Protocol: Western Blot for Protein Degradation

  • Cell Treatment:

    • Seed a cell line endogenously expressing the POI in a multi-well plate.

    • Treat the cells with varying concentrations of the this compound-based PROTAC for a specified time (e.g., 24 hours).[18] Include a vehicle-treated control.

  • Protein Extraction and Quantification:

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.[18]

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[18]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).[18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[18]

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[18]

    • Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[18]

Quantitative Data Summary: Protein Degradation

PROTAC CandidateDC50 (nM)Dmax (%)
PROTAC-A2595
PROTAC-B8085
Negative Control>10,000<10

DC50: Concentration for 50% degradation. Dmax: Maximum degradation observed.

In Vitro Ubiquitination Assays

To confirm the mechanism of action, it is important to demonstrate that the PROTAC induces ubiquitination of the target protein.

Protocol: ELISA-Based In-Vitro Ubiquitination Assay

This assay quantifies the level of ubiquitinated POI.[]

  • Reaction Setup:

    • In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the VHL E3 ligase complex, and the purified POI.

    • Add the this compound-based PROTAC at various concentrations.

  • Ubiquitination Reaction:

    • Incubate the reaction mixture at 37°C for 1-2 hours to allow for ubiquitination to occur.

  • ELISA Detection:

    • Coat a 96-well plate with a capture antibody specific for the POI.

    • Add the reaction mixtures to the wells and incubate to allow the POI to bind.

    • Wash the plate and add a detection antibody that specifically recognizes ubiquitin (e.g., anti-ubiquitin antibody conjugated to HRP).[]

  • Signal Measurement and Analysis:

    • Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.

    • The signal intensity is proportional to the amount of ubiquitinated POI.

In Vivo Efficacy Studies

The ultimate test of a PROTAC's therapeutic potential is its efficacy in a relevant animal model.

Protocol: Xenograft Tumor Model Efficacy Study

  • Animal Model:

    • Establish tumor xenografts by subcutaneously implanting a human cancer cell line that is sensitive to the degradation of the POI into immunocompromised mice.[15]

  • Treatment Regimen:

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, PROTAC treatment).

    • Administer the this compound-based PROTAC at a predetermined dose and schedule (e.g., daily intraperitoneal injection).[15]

  • Efficacy Assessment:

    • Monitor tumor volume and body weight regularly.[19]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[19]

  • Pharmacodynamic Analysis:

    • Collect tumor tissue at various time points post-treatment to assess the level of POI degradation by Western blot or immunohistochemistry.

Quantitative Data Summary: In Vivo Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 2500
PROTAC-A (10 mg/kg)300 ± 10080

Signaling Pathway Analysis

Understanding the downstream consequences of target protein degradation is crucial. This often involves analyzing the impact on specific signaling pathways.

Example: Targeting a Kinase in a Cancer-Related Pathway

If the POI is a kinase involved in a cancer proliferation pathway, its degradation is expected to downregulate downstream signaling.

G cluster_pathway Kinase Signaling Pathway cluster_protac PROTAC Action Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor binds POI_Kinase POI_Kinase Receptor->POI_Kinase activates Downstream_Effector Downstream_Effector POI_Kinase->Downstream_Effector phosphorylates Proteasome Proteasome POI_Kinase->Proteasome degraded by Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation promotes PROTAC PROTAC PROTAC->POI_Kinase binds VHL VHL PROTAC->VHL recruits VHL->POI_Kinase

Caption: PROTAC-mediated degradation of a target kinase disrupts a pro-proliferative signaling pathway.

Troubleshooting and Considerations

  • The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-VHL) that are not productive for degradation, leading to a decrease in efficacy.[18] It is important to perform dose-response experiments over a wide concentration range.

  • Linker Optimization: The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation. A library of PROTACs with different linkers should be synthesized and tested.

  • Off-Target Effects: It is essential to assess the specificity of the PROTAC by performing proteome-wide analysis to identify any unintended protein degradation.

  • Cellular Permeability: PROTACs are often large molecules that may have poor cell permeability. Assays to evaluate membrane permeability can be valuable during the optimization process.[4][9]

By following these detailed application notes and protocols, researchers can effectively advance the development of novel this compound-based PROTACs for a wide range of therapeutic applications.

References

Application Notes and Protocols: (S,R,R)-VH032 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S,R,R)-VH032, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer research. This document details its mechanism of action, key applications, and protocols for experimental validation.

Introduction to this compound

This compound is a specific stereoisomer of VH032, a well-established ligand that binds to the VHL E3 ligase. Its primary utility in cancer research is as a critical component in the design of PROTACs. PROTACs are heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins implicated in cancer pathogenesis. By linking this compound to a ligand for a target protein of interest, researchers can create a PROTAC that brings the target protein into proximity with the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action

The fundamental mechanism of action for any PROTAC utilizing this compound involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein.

Signaling Pathway of this compound-based PROTACs

cluster_0 PROTAC-mediated Protein Degradation PROTAC This compound-Linker-Target_Ligand Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary VHL VHL E3 Ligase Complex (CRL2-VHL) VHL->Ternary Target Target Protein of Interest Target->Ternary Ub_Target Poly-ubiquitinated Target Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Workflow of targeted protein degradation by a this compound-based PROTAC.

Applications in Cancer Research

The primary application of this compound is in the synthesis of PROTACs to target oncoproteins that are difficult to inhibit with traditional small molecule inhibitors. A notable example is its use in creating degraders for Nuclear Receptor Coactivator 4 (NCOA4).

  • Targeted Degradation of NCOA4: this compound can be used for the synthesis of an NCOA4 degrader.[1] NCOA4 is involved in ferritinophagy, a process of iron-dependent cell death, and its role in cancer is an active area of investigation. A PROTAC that can modulate NCOA4 levels provides a valuable tool to study its function and therapeutic potential.

Quantitative Data

While specific quantitative data for PROTACs derived from the (S,R,R) stereoisomer of VH032 is limited in publicly available literature, the parent molecule, VH032, has been well-characterized. This data provides a baseline for the expected performance of its derivatives.

ParameterMoleculeValueTargetAssay
Binding Affinity (Kd) VH032185 nMVHL E3 LigaseNot Specified
Binding Affinity (Kd) BODIPY FL VH032100.8 nMVCB protein complexFluorescence Polarization
Inhibitory Concentration (IC50) VH032352.2 nMVHLTR-FRET Binding Assay
Inhibitory Constant (Ki) VH032142.1 nMVHLTR-FRET Binding Assay

Data for VH032 is presented as a proxy for this compound. The actual binding and inhibitory activities of this compound may vary.

Experimental Protocols

The following are detailed protocols for key experiments to characterize and validate a novel PROTAC synthesized using this compound.

Western Blotting for Target Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following treatment with the this compound-based PROTAC.

Experimental Workflow for Western Blotting

cluster_1 Western Blot Protocol A 1. Cell Culture & Treatment (e.g., Cancer cell line) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Target Protein & Loading Control) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Densitometry) H->I

Caption: Step-by-step workflow for assessing protein degradation via Western Blot.

Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the effect of target protein degradation on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound-based PROTAC and a vehicle control.

  • Incubation:

    • Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated cells.

    • Plot the cell viability against the logarithm of the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol can be used to provide evidence of the PROTAC-induced interaction between the VHL E3 ligase and the target protein.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound-based PROTAC, a negative control, and a vehicle control for a short duration (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose (B213101) beads.

    • Incubate the lysates with an antibody against the target protein or VHL overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting, probing for the presence of both the target protein and VHL (or its associated proteins like Elongin C). An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample indicates the formation of the ternary complex.

Formulation and Solubility

VH032 and its derivatives are typically soluble in DMSO. For in vivo studies, specific formulations are required.

ProtocolSolventsFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.5 mg/mL (7.41 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3.5 mg/mL (7.41 mM)
310% DMSO, 90% Corn Oil≥ 3.5 mg/mL (7.41 mM)

It is recommended to perform sonication to aid dissolution.[2][3]

Conclusion

This compound is a valuable chemical tool for the development of PROTACs in cancer research. Its ability to recruit the VHL E3 ligase enables the targeted degradation of oncoproteins, offering a powerful strategy to investigate protein function and develop novel therapeutics. The protocols outlined in this document provide a framework for the validation and characterization of this compound-based PROTACs.

References

In vitro and in vivo applications of (S,R,R)-VH032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,R)-VH032 is a stereoisomer of the potent von Hippel-Lindau (VHL) E3 ligase ligand, VH032. Its primary and most critical application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound serves as the VHL-recruiting moiety in these chimeras. This document provides detailed application notes and protocols for the use of this compound, with a specific focus on its role in the synthesis and application of "PROTAC NCOA4 degrader-1," a molecule designed to induce the degradation of Nuclear Receptor Coactivator 4 (NCOA4) and inhibit ferroptosis.

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound, when incorporated into a PROTAC, facilitates the formation of a ternary complex between the VHL E3 ubiquitin ligase and the target protein. This proximity, induced by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound-based PROTAC (e.g., NCOA4 Degrader-1) VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein (e.g., NCOA4) PROTAC->Target Binds Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary VHL->Ternary Target->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for VH032 and the this compound-based "PROTAC NCOA4 degrader-1".

Table 1: Binding Affinity of VHL Ligands

CompoundLigand forBinding Affinity (Kd)Assay Method
VH032VHL E3 Ligase185 nM[1][2][3]Not Specified
This compoundVHL E3 LigaseData not available-

Table 2: In Vitro Degradation Efficiency of PROTAC NCOA4 degrader-1

Cell LineTarget ProteinDC50Treatment Duration
HeLaNCOA43 nM[4]3-24 hours
AML12 (murine hepatocytes)NCOA4202 nM[4]24 hours

Table 3: In Vivo Administration of PROTAC NCOA4 degrader-1

Animal ModelDosageAdministration RouteDosing Schedule
C57BL/6 Mice (CCl4-induced acute liver injury)10 and 30 mg/kg[4][5]Intraperitoneal (i.p.)3 hours before CCl4 administration

In Vitro Applications & Protocols

The primary in vitro application of this compound is its use in the synthesis of PROTACs to induce the degradation of a target protein in cell culture. The following protocols are based on the characterization of "PROTAC NCOA4 degrader-1".

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow start Synthesize PROTAC using this compound cell_culture Culture Cells (e.g., HeLa, AML12) start->cell_culture treatment Treat Cells with PROTAC NCOA4 degrader-1 (various concentrations and times) cell_culture->treatment western_blot Western Blot Analysis (NCOA4, FTH1, FTL levels) treatment->western_blot ferroptosis_assays Ferroptosis Marker Assays (Fe2+, ROS, MDA) treatment->ferroptosis_assays viability_assay Cell Viability Assay treatment->viability_assay data_analysis Data Analysis (DC50, etc.) western_blot->data_analysis ferroptosis_assays->data_analysis viability_assay->data_analysis

Caption: General workflow for in vitro evaluation.

Protocol 1: Representative Synthesis of a PROTAC using this compound

This protocol provides a representative method for coupling this compound (as part of a VHL ligand-linker conjugate) to a target protein ligand. The synthesis of "PROTAC NCOA4 degrader-1" involves coupling an NCOA4 ligand to a linker that is already attached to this compound.

Materials:

  • This compound-linker-amine conjugate

  • NCOA4 ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the NCOA4 ligand-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the this compound-linker-amine conjugate (1.1 equivalents) in anhydrous DMF.

  • Add the this compound-linker-amine solution to the activated NCOA4 ligand solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC NCOA4 degrader-1.

  • Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.

Protocol 2: NCOA4 Degradation Assay in Cultured Cells

Materials:

  • HeLa or AML12 cells

  • Complete cell culture medium

  • PROTAC NCOA4 degrader-1 (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-NCOA4, anti-FTH1, anti-FTL, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed HeLa or AML12 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with increasing concentrations of PROTAC NCOA4 degrader-1 (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 3, 6, 12, 24 hours). Include a vehicle control (DMSO) and a co-treatment control with a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours prior to harvest) to confirm proteasome-dependent degradation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-NCOA4, anti-FTH1, anti-FTL, and a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using an ECL substrate.

    • Capture the chemiluminescent signal and quantify band intensities using image analysis software. Normalize the protein of interest to the loading control.

Protocol 3: Assessment of Ferroptosis Inhibition

Materials:

  • AML12 cells

  • Ferroptosis inducer (e.g., RSL3 or erastin)

  • PROTAC NCOA4 degrader-1

  • Assay kits for measuring intracellular Fe2+, reactive oxygen species (ROS), and malondialdehyde (MDA).

  • Cell viability assay kit (e.g., CellTiter-Glo® or MTT).

Procedure:

  • Cell Treatment: Seed AML12 cells in appropriate plates (e.g., 96-well plates for viability and some marker assays, larger plates for others).

  • Pre-treat cells with PROTAC NCOA4 degrader-1 (e.g., 200 nM) for 24-36 hours.

  • Induce ferroptosis by adding a known inducer (e.g., RSL3) for a specified time.

  • Measure Ferroptosis Markers:

    • Intracellular Fe2+: Use a fluorescent probe specific for Fe2+ (e.g., FerroOrange) according to the manufacturer's instructions and measure fluorescence with a plate reader or microscope.

    • ROS: Use a probe like DCFDA-AM to measure general ROS levels.

    • Lipid Peroxidation (MDA): Measure MDA levels, a marker of lipid peroxidation, using a commercially available colorimetric or fluorometric assay kit.

  • Cell Viability: In a parallel experiment, assess cell viability after treatment using a standard assay to determine if the PROTAC can rescue cells from ferroptosis-induced cell death.

In Vivo Applications & Protocols

The in vivo application of "PROTAC NCOA4 degrader-1" has been demonstrated in a mouse model of acute liver injury, where it shows protective effects by degrading NCOA4 and inhibiting ferroptosis.

In_Vivo_Workflow cluster_workflow In Vivo Experimental Workflow start Formulate PROTAC for In Vivo Use treatment Administer PROTAC (i.p., 10 or 30 mg/kg) 3h prior to CCl4 start->treatment animal_model Induce Acute Liver Injury in C57BL/6 Mice (CCl4) animal_model->treatment sample_collection Collect Blood and Liver Tissue Samples treatment->sample_collection analysis Endpoint Analysis sample_collection->analysis serum_analysis Serum Analysis (ALT, AST, Cytokines) analysis->serum_analysis tissue_analysis Liver Tissue Analysis (Western Blot, Histology, MDA, etc.) analysis->tissue_analysis conclusion Evaluate Therapeutic Efficacy serum_analysis->conclusion tissue_analysis->conclusion

References

Application Notes and Protocols for (S,R,R)-VH032-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by hijacking the body's own cellular disposal system. These bifunctional molecules consist of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

(S,R,R)-VH032 is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] Its favorable binding affinity and well-characterized structure make it a crucial component in the design of numerous PROTACs aimed at degrading a variety of pathogenic proteins. This document provides detailed application notes and protocols for the use of this compound-based PROTACs in targeted protein degradation research, complete with quantitative data, experimental methodologies, and visual diagrams to guide researchers in this field.

Mechanism of Action

This compound-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein. The PROTAC molecule is subsequently released and can engage in further rounds of degradation, acting in a catalytic manner.

PROTAC_Mechanism Mechanism of this compound-Based PROTAC Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target_Protein Target Protein PROTAC This compound PROTAC Target_Protein->PROTAC PROTAC->PROTAC Recycling VHL_Complex VHL E3 Ligase PROTAC->VHL_Complex Ubiquitinated_Target Polyubiquitinated Target Protein VHL_Complex->Ubiquitinated_Target Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition E1_E2 E1/E2 Enzymes + Ubiquitin E1_E2->VHL_Complex Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

PROTAC Mechanism of Action

Quantitative Data for this compound-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation data for several well-characterized this compound-based PROTACs against their respective targets.

PROTAC NameTarget Protein(s)Cell Line(s)DC50 (nM)Dmax (%)Reference(s)
MZ1BRD4various<100>90[5]
ARV-771BRD2/3/4prostate cancer<1>90[5][6]
ARV-471Estrogen ReceptorMCF7, T47D~0.9 - 1.8>90[7][8][9][10]
ERD-308Estrogen ReceptorMCF-7, T47D0.17 - 0.43>95[11][12]
NCOA4 degrader-1NCOA4HeLa3Not reported[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation

This protocol is a standard method to visualize and quantify the degradation of a target protein following PROTAC treatment.

Western_Blot_Workflow Western Blotting Workflow for PROTAC Efficacy Cell_Culture 1. Cell Culture & Seeding PROTAC_Treatment 2. PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 11. Data Analysis Detection->Analysis

Western Blotting Workflow

Materials:

  • Cells of interest

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.[2]

  • PROTAC Treatment: The following day, treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for the desired time (e.g., 2, 4, 8, 16, 24 hours).[2]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.[2]

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[2]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[2]

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[2]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the target protein (e.g., 1:1000 dilution) overnight at 4°C.[2]

    • Wash the membrane three times with TBST for 10 minutes each.[2]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST for 10 minutes each.[2]

  • Detection: Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.[2]

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.[2]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Cell Viability Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of the PROTAC on cells. The MTT or ATP-based (CellTiter-Glo®) assays are commonly used.

Materials (ATP-based assay):

  • Cells of interest

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure (ATP-based assay):

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.[1]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[1]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[1]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measurement: Measure the luminescence using a luminometer.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Immunoprecipitation (IP) for Detecting Protein Ubiquitination

This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.

Materials:

  • Cells of interest

  • This compound-based PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (denaturing or non-denaturing, depending on the experiment)

  • Primary antibody against the target protein or ubiquitin

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow for the accumulation of ubiquitinated proteins.[2][14]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer. For detecting ubiquitination, a denaturing lysis buffer (containing 1% SDS) followed by dilution can help to disrupt protein-protein interactions.[14]

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein (to pull down the target and probe for ubiquitin) or an anti-ubiquitin antibody (to pull down all ubiquitinated proteins and probe for the target) overnight at 4°C.[15]

    • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[15]

  • Washes: Wash the beads several times with wash buffer to remove non-specific binding.[15]

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.[15]

  • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin (if the target was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated). A smear of high molecular weight bands indicates polyubiquitination.[15]

Quantitative Mass Spectrometry-Based Proteomics

This advanced technique provides a global and unbiased view of protein expression changes following PROTAC treatment, allowing for the assessment of selectivity and off-target effects.

Proteomics_Workflow Quantitative Proteomics Workflow Cell_Treatment 1. Cell Culture & PROTAC Treatment Lysis_Digestion 2. Cell Lysis & Protein Digestion Cell_Treatment->Lysis_Digestion Labeling 3. Isobaric Labeling (TMT/iTRAQ) Lysis_Digestion->Labeling LC_MS 4. LC-MS/MS Analysis Labeling->LC_MS Data_Analysis 5. Protein Identification & Quantification LC_MS->Data_Analysis Off_Target_ID 6. Off-Target Identification Data_Analysis->Off_Target_ID

Quantitative Proteomics Workflow

Procedure Outline:

  • Sample Preparation: Treat cells with the PROTAC at various concentrations and time points. Include appropriate controls (vehicle, inactive epimer). Lyse the cells and digest the proteins into peptides.[16]

  • Isobaric Labeling: Label the peptide samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[16]

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[16]

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins across all samples.[16]

  • Interpretation: Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. This will reveal both the on-target degradation and any potential off-target effects.[16]

Conclusion

This compound is a cornerstone in the development of VHL-recruiting PROTACs for targeted protein degradation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize and characterize this compound-based PROTACs. By employing these methodologies, scientists can advance their understanding of targeted protein degradation and accelerate the development of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Measuring Protein Degradation with (S,R,R)-VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] (S,R,R)-VH032 is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a crucial component in the synthesis of many PROTACs.[2][3] By linking this compound to a ligand that binds a target protein of interest (POI), the resulting PROTAC can recruit the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

One of the most well-characterized classes of PROTACs synthesized using a VH032 derivative is the BET (Bromodomain and Extra-Terminal domain) protein degraders, such as ARV-771 and MZ1, which target BRD4.[1][4][5] BRD4 is a transcriptional coactivator implicated in the development of various cancers, making it an attractive therapeutic target.[4][6] This document provides a detailed protocol for utilizing Western blot to measure the degradation of a target protein, using BRD4 and a VH032-based PROTAC as an example.

Signaling Pathway of this compound-Based PROTAC-Mediated Protein Degradation

A PROTAC containing this compound brings the target protein (e.g., BRD4) into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (this compound - Linker - POI Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds POI Target Protein (POI) (e.g., BRD4) PROTAC->POI Binds Ub Ubiquitin VHL->Ub Ubiquitin Transfer Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub->POI Polyubiquitination E2 E2 Enzyme Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of this compound-based PROTAC action.

Experimental Protocols

Western Blot Protocol for Measuring BRD4 Degradation

This protocol outlines the steps to measure the degradation of BRD4 in a human cancer cell line (e.g., MDA-MB-231) treated with a VH032-based PROTAC like MZ1.[7][8]

Materials and Reagents:

  • Cell Line: Human breast cancer cell line MDA-MB-231.[7][8]

  • PROTAC: VH032-based BRD4 degrader (e.g., MZ1) dissolved in DMSO.[7]

  • Vehicle Control: DMSO.[6]

  • Negative Control: A non-degrading BRD4 inhibitor (e.g., JQ1) or an inactive diastereomer of the PROTAC (e.g., cis-MZ1).[6][7]

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: Appropriate percentage to resolve the target protein.

  • Transfer Buffer.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibodies:

    • Anti-BRD4 antibody.

    • Anti-GAPDH or anti-α-Tubulin antibody (as a loading control).[7]

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL substrate.

  • Imaging System: Chemiluminescence detection system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[6]

    • Treat cells with varying concentrations of the VH032-based PROTAC (e.g., 100 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours).[6][8]

    • Include a vehicle control (DMSO) and a negative control in parallel.[6]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[6]

    • Lyse the cells in ice-cold lysis buffer.[6]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[6]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.[6]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[6]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times with TBST for 10 minutes each.[6]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane three times with TBST for 10 minutes each.[6]

  • Signal Detection and Analysis:

    • Incubate the membrane with ECL substrate.[6]

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands to quantify the protein levels. Normalize the BRD4 band intensity to the loading control (GAPDH or α-Tubulin).

Data Presentation

The following table summarizes typical experimental parameters for measuring BRD4 degradation using VH032-based PROTACs.

PROTACCell LineTarget ProteinTreatment ConcentrationTreatment TimeKey FindingsReference
ARV-77122Rv1, VCaPBRD2/3/4< 5 nM (DC50)16 hoursPotent degradation of BET proteins.[5][9][10]
MZ1MDA-MB-231BRD41 µM4, 8, 16, 24 hoursTime-dependent degradation of BRD4.[7][8]
MZ1HeLaBRD4Various (nM to µM)24 hoursConcentration-dependent degradation of BRD4.[4]

Experimental Workflow Visualization

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis A 1. Seed Cells (e.g., MDA-MB-231) B 2. Treat with PROTAC (Varying concentrations and times) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA/Bradford) C->D E 5. Sample Preparation (Laemmli Buffer, Boiling) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (Anti-BRD4, Anti-Loading Control) H->I J 10. Secondary Antibody Incubation I->J K 11. Signal Detection (ECL) J->K L 12. Data Analysis (Densitometry) K->L

Caption: Western blot workflow for protein degradation analysis.

References

Application Notes and Protocols for Cell Permeability Assays of (S,R,R)-VH032-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. PROTACs containing the (S,R,R)-VH032 moiety recruit the von Hippel-Lindau (VHL) E3 ligase to induce ubiquitination and subsequent proteasomal degradation of the target protein.[2][3]

A critical challenge in the development of effective PROTACs is their often-poor cell permeability, largely due to their high molecular weight and large polar surface area.[1][4] These characteristics place them outside the typical chemical space of orally bioavailable drugs.[5] Therefore, accurate and robust assessment of cell permeability is paramount in the early stages of PROTAC drug discovery and development.[]

These application notes provide detailed protocols for key in vitro assays used to evaluate the cell permeability of this compound-containing PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and the Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay.

Signaling Pathway: VHL-Mediated Protein Degradation by a PROTAC

The mechanism of action for a VHL-recruiting PROTAC involves several key steps that lead to the targeted degradation of a protein of interest (POI). The PROTAC molecule facilitates the formation of a ternary complex between the POI and the VHL E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent recognition and degradation by the proteasome.[1][7]

VHL_PROTAC_Pathway cluster_cell Cell PROTAC VH032-PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Extracellular Extracellular Space Extracellular->PROTAC Cellular Uptake PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Membrane Prepare Artificial Membrane (e.g., 2% lecithin (B1663433) in dodecane) Add_Lipid Coat filter plate with lipid solution Prep_Membrane->Add_Lipid Prep_Compound Prepare PROTAC Solution (e.g., 10 mM in DMSO, then dilute in buffer) Add_PROTAC Add PROTAC solution to donor plate Prep_Compound->Add_PROTAC Add_Buffer Add buffer to acceptor plate Add_Lipid->Add_Buffer Add_Buffer->Add_PROTAC Assemble Assemble sandwich plate (Donor on Acceptor) Add_PROTAC->Assemble Incubate Incubate at room temperature (e.g., 5-18 hours) Assemble->Incubate Measure_Conc Measure compound concentration in donor and acceptor wells (LC-MS/MS or UV-Vis) Incubate->Measure_Conc Calculate_Pe Calculate Apparent Permeability (Pe) Measure_Conc->Calculate_Pe Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 18-22 days to form a monolayer Seed_Cells->Differentiate Validate Validate monolayer integrity (TEER measurement) Differentiate->Validate Prepare_PROTAC Prepare PROTAC solution in transport buffer Validate->Prepare_PROTAC Add_PROTAC_A Add PROTAC to Apical (A) side for A -> B transport Prepare_PROTAC->Add_PROTAC_A Add_PROTAC_B Add PROTAC to Basolateral (B) side for B -> A transport Prepare_PROTAC->Add_PROTAC_B Incubate Incubate at 37°C (e.g., 2 hours) Add_PROTAC_A->Incubate Add_PROTAC_B->Incubate Collect_Samples Collect samples from receiver compartments Incubate->Collect_Samples Quantify Quantify PROTAC concentration (LC-MS/MS) Collect_Samples->Quantify Calculate_Papp Calculate Papp (A->B and B->A) Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER MDCK_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed_MDCK Seed MDCK or MDCK-MDR1 cells on Transwell inserts Culture_MDCK Culture for 3-5 days to form a confluent monolayer Seed_MDCK->Culture_MDCK Validate_MDCK Validate monolayer integrity (TEER measurement) Culture_MDCK->Validate_MDCK Prepare_PROTAC_MDCK Prepare PROTAC solution in transport buffer Validate_MDCK->Prepare_PROTAC_MDCK Add_PROTAC_A_MDCK Add PROTAC to Apical (A) side for A -> B transport Prepare_PROTAC_MDCK->Add_PROTAC_A_MDCK Add_PROTAC_B_MDCK Add PROTAC to Basolateral (B) side for B -> A transport Prepare_PROTAC_MDCK->Add_PROTAC_B_MDCK Incubate_MDCK Incubate at 37°C (e.g., 1-2 hours) Add_PROTAC_A_MDCK->Incubate_MDCK Add_PROTAC_B_MDCK->Incubate_MDCK Collect_Samples_MDCK Collect samples from receiver compartments Incubate_MDCK->Collect_Samples_MDCK Quantify_MDCK Quantify PROTAC concentration (LC-MS/MS) Collect_Samples_MDCK->Quantify_MDCK Calculate_Papp_MDCK Calculate Papp (A->B and B->A) Quantify_MDCK->Calculate_Papp_MDCK Calculate_ER_MDCK Calculate Efflux Ratio (ER) Calculate_Papp_MDCK->Calculate_ER_MDCK

References

Application Notes and Protocols: Linker Chemistry for Attaching (S,R,R)-VH032 to Target Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the chemical conjugation of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,R)-VH032, to target protein ligands for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] The choice of linker and conjugation chemistry is critical for the efficacy of the resulting PROTAC.[3] This document outlines two common and effective strategies for attaching this compound to target ligands: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

Introduction to this compound and PROTACs

This compound is a potent and widely used ligand that binds to the VHL E3 ubiquitin ligase.[4][5] In a PROTAC, this compound serves as the E3 ligase recruiting element. It is connected via a chemical linker to a ligand that binds to a specific protein of interest (POI). This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7]

The linker connecting the VH032 moiety and the target ligand is not merely a spacer but plays a crucial role in the PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[8] Common linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[9][10] These linkers are typically functionalized with reactive groups to facilitate conjugation.

Key Functionalized this compound Derivatives for Conjugation

A variety of this compound derivatives with pre-installed linkers and reactive functional groups are commercially available, simplifying the synthesis of PROTACs. The choice of the functionalized VH032 derivative will dictate the conjugation strategy. Common derivatives include:

  • This compound-linker-COOH: Possesses a terminal carboxylic acid for amide bond formation with an amine-functionalized target ligand.[11]

  • This compound-linker-NH2: Features a terminal amine for amide bond formation with a carboxylic acid-functionalized target ligand.[11]

  • This compound-linker-Alkyne: Contains a terminal alkyne for copper-catalyzed or strain-promoted click chemistry with an azide-functionalized target ligand.[12]

  • This compound-linker-N3: Equipped with a terminal azide (B81097) for click chemistry with an alkyne-functionalized target ligand.[13][14]

Experimental Protocols

The following sections provide detailed protocols for two common methods of conjugating this compound to a target ligand.

Protocol 1: Amide Bond Formation using HATU Coupling

This protocol describes the coupling of an this compound derivative containing a terminal carboxylic acid with a target ligand containing a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient peptide coupling reagent.[15][16]

Diagram of Amide Bond Formation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve VH032-COOH in DMF B Add Amine-Ligand A->B C Add DIPEA B->C D Add HATU C->D E Stir at Room Temperature (1-4 hours) D->E F Quench with Water E->F G Extract with Ethyl Acetate (B1210297) F->G H Dry Organic Layer G->H I Purify by HPLC H->I

Caption: Workflow for amide coupling of VH032-COOH and an amine-ligand.

Materials:

  • This compound-linker-COOH

  • Amine-functionalized target ligand

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Reverse-phase HPLC system

Procedure:

  • To a solution of this compound-linker-COOH (1.0 eq) and the amine-functionalized target ligand (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Quantitative Data Summary (Example)

ParameterValueReference
VH032-linker-COOH (eq)1.0[4]
Amine-ligand (eq)1.2[4]
HATU (eq)1.2[4]
DIPEA (eq)3.0[4]
SolventAnhydrous DMF[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time1-4 hours[4]
Typical Yield40-60%[4]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the conjugation of an this compound derivative bearing a terminal alkyne with a target ligand functionalized with an azide. This reaction is highly efficient and bioorthogonal.[17][18]

Diagram of Click Chemistry Workflow

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification A Dissolve VH032-Alkyne & Azide-Ligand in tBuOH/H2O D Add CuSO4 solution A->D B Prepare CuSO4 solution B->D C Prepare Sodium Ascorbate (B8700270) solution E Add Sodium Ascorbate solution C->E D->E F Stir at Room Temperature (overnight) E->F G Concentrate Reaction Mixture F->G H Purify by Preparative HPLC G->H

Caption: Workflow for CuAAC (Click Chemistry) conjugation.

Materials:

  • This compound-linker-Alkyne

  • Azide-functionalized target ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Reverse-phase HPLC system

Procedure:

  • Dissolve this compound-linker-Alkyne (1.0 eq) and the azide-functionalized target ligand (1.1 eq) in a 1:1 mixture of tBuOH and water.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.2 eq) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.4 eq) in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to yield the triazole-linked PROTAC.

  • Characterize the final product by HRMS and ¹H NMR.

Quantitative Data Summary (Example)

ParameterValueReference
VH032-linker-Alkyne (eq)1.0[17]
Azide-ligand (eq)1.1[17]
CuSO₄·5H₂O (eq)0.2[17]
Sodium Ascorbate (eq)0.4[17]
SolventtBuOH/H₂O (1:1)[17]
Reaction TemperatureRoom Temperature[17]
Reaction TimeOvernight[17]
Typical Yield50-70%[17]

PROTAC Mechanism of Action: VHL-Mediated Protein Degradation

The resulting this compound-based PROTAC functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Signaling Pathway of PROTAC-Induced Protein Degradation

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC (VH032-Linker-Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI E2 recruits & polyubiquitinates POI PROTAC_recycled PROTAC Recycled Ternary_Complex->PROTAC_recycled Release E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-induced protein degradation via the ubiquitin-proteasome system.

Conclusion

The successful synthesis of potent and effective this compound-based PROTACs relies on the strategic selection of linker chemistry and meticulous execution of conjugation protocols. The amide coupling and click chemistry methods detailed in these application notes represent robust and versatile approaches for attaching this compound to a wide array of target ligands. Careful purification and thorough characterization of the final PROTAC molecules are essential to ensure their quality and performance in subsequent biological assays. These protocols provide a solid foundation for researchers in the field of targeted protein degradation to develop novel therapeutics.

References

Application Notes and Protocols: A Step-by-Step Guide to Designing a New PROTAC Using (S,R,R)-VH032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein altogether by hijacking the cell's natural ubiquitin-proteasome system.[2] This is achieved through their heterobifunctional nature, consisting of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This binding event forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]

(S,R,R)-VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC development.[5][6] Its favorable properties make it an excellent starting point for the design of new PROTACs. This guide provides a comprehensive, step-by-step approach to designing and evaluating a novel PROTAC utilizing this compound.

PROTAC Design and Synthesis Strategy

The design of a successful PROTAC is a multi-step process that requires careful consideration of the target protein, the E3 ligase, and the linker connecting them.[7] The ultimate goal is to create a molecule that can efficiently induce the formation of a stable and productive ternary complex.[8]

Component Selection
  • Target Protein of Interest (POI) Ligand (Warhead):

    • Identify a known binder to your POI. This can be an existing inhibitor or a ligand discovered through screening efforts.

    • Crucially, the ligand must possess a suitable "exit vector" – a position on the molecule where a linker can be attached without significantly compromising its binding affinity to the POI.[9] Computational modeling and structural analysis (e.g., X-ray crystallography or Cryo-EM) of the POI-ligand complex can help identify optimal attachment points.[3]

  • E3 Ligase Ligand (Anchor):

    • This guide focuses on the use of This compound , a high-affinity ligand for the VHL E3 ligase.[5]

  • Linker:

    • The linker's length, composition, and attachment points are critical for PROTAC efficacy.[10]

    • Commonly used linkers include polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[] These offer flexibility and can be synthetically tailored.[12]

    • The linker's role is to bridge the POI and E3 ligase, enabling favorable protein-protein interactions within the ternary complex.[10]

Synthesis of the PROTAC Molecule

The synthesis is typically a modular process involving the coupling of the three components.[12] Common synthetic strategies include:

  • Amide Bond Formation: A prevalent method for connecting the components, often utilizing standard peptide coupling reagents like HATU and DIPEA.[12]

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the final ligation step.[12]

A general synthetic scheme involves synthesizing or acquiring the warhead and a bifunctional linker, which is then coupled to this compound.

Experimental Evaluation of the New PROTAC

Once synthesized, the new PROTAC must be rigorously evaluated through a series of in vitro and cell-based assays to determine its efficacy and mechanism of action.[7]

Biochemical Assays

These assays assess the direct binding interactions of the PROTAC with its target proteins and the formation of the ternary complex.

  • Objective: To confirm that the synthesized PROTAC retains affinity for both the POI and the VHL E3 ligase.

  • Methods:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon, koff) and affinity (KD).[13][14]

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding.[13]

  • Objective: To demonstrate that the PROTAC induces the formation of a stable ternary complex (POI-PROTAC-VHL) and to quantify the cooperativity of this interaction. Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the affinity for the other, which is often a hallmark of effective PROTACs.[8][15]

  • Methods:

    • SPR: Can be used to measure the binding affinity of the POI to the PROTAC-VHL binary complex.[14]

    • ITC: Can also be used to determine the thermodynamics of ternary complex formation.[13]

    • NanoBRET™ Assay: A live-cell proximity-based assay that can monitor ternary complex formation in real-time.

Cell-Based Assays

These assays evaluate the ability of the PROTAC to induce the degradation of the target protein in a cellular context and its downstream effects.

  • Objective: To quantify the potency and efficacy of the PROTAC in degrading the POI.

  • Method:

    • Western Blot: A standard technique to measure the levels of the target protein after treating cells with varying concentrations of the PROTAC. This allows for the determination of:

      • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[16]

      • Dmax: The maximum percentage of protein degradation achieved.[16]

  • Objective: To assess the functional consequence of POI degradation on cell health and proliferation.

  • Method:

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells. This allows for the determination of the IC50 , the concentration of the PROTAC that inhibits cell viability by 50%.[17][18]

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the performance of different PROTAC candidates.

ParameterAssayDescriptionExample Value
Binary Binding
POI Binding (KD)SPR / ITCAffinity of the PROTAC for the target protein of interest.50 nM
VHL Binding (KD)SPR / ITCAffinity of the PROTAC for the VHL E3 ligase.150 nM
Ternary Complex
Ternary Complex (KD)SPR / ITCAffinity of the POI to the PROTAC-VHL complex.25 nM
Cooperativity (α)Calculated from binding dataFold-increase in affinity for the second protein after the first has bound.6
Cellular Activity
DC50Western BlotConcentration for 50% maximal degradation of the POI.15 nM[19]
DmaxWestern BlotMaximum percentage of POI degradation.>95%[19]
IC50Cell Viability AssayConcentration for 50% inhibition of cell viability.68 nM[20]

Experimental Protocols

Protocol: Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis
  • Immobilization: Covalently immobilize the purified VHL-ElonginB-ElonginC (VCB) complex onto a sensor chip surface.

  • Binary Analysis (PROTAC to VHL):

    • Inject a series of concentrations of the PROTAC over the immobilized VCB surface.

    • Monitor the binding response in real-time.

    • Regenerate the surface between injections.

    • Fit the data to a suitable binding model to determine kon, koff, and KD.

  • Ternary Analysis (POI to PROTAC-VHL):

    • Pre-incubate a fixed concentration of the PROTAC with a series of concentrations of the purified POI.

    • Inject these mixtures over the immobilized VCB surface.

    • Monitor the binding response.

    • Fit the data to determine the KD of the ternary complex.

  • Cooperativity Calculation: α = (KD of PROTAC for VHL) / (KD of POI for the PROTAC-VHL complex).

Protocol: Western Blot for Protein Degradation (DC50 and Dmax Determination)
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.[19]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log of the PROTAC concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway Example: PI3K/AKT/mTOR

A PROTAC designed to degrade a key component of the PI3K/AKT/mTOR pathway, such as mTOR itself, would disrupt the entire downstream signaling cascade, impacting cell growth, proliferation, and survival.[21]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream PROTAC_Target mTOR (Target) Proteasome Proteasome Degradation PROTAC_Target->Proteasome Degraded PROTAC PROTAC (VH032-Linker-mTOR_Ligand) PROTAC->PROTAC_Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds VHL->PROTAC_Target

Caption: PI3K/AKT/mTOR pathway and PROTAC-mediated degradation of mTOR.

Experimental Workflow: PROTAC Development

The development of a new PROTAC follows a logical progression from design and synthesis to comprehensive in vitro and cellular evaluation.[7][22]

PROTAC_Development_Workflow Design 1. PROTAC Design - Select POI Ligand - Define Linker Strategy - Utilize this compound Synthesis 2. Chemical Synthesis Design->Synthesis Biochem 3. Biochemical Evaluation - Binary Binding (SPR, ITC) - Ternary Complex Formation Synthesis->Biochem Cellular 4. Cellular Evaluation - Protein Degradation (WB) - DC50 / Dmax Determination Biochem->Cellular Functional 5. Functional Assays - Cell Viability (IC50) - Downstream Effects Cellular->Functional Optimization Lead Optimization (Iterative Process) Functional->Optimization Optimization->Design Refine Design

Caption: A streamlined workflow for the development of a new PROTAC.

Logical Relationship: PROTAC Mechanism of Action

The core mechanism of a PROTAC involves the formation of a ternary complex to induce ubiquitination and subsequent proteasomal degradation of the target protein.[2]

PROTAC_MoA PROTAC PROTAC (this compound-Linker-Warhead) POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary VHL->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

References

Troubleshooting & Optimization

Troubleshooting failed protein degradation with (S,R,R)-VH032 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,R)-VH032 PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC is not degrading my target protein. What are the potential reasons for this failure?

A1: Failure to observe degradation can stem from several factors along the PROTAC mechanism of action. A logical troubleshooting workflow should be followed to pinpoint the issue. Key areas to investigate include:

  • Ternary Complex Formation: The formation of a stable and productive ternary complex between your target protein, the this compound PROTAC, and the von Hippel-Lindau (VHL) E3 ligase is the foundational step for degradation.[1][2] If this complex doesn't form or is unstable, degradation will not occur.

  • Cellular Permeability: PROTACs are often large molecules and may have poor cell permeability, preventing them from reaching their intracellular target.[3]

  • VHL E3 Ligase Expression: The target cells must express sufficient levels of the VHL E3 ligase for the PROTAC to function. VHL expression can vary significantly between cell lines.[4][5]

  • Ubiquitination and Proteasome Activity: Successful ternary complex formation must be followed by polyubiquitination of the target protein and subsequent degradation by the proteasome. Issues with these downstream processes can prevent degradation.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[6]

Q2: How can I confirm that my this compound PROTAC is forming a ternary complex with the target protein and VHL?

A2: Several biophysical and in-cell assays can be used to confirm ternary complex formation:

  • Co-Immunoprecipitation (Co-IP): This is a common technique to demonstrate protein-protein interactions within a cell. You can immunoprecipitate the target protein and then perform a Western blot to detect the presence of VHL, or vice-versa. An increased association in the presence of your PROTAC indicates ternary complex formation.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the ternary complex in real-time using purified proteins.[1]

  • Biolayer Interferometry (BLI): Similar to SPR, BLI is another label-free technology to quantify protein-protein and protein-small molecule interactions.[1]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction.[1][4]

  • Förster Resonance Energy Transfer (FRET)-based assays: In-cell FRET or Time-Resolved FRET (TR-FRET) assays can be developed to monitor the proximity of the target protein and VHL in live cells.[7][8]

Q3: I am observing a "hook effect" with my this compound PROTAC. How can I mitigate this?

A3: The "hook effect" is a common phenomenon with PROTACs. To address this:

  • Perform a Wide Dose-Response Curve: Test your PROTAC over a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve.[6]

  • Use Lower Concentrations: The "sweet spot" for maximal degradation is often at lower concentrations. Your optimal working concentration will be at the peak of the dose-response curve.

  • Biophysical Analysis: Use techniques like SPR or ITC to measure the formation of binary and ternary complexes at different PROTAC concentrations to understand the underlying binding dynamics.[1]

Q4: What are the essential negative controls for my this compound PROTAC experiment?

A4: Proper negative controls are crucial to ensure that the observed degradation is a direct result of the intended PROTAC mechanism. Key controls include:

  • Inactive Epimer/Diastereomer: Synthesize a version of your PROTAC using an inactive stereoisomer of the VH032 ligand. For VHL ligands, inversion of the stereochemistry at the hydroxyproline (B1673980) moiety abrogates binding to VHL.[9][10] This control should not induce degradation and confirms that VHL recruitment is necessary.

  • Target-Binding Deficient PROTAC: If possible, create a version of your PROTAC with a modification to the warhead that prevents it from binding to the target protein. This control helps to rule out off-target effects of the warhead itself.

  • VHL Ligand Competition: Pre-treatment of cells with a high concentration of the free this compound ligand should compete with your PROTAC for VHL binding and rescue the degradation of the target protein.[9][10]

  • Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of the target protein, confirming that the observed protein loss is proteasome-dependent.

Troubleshooting Guides

Problem 1: No Target Degradation Observed

This is the most common issue encountered. The following decision tree can help you systematically troubleshoot the problem.

Troubleshooting_No_Degradation cluster_solutions Solutions start No Target Degradation q1 Is the PROTAC cell-permeable? start->q1 q2 Does the target cell line express VHL? q1->q2 Yes s1 Perform cellular uptake assay or redesign linker for better permeability. q1->s1 No q3 Is a stable ternary complex forming? q2->q3 Yes s2 Confirm VHL expression by Western Blot or qPCR. Choose a different cell line if necessary. q2->s2 No q4 Is the target protein being ubiquitinated? q3->q4 Yes s3 Perform Co-IP, SPR, or FRET assay. Redesign linker or warhead if necessary. q3->s3 No q5 Is the proteasome active? q4->q5 Yes s4 Perform in-cell or in-vitro ubiquitination assay. Redesign linker for optimal geometry. q4->s4 No end_success Degradation q5->end_success Yes s5 Include a positive control for proteasome activity (e.g., MG132 treatment with a known proteasome substrate). q5->s5 No

A logical workflow for troubleshooting the absence of target protein degradation.
Problem 2: Incomplete or Weak Target Degradation

If you observe some degradation, but it is not as robust as expected, consider the following:

Potential Cause Recommended Action
High Protein Synthesis Rate The cell may be synthesizing new target protein at a rate that counteracts degradation. Perform a time-course experiment to find the optimal degradation window. A shorter treatment time may reveal more profound degradation before new protein synthesis occurs.
Suboptimal PROTAC Concentration You may be on the edge of the "hook effect" or at a suboptimal concentration. Perform a detailed dose-response curve with more data points around the observed weak degradation.
Inefficient Ternary Complex Formation The ternary complex may be forming but with low stability. Use biophysical assays like SPR or BLI to quantify the stability of the ternary complex. Consider linker optimization to improve cooperativity.[1]
Low VHL Expression While VHL may be present, its levels might be too low for efficient degradation. Consider overexpressing VHL or choosing a cell line with higher endogenous VHL levels.[5]
PROTAC Instability The PROTAC molecule may be unstable in the cell culture medium or inside the cells. Assess the stability of your compound over the time course of your experiment using methods like LC-MS.

Experimental Protocols

Western Blot for Protein Degradation

This is the most common method to quantify changes in target protein levels.

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of this compound PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and your negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[11]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Protocol:

  • Cell Treatment: Treat cells with your this compound PROTAC at a concentration that is expected to promote ternary complex formation (typically around the DC50) for a short duration (e.g., 1-4 hours). Include a vehicle control.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 or NP-40 based buffer) with protease inhibitors.

  • Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysate with an antibody against your target protein or VHL overnight at 4°C.

  • Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, probing for the target protein and VHL.

In-Cell Ubiquitination Assay

This assay confirms that the target protein is being ubiquitinated in a PROTAC-dependent manner.

Protocol:

  • Cell Treatment: Treat cells with your this compound PROTAC (at a concentration that gives strong degradation) and co-treat with a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

  • Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate your target protein.

  • Western Blot Analysis: Elute the immunoprecipitated protein and perform a Western blot. Probe the blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitination of your target protein.

Data Presentation

Table 1: Example Dose-Response Data for a Functional this compound PROTAC

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Loading Control)
0 (Vehicle)100%
185%
1055%
5020%
10015%
50025%
100040%

From this data, the DC50 would be approximately 12 nM, the Dmax would be ~85% degradation (15% remaining), and a hook effect is observed at concentrations above 100 nM.

Table 2: Comparison of Experimental Outcomes with Controls

Condition Expected % Target Degradation Interpretation
This compound PROTAC>80%Successful degradation
Inactive Epimer Control<10%Degradation is VHL-dependent
+ VHL Ligand Competition<15%Degradation is rescued by blocking VHL binding
+ Proteasome Inhibitor (MG132)<10%Degradation is proteasome-dependent

Visualizations

PROTAC_Mechanism PROTAC This compound PROTAC Target Target Protein PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target->Ternary_Complex VHL->Ternary_Complex PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Mechanism of action for this compound PROTAC-mediated protein degradation.

Experimental_Workflow cluster_MoA Mechanism Confirmation cluster_Specificity Specificity Assessment start Start: PROTAC Synthesis & Characterization step1 Dose-Response Western Blot (Determine DC50 & Dmax) start->step1 step2 Confirm Mechanism of Action step1->step2 moa1 Co-IP / Biophysical Assay (Ternary Complex Formation) step2->moa1 moa2 Ubiquitination Assay step2->moa2 moa3 Proteasome Inhibitor Rescue step2->moa3 step3 Assess Specificity spec1 Inactive Epimer Control step3->spec1 spec2 Global Proteomics (Off-target effects) step3->spec2 end Validated PROTAC moa1->step3 moa2->step3 moa3->step3 spec1->end spec2->end

A typical experimental workflow for validating an this compound PROTAC.

References

Technical Support Center: Overcoming Solubility Challenges with (S,R,R)-VH032

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered when working with the VHL ligand, (S,R,R)-VH032, in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as an inhibitor of the VHL/HIF-1α interaction.[1] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous experimental buffers, which can cause precipitation and lead to inconsistent and unreliable experimental results.

Q2: What are the initial signs of solubility problems with this compound in my experiments?

A2: Signs of solubility issues include:

  • Visible Precipitation: You may observe a cloudy or hazy appearance, or even visible particles, in your buffer or cell culture media after adding this compound.

  • Inconsistent Assay Results: High variability in measurements (e.g., IC50 values) between replicate wells or experiments can be a strong indicator of incomplete dissolution.

  • Lower than Expected Potency: If the compound precipitates, its effective concentration in solution is lower than intended, leading to a weaker biological response.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1] It is highly soluble in DMSO, with concentrations of up to 90 mg/mL (190.4 mM) being reported.[1] Always use anhydrous, high-purity DMSO to avoid introducing water, which can promote precipitation.

Q4: How can I prevent my this compound from precipitating when I dilute my DMSO stock into an aqueous buffer?

A4: This phenomenon, known as antisolvent precipitation, is common with hydrophobic compounds. To mitigate this:

  • Use a Low Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your experimental buffer, as higher concentrations can be toxic to cells and still may not prevent precipitation upon significant dilution.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.

  • Add Stock to Buffer with Mixing: Add the this compound stock solution dropwise to your pre-warmed (if applicable) buffer while gently vortexing or swirling to ensure rapid and even dispersion.

Q5: Can adjusting the pH of my buffer improve the solubility of this compound?

A5: The solubility of compounds with ionizable groups can be pH-dependent. Based on its chemical structure, this compound is predicted to be a weak base. Therefore, lowering the pH of the buffer (making it more acidic) may increase its solubility. However, you must ensure that the adjusted pH is compatible with your specific assay and biological system.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptoms:

  • The solution becomes cloudy or forms visible particles immediately after adding the this compound DMSO stock to the aqueous buffer.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Final concentration exceeds solubility limit. Lower the final working concentration of this compound. Determine the kinetic solubility in your specific buffer to identify the maximum achievable concentration (see Protocol 1).
Improper dilution method. Pre-warm the buffer to 37°C. Add the DMSO stock solution dropwise while gently vortexing the buffer to ensure rapid and even dispersion. Consider a multi-step serial dilution.
High final DMSO concentration. Ensure the final DMSO concentration is as low as possible, ideally below 0.1%, and not exceeding 0.5%. This may require preparing a more dilute intermediate stock solution in DMSO.
Issue 2: Delayed Precipitation in Cell Culture Media

Symptoms:

  • The media appears clear initially, but a precipitate forms after several hours or days of incubation.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Compound instability in the aqueous environment over time. Perform media changes with freshly prepared this compound-containing media every 24-48 hours.
Interaction with media components. This compound may interact with salts, amino acids, or proteins in the media. If possible, try a different basal media formulation or reduce the serum concentration if compatible with your cell line.
Evaporation of media. Ensure proper humidification in the incubator to minimize evaporation, which can increase the compound's concentration beyond its solubility limit.
Temperature fluctuations. Minimize the time culture plates are outside the incubator. Temperature cycling can affect compound solubility.
Issue 3: Inconsistent or Lower-Than-Expected Efficacy

Symptoms:

  • High variability in biological readouts between replicates.

  • The observed potency (e.g., IC50) is significantly lower than reported values.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Partial precipitation reducing the effective concentration. Visually inspect your assay plates under a microscope for any signs of precipitation. Filter the final working solution through a 0.22 µm syringe filter before use. Re-evaluate and optimize the solubilization method using the troubleshooting steps above.
Inaccurate stock solution concentration. Verify the concentration of your DMSO stock solution. Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Compound degradation. Protect stock solutions and working solutions from light. Prepare working solutions fresh for each experiment.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Experimental Buffers

This protocol provides a method to estimate the kinetic solubility of this compound in your specific experimental buffer (e.g., PBS, Tris, HEPES) at a desired pH.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 620 nm

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Prepare Serial Dilutions in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare Test Plate: Transfer 2 µL of each DMSO dilution into a new 96-well plate in triplicate.

  • Add Aqueous Buffer: Add 198 µL of your experimental buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Seal the plate and shake at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the absorbance of each well at 620 nm. An increase in absorbance compared to a buffer-only control indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration that does not show a significant increase in absorbance is an estimation of the kinetic solubility in that buffer.

Data Presentation: Example Kinetic Solubility Data

Buffer SystempHEstimated Kinetic Solubility (µM)
PBS7.4[Insert experimentally determined value]
Tris-HCl7.4[Insert experimentally determined value]
Tris-HCl8.0[Insert experimentally determined value]
HEPES7.4[Insert experimentally determined value]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

This protocol describes a method to prepare a working solution of this compound in cell culture media, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound in DMSO (stock solution)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock solution 1:10 in DMSO.

  • Final Dilution: In a sterile tube, add 990 µL of pre-warmed complete cell culture medium.

  • While gently vortexing the medium, add 10 µL of the 1 mM intermediate stock solution to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your cell-based assay.

Signaling Pathway and Experimental Workflow Diagrams

VHL_HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or VH032 Inhibition HIF1a HIF-1α PHDs Prolyl Hydroxylases (PHDs) (O2, Fe2+, 2-OG dependent) HIF1a->PHDs hydroxylation HIF1a_OH Hydroxylated HIF-1α PHDs->HIF1a_OH VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) HIF1a_OH->VHL_complex recognition Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stable Stable HIF-1α HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Elements (HREs) in DNA HIF1_complex->HRE binds to Nucleus Nucleus Gene_Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription activates VH032 This compound VH032->VHL_complex inhibits binding to HIF-1α-OH

Caption: VHL-HIF-1α Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow start Precipitation Observed with this compound check_conc Is the final concentration below the kinetic solubility limit? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_dilution Is the dilution method optimized? (e.g., serial dilution, slow addition) check_conc->check_dilution Yes lower_conc->check_conc optimize_dilution Optimize dilution protocol (See Protocol 2) check_dilution->optimize_dilution No check_solvent Is the final DMSO concentration <0.5%? check_dilution->check_solvent Yes optimize_dilution->check_dilution adjust_solvent Adjust stock/intermediate concentration to lower final DMSO% check_solvent->adjust_solvent No consider_cosolvent Consider adding a co-solvent (e.g., Ethanol, PEG300) (check for assay compatibility) check_solvent->consider_cosolvent Yes adjust_solvent->check_solvent check_ph Is pH adjustment an option for your assay? consider_cosolvent->check_ph adjust_ph Test solubility at a lower pH check_ph->adjust_ph Yes solution_clear Solution is clear. Proceed with experiment. check_ph->solution_clear No adjust_ph->solution_clear

Caption: Troubleshooting Workflow for this compound Precipitation.

References

Optimizing linker length and composition for (S,R,R)-VH032 PROTACs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (S,R,R)-VH032 PROTACs. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful experimentation with this compound-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a this compound PROTAC?

A1: A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It functions by simultaneously binding to the POI and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

Q2: What are the critical starting points for optimizing a novel this compound PROTAC?

A2: The initial optimization should focus on the linker connecting the VH032 ligand and the POI ligand. The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-VHL), which is essential for efficient degradation.[3][4] It is also crucial to establish a robust experimental system with appropriate controls to accurately measure protein degradation.[1][5]

Q3: What are the key negative controls to include in my experiments?

A3: To validate the mechanism of action of your PROTAC, it is essential to include proper negative controls. Key controls include an inactive epimer or diastereomer of the PROTAC that cannot bind to its target or E3 ligase.[5] Additionally, competition experiments with the parent compounds for the POI and VHL can help confirm on-target activity.[1]

Q4: How does the linker composition (e.g., PEG vs. alkyl) affect my PROTAC's properties?

A4: The linker's composition significantly impacts a PROTAC's physicochemical properties, such as solubility and cell permeability.[4][6] Polyethylene glycol (PEG) linkers can sometimes improve solubility, while alkyl linkers might enhance cell permeability due to their lipophilicity.[3][7] However, the optimal linker is highly dependent on the specific POI and warhead combination, often requiring empirical testing.[4] The ability of the linker to form intramolecular hydrogen bonds can also shield polar parts of the molecule, potentially improving permeability.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low degradation of the target protein. 1. Poor cell permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[7][9] 2. Inefficient ternary complex formation: The linker may be too short, too long, or have the wrong composition, preventing the stable association of the POI and VHL.[3][10] 3. Low expression of VHL E3 ligase in the cell line: The chosen cell line may not express sufficient levels of VHL.[5] 4. Incorrect treatment time or concentration: Degradation is both time and concentration-dependent.[5][11]1. Modify the linker to improve physicochemical properties. Consider comparing PEG and alkyl linkers.[3][7] Conduct a permeability assay (e.g., PAMPA).[12] 2. Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal linker.[4] Use biophysical assays (e.g., TR-FRET, SPR) to assess ternary complex formation.[10] 3. Verify VHL expression levels in your cell line using Western blot or qPCR. Select a cell line with higher VHL expression if necessary.[5] 4. Perform a dose-response experiment with a broad concentration range (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2 to 48 hours).[5][11]
The "Hook Effect" is observed (decreased degradation at high concentrations). Formation of non-productive binary complexes: At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex.[10]1. Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[10] 2. Test your PROTAC at lower concentrations (nanomolar to low micromolar range).[10] 3. Design PROTACs that promote positive cooperativity in ternary complex formation to stabilize the ternary complex over binary complexes.[10]
High cell toxicity is observed. 1. PROTAC concentration is too high. 2. Off-target effects of the PROTAC: The PROTAC may be degrading other essential proteins.[1]1. Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.[11] 2. Use a more selective warhead for your POI. Systematically vary the linker length and composition to improve selectivity.[10]
Inconsistent results between experiments. Variability in cell culture conditions: Cell passage number, confluency, or overall health can affect protein expression and the ubiquitin-proteasome system.[10]Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[10]

Data on Linker Length and Composition

Systematic optimization of the linker is crucial for developing potent this compound PROTACs. The following table summarizes general trends observed for the impact of linker properties on PROTAC performance.

Linker TypeLinker LengthKey CharacteristicsImpact on PermeabilityImpact on Degradation
Alkyl Variable (often 7-29 atoms)Hydrophobic, flexible.Can improve permeability by increasing lipophilicity.[7]Potency is highly sensitive to length; a minimum length is often required for productive ternary complex formation.[4]
PEG VariableHydrophilic, flexible.Can improve solubility but may decrease permeability if not balanced with other properties.[3][7]Can facilitate productive ternary complex formation by providing flexibility, but excessive length can be detrimental.[3]
Rigid (e.g., containing piperazine/piperidine) VariableLess flexible, can pre-organize the PROTAC into a bioactive conformation.Can improve permeability by reducing the entropic penalty of membrane crossing.[13]May lead to highly potent degraders if the rigid conformation is optimal for ternary complex formation.[4]

Note: The optimal linker length and composition are highly dependent on the specific protein of interest and the warhead used. The data presented here are general trends and should be empirically validated for each new PROTAC system.

Experimental Protocols

Protocol 1: Dose-Response Experiment for Protein Degradation

This protocol determines the concentration-dependent degradation of a target protein.

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.[11]

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the this compound PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[5]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[11]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[11]

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[11]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]

Protocol 2: Time-Course Experiment

This protocol identifies the optimal treatment duration for protein degradation.

  • Cell Seeding: Seed cells in multiple wells of a 6-well plate at a consistent density.[5]

  • PROTAC Treatment: Treat the cells with a fixed, effective concentration of the PROTAC (e.g., the determined DC50 concentration).[5]

  • Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[5]

  • Western Blot Analysis: Perform western blotting as described in Protocol 1 for each time point to determine the time at which maximum degradation is observed.[5]

Protocol 3: Washout Experiment

This protocol assesses the recovery of the target protein levels after the removal of the PROTAC.

  • PROTAC Treatment: Treat cells with the PROTAC at a concentration that gives Dmax for the optimal duration.[5]

  • Washout: After treatment, remove the medium, wash the cells twice with warm PBS, and then add fresh, compound-free medium.[5]

  • Recovery Time Points: Harvest the cells at various time points after the washout (e.g., 0, 8, 24, 48, 72, 96 hours).[5]

  • Western Blot Analysis: Analyze the target protein levels at each recovery time point using western blotting as described in Protocol 1 to observe the rate of protein re-synthesis.[5]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL This compound-recruited VHL E3 Ligase PROTAC->VHL Binds to VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) Ub Ubiquitin Ub_Transfer Ubiquitination Ub->Ub_Transfer Proteasome Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Releases Ternary_Complex->Ub_Transfer Proximity-induced Ub_POI Ubiquitinated POI Ub_Transfer->Ub_POI Tags POI Ub_POI->Proteasome Recognition & Degradation

Caption: Mechanism of action for a this compound PROTAC.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_linker Linker Optimization cluster_ternary Ternary Complex Analysis Start No/Low Target Degradation Permeability Assess Cell Permeability (e.g., PAMPA) Start->Permeability Expression Check VHL Expression (Western Blot/qPCR) Permeability->Expression Permeable Linker_Comp Vary Linker Composition (PEG vs. Alkyl) Permeability->Linker_Comp Not Permeable DoseTime Optimize Dose & Time (Dose-response, Time-course) Expression->DoseTime VHL Expressed Outcome_Redesign Redesign PROTAC Expression->Outcome_Redesign VHL Not Expressed (Change cell line) Biophysical Assess Ternary Complex Formation (TR-FRET, SPR) DoseTime->Biophysical Optimized, still no degradation Outcome_Success Successful Degradation DoseTime->Outcome_Success Degradation Observed Linker_Length Vary Linker Length Linker_Length->Permeability Re-assess Linker_Comp->Linker_Length Biophysical->Linker_Length No/Weak Complex Ubiquitination In-vitro Ubiquitination Assay Biophysical->Ubiquitination Complex Forms Ubiquitination->Linker_Length Ubiquitination->Outcome_Success Ubiquitination Occurs

Caption: Troubleshooting workflow for lack of PROTAC activity.

References

Technical Support Center: Mitigating the "Hook Effect" in (S,R,R)-VH032-based PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,R)-VH032-based Proteolysis Targeting Chimeras (PROTACs). The focus is to understand and mitigate the "hook effect," a common experimental artifact that can confound data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a bell-shaped dose-response curve where maximum degradation is observed at an optimal, intermediate PROTAC concentration.[1][3] At excessively high concentrations, the formation of non-productive binary complexes (PROTAC-Target Protein and PROTAC-E3 Ligase) predominates over the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and degradation.[4][5][6]

Q2: What is the underlying mechanism of the hook effect with this compound-based PROTACs?

A2: this compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8][9] In a PROTAC construct, it serves to recruit the VHL E3 ligase to the target protein. The hook effect arises when high concentrations of the this compound-based PROTAC saturate both the target protein and the VHL E3 ligase pool within the cell. This leads to the formation of two separate binary complexes:

  • Target Protein :: PROTAC

  • PROTAC :: VHL E3 Ligase

These binary complexes are unable to bring the target protein and the E3 ligase into proximity, thus preventing the necessary ubiquitination and subsequent proteasomal degradation.[5][6]

Q3: Why is it critical to identify and mitigate the hook effect?

Q4: How can I confirm that the observed protein degradation is proteasome-dependent?

A4: To verify that the degradation of your target protein is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132 or carfilzomib).[3] If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism of action.[3][10]

Troubleshooting Guides

Issue 1: Decreased target protein degradation observed at high PROTAC concentrations.
  • Likely Cause: You are observing the "hook effect."

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment using a broader and more granular range of PROTAC concentrations, especially at the higher end where the effect was seen.

    • Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., Co-Immunoprecipitation, NanoBRET) to directly measure the formation of the ternary complex at various PROTAC concentrations.[4]

Issue 2: No protein degradation is observed at any tested concentration.
  • Likely Cause: The experimental conditions may not be optimal, or the PROTAC may be inactive.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible the initial concentration range was too high (entirely in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., pM to µM).[4]

    • Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and the VHL E3 ligase at sufficient levels using techniques like Western Blot or qPCR.[3][4]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation duration.[4]

    • Check Compound Integrity: Ensure the this compound-based PROTAC is properly stored and has not degraded. Prepare fresh stock solutions.[3]

    • Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing a permeability assay to confirm cellular uptake.[1][3]

Data Presentation

Table 1: Example Dose-Response Data Illustrating the Hook Effect

PROTAC Concentration% Target Protein Remaining (Normalized to Vehicle)
Vehicle (DMSO)100%
0.1 nM95%
1 nM70%
10 nM35%
100 nM15% (Dmax)
1 µM40%
10 µM75%

This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.

Table 2: Troubleshooting Summary for this compound-based PROTAC Experiments

ObservationPotential CauseRecommended Action
Bell-shaped dose-response curveHook EffectPerform detailed dose-response to find optimal concentration.
No degradation at any concentrationConcentration too high/low, low E3/target expressionTest broader concentration range, verify protein expression.
Degradation is not blocked by MG132Non-proteasomal degradationInvestigate alternative degradation pathways.

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot
  • Cell Seeding: Plate cells at an appropriate density in 12-well plates and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare serial dilutions of the this compound-based PROTAC in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[3][10]

  • Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4-24 hours). Include a vehicle-only control (e.g., DMSO).[3]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.[3][10]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.[3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Develop the blot using an ECL substrate and visualize the protein bands.[3]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify Dmax and the onset of the hook effect.[3]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
  • Cell Treatment: Treat cells with the desired concentrations of the this compound-based PROTAC or vehicle for a specified time. To capture the ternary complex, co-treat with a proteasome inhibitor (e.g., MG132).[4]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[4]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.[4]

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).[4]

    • Add protein A/G beads to capture the antibody-antigen complex.[4]

  • Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binding. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and VHL to confirm the presence of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_optimal Optimal PROTAC Concentration cluster_high High PROTAC Concentration (Hook Effect) Target_Protein_1 Target Protein Ternary_Complex Productive Ternary Complex Target_Protein_1->Ternary_Complex PROTAC_1 PROTAC PROTAC_1->Ternary_Complex VHL_1 VHL E3 Ligase VHL_1->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Target_Protein_2 Target Protein Binary_Complex_1 Non-Productive Binary Complex Target_Protein_2->Binary_Complex_1 PROTAC_2a PROTAC PROTAC_2a->Binary_Complex_1 PROTAC_2b PROTAC Binary_Complex_2 Non-Productive Binary Complex PROTAC_2b->Binary_Complex_2 VHL_2 VHL E3 Ligase VHL_2->Binary_Complex_2

Caption: PROTAC mechanism at optimal vs. high concentrations.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Q1 Is degradation decreased at high concentrations? Start->Q1 Hook_Effect Likely Hook Effect Q1->Hook_Effect Yes No_Degradation Is there no degradation at any concentration? Q1->No_Degradation No Action1 Perform detailed dose-response curve Hook_Effect->Action1 End Optimal Conditions Identified Action1->End Action2 Widen concentration range, check protein expression, optimize time No_Degradation->Action2 Yes Action2->End

References

Addressing off-target effects of (S,R,R)-VH032-containing degraders.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of (S,R,R)-VH032-containing degraders. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in a degrader?

A1: this compound is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In the context of a Proteolysis Targeting Chimera (PROTAC), this compound serves as the E3 ligase recruiting moiety. It is connected via a linker to a "warhead" that binds to a specific protein of interest (POI). This heterobifunctional molecule facilitates the formation of a ternary complex between the POI and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Q2: What are the potential sources of off-target effects with this compound-containing degraders?

A2: Off-target effects can arise from several factors:

  • Warhead Promiscuity: The ligand targeting the protein of interest may have affinity for other proteins with similar binding domains.

  • Linker-Induced Neo-epitopes: The linker itself can influence the conformation of the ternary complex, potentially leading to the recruitment and degradation of proteins that would not otherwise interact with either the warhead or the E3 ligase.

  • E3 Ligase Ligand Effects: While this compound is highly selective for VHL, high concentrations of the degrader could potentially lead to off-target effects related to VHL pathway modulation. For instance, pomalidomide-based PROTACs have been shown to degrade zinc-finger proteins independently of the target ligand.[3]

  • Formation of Binary Complexes: The degrader can form binary complexes with either the target protein or the E3 ligase, which might lead to unintended biological consequences.

Q3: How can I minimize off-target effects during the design of my this compound-containing degrader?

A3: Several strategies can be employed to enhance the selectivity of your degrader:

  • Optimize the Warhead: Utilize a highly selective ligand for your protein of interest to minimize binding to other proteins.

  • Modify the Linker: Systematically alter the length, composition, and attachment points of the linker to optimize the geometry of the ternary complex for on-target degradation and reduce the likelihood of engaging off-targets.

  • Consider the E3 Ligase: While this guide focuses on VHL, in some cases, switching to a different E3 ligase with a distinct set of endogenous substrates may improve the selectivity profile.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
High Cell Toxicity at Concentrations Required for Target Degradation 1. Off-target degradation of essential proteins. 2. On-target toxicity if the protein of interest is critical for cell survival. 3. Non-specific effects of the compound.1. Perform global proteomics (e.g., TMT-MS) to identify unintended degraded proteins. 2. Validate on-target toxicity using genetic knockdown (e.g., siRNA, CRISPR) of the target protein. 3. Test an inactive enantiomer or a degrader with a mutated VHL-binding ligand to assess non-specific toxicity.
Inconsistent Degradation of the Target Protein 1. Variable cell health or passage number affecting the ubiquitin-proteasome system. 2. Instability of the degrader in cell culture media. 3. Suboptimal degrader concentration or treatment time.1. Standardize cell culture conditions, including passage number and confluency. 2. Assess the chemical stability of your degrader in media over the experimental time course. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for degradation.
Identification of Numerous Potential Off-Targets in Proteomics Screen 1. Promiscuous warhead. 2. Suboptimal linker design. 3. High degrader concentration leading to non-specific interactions.1. Confirm target engagement of the warhead using a biophysical assay (e.g., CETSA). 2. Synthesize and test degraders with different linker compositions and lengths. 3. Titrate the degrader to the lowest effective concentration that maintains on-target degradation while minimizing off-target effects.

Data Presentation: Illustrative Off-Target Proteomics Data

The following table represents a hypothetical quantitative proteomics dataset for a fictional this compound-containing degrader targeting BRD4. This is for illustrative purposes to demonstrate how such data is typically presented.

ProteinUniProt IDLog2 Fold Change (Degrader/Vehicle)p-valueFunctionPotential Implication of Off-Target Degradation
BRD4 (On-Target) O60885-3.5<0.0001Transcriptional RegulatorIntended Therapeutic Effect
BRD2P25440-1.20.005Transcriptional RegulatorPotential for related on-target toxicity or synergy.
BRD3Q15059-0.80.04Transcriptional RegulatorMinor engagement of a closely related family member.
HEXIM1Q96MG9-0.50.08Transcriptional RegulatorPotential downstream effect of BRD4 degradation.
CDK9P50750-0.40.12Cell Cycle KinasePotential downstream effect of BRD4 degradation.
Hypothetical Off-Target 1 P12345-1.80.001KinaseUnintended disruption of a signaling pathway.
Hypothetical Off-Target 2 Q67890-1.50.003Zinc Finger ProteinPotential for unintended changes in gene expression.

Experimental Protocols

Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry

This protocol provides a framework for the unbiased identification and quantification of off-target protein degradation.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the this compound-containing degrader at various concentrations (e.g., 0.1, 1, 10 µM) and for different durations (e.g., 6, 12, 24 hours).

    • Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., with a mutated VHL ligand).

  • Cell Lysis and Protein Digestion:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a urea-based lysis buffer and sonicate to shear DNA.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Digest proteins into peptides overnight using trypsin.

  • TMT Labeling:

    • Label the peptide digests from each condition with a specific TMT isobaric tag.

    • Combine the labeled samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by reverse-phase liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry.

  • Data Analysis:

    • Identify and quantify proteins using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance in the degrader-treated samples compared to controls.

Western Blotting for Off-Target Validation

This targeted approach is used to confirm the degradation of specific proteins identified in the proteomics screen.

  • Sample Preparation:

    • Treat cells with the degrader as in the proteomics experiment.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the potential off-target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the degrader binds to potential off-target proteins in a cellular context.

  • Cell Treatment and Heating:

    • Treat intact cells with the degrader or vehicle control.

    • Heat the cells to a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fraction by Western blotting using an antibody against the potential off-target protein.

  • Data Analysis:

    • A shift in the melting curve to a higher temperature in the degrader-treated sample indicates ligand binding and stabilization of the protein.

Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound Degrader POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->POI Ubiquitination Ub Ubiquitin Ub->VHL Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of an this compound-containing degrader.

Off_Target_Workflow start Hypothesis: Potential Off-Target Effects proteomics Global Proteomics (TMT-MS) - Identify potential off-targets start->proteomics validation Targeted Validation proteomics->validation Prioritize Hits western Western Blot - Confirm degradation validation->western Yes cetsa CETSA - Confirm target engagement validation->cetsa Yes analysis Data Analysis & Interpretation western->analysis cetsa->analysis conclusion Conclusion on Off-Target Profile analysis->conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

Signaling_Pathway_Off_Target Degrader This compound Degrader OnTarget On-Target Protein (e.g., BRD4) Degrader->OnTarget Degradation OffTarget Off-Target Protein (e.g., Kinase X) Degrader->OffTarget Degradation OnTargetPathway Intended Pathway Modulation (e.g., Transcription Regulation) OnTarget->OnTargetPathway Leads to OffTargetPathway Unintended Pathway Disruption (e.g., Kinase Signaling) OffTarget->OffTargetPathway Leads to CellularEffect Cellular Phenotype (e.g., Apoptosis) OnTargetPathway->CellularEffect OffTargetPathway->CellularEffect

Caption: Potential impact of off-target degradation on cellular signaling.

References

Improving the cellular uptake and permeability of (S,R,R)-VH032 PROTACs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,R)-VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to improving the cellular uptake and permeability of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs?

This compound is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In a PROTAC, it serves as the E3 ligase-recruiting moiety. The PROTAC molecule, a heterobifunctional chimera, brings the target protein of interest into close proximity with the VHL E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3]

Q2: What are the main obstacles to achieving good cellular permeability with VH032-based PROTACs?

The primary obstacles stem from the inherent physicochemical properties of PROTACs. They are large molecules, often with a high molecular weight (MW > 800 Da) and a significant number of hydrogen bond donors (HBDs) and acceptors (HBAs).[4] These characteristics place them outside the typical chemical space associated with membrane-permeable drugs, resulting in expected low passive membrane permeability.[5][6]

Q3: What are the general strategies to improve the cellular permeability of a VH032-based PROTAC?

Several strategies can be employed to enhance permeability:

  • Linker Optimization: The length and composition of the linker connecting the VH032 ligand to the target binder are critical. Shorter linkers generally lead to more permeable compounds.[5][7]

  • Reducing Hydrogen Bonding Capacity: Replacing amide bonds in the linker or at the solvent-exposed exit vector of the VH032 ligand with esters can remove a hydrogen bond donor, which has been shown to improve permeability.[5][8]

  • Increasing Rigidity: Incorporating rigid scaffolds like piperazine (B1678402) or piperidine (B6355638) rings into the linker can modulate physicochemical properties to enhance both aqueous solubility and cell permeability.[8][9]

  • Prodrug Approach: Masking polar functional groups with cleavable lipophilic moieties can increase permeability. These masking groups are later removed by intracellular enzymes to release the active PROTAC.[8][10]

Troubleshooting Guide

Q4: My VH032-PROTAC is potent in biochemical assays but shows low activity in cellular degradation assays. How can I determine if permeability is the issue?

This is a common challenge. Low cellular activity despite good biochemical potency often points to poor cellular uptake.[11] Here is a logical workflow to diagnose the problem:

G start Low Cellular Degradation Activity Observed check_perm Assess Cellular Permeability (e.g., PAMPA, Caco-2) start->check_perm perm_ok Permeability is Adequate check_perm->perm_ok High Pe/Papp perm_poor Permeability is Poor check_perm->perm_poor Low Pe/Papp check_binding Confirm Intracellular Target and VHL Engagement (e.g., CETSA, NanoBRET) perm_ok->check_binding optimize_protac Action: Optimize PROTAC - Shorten Linker - Amide -> Ester Swap - Reduce HBDs/HBAs perm_poor->optimize_protac end_issue Issue Identified optimize_protac->end_issue binding_ok Binding Confirmed check_binding->binding_ok binding_poor Poor Int-cell Binding check_binding->binding_poor No/Weak Signal check_ternary Assess Ternary Complex Formation in Cells (e.g., Co-IP, TR-FRET) binding_ok->check_ternary binding_poor->optimize_protac ternary_ok Productive Ternary Complex Forms check_ternary->ternary_ok ternary_poor Inefficient Ternary Complex Formation check_ternary->ternary_poor No/Weak Signal check_hook Investigate 'Hook Effect' (Wide Dose-Response) ternary_ok->check_hook optimize_linker Action: Redesign Linker - Alter Length - Change Attachment Points - Modify Composition ternary_poor->optimize_linker optimize_linker->end_issue check_hook->end_issue

Troubleshooting workflow for low PROTAC cellular activity.

Actionable Steps:

  • Directly Measure Permeability: Use assays like PAMPA for passive permeability or the Caco-2 assay for a more comprehensive view including active transport.[5][12] Low apparent permeability (Papp) values strongly suggest uptake is the bottleneck.

  • Confirm Target Engagement: Use cellular target engagement assays like CETSA or NanoBRET to confirm that the PROTAC can bind to both its intended target and the VHL ligase inside the cell.[11][13][14] A lack of engagement points to a permeability problem.

  • Assess Ternary Complex Formation: If target engagement is confirmed, investigate the formation of the productive ternary complex (Target-PROTAC-VHL) using techniques like co-immunoprecipitation (Co-IP) or in-cell TR-FRET.[15][16] An inability to form this complex suggests that even if the PROTAC enters the cell, it cannot execute its function.

Q5: My VH032-PROTAC shows very low recovery in my Caco-2 permeability assay. What does this mean and how can I fix it?

Low recovery in a Caco-2 assay often indicates issues with poor solubility or high non-specific binding of the compound to the cells or the assay plate.[8][12] This can lead to inaccurate permeability measurements.[17]

Troubleshooting Steps:

  • Modify Assay Buffer: The standard protocol may need to be adapted for PROTACs.[12] Adding a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the assay buffer can significantly improve the recovery of PROTAC molecules.[12][17]

  • Optimize Incubation Time: While longer incubation might seem to increase transport, for some PROTACs it can result in decreased recovery. Test different incubation times (e.g., 90 vs. 120 minutes) to find the optimal window.[12]

  • Check for Efflux: Determine the efflux ratio by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests the PROTAC is a substrate for an active efflux transporter like P-glycoprotein (P-gp).[18][19]

Q6: How does modifying the linker impact the permeability of VH032-PROTACs?

The linker is a key determinant of a PROTAC's physicochemical properties and, therefore, its permeability.[9][20]

  • Linker Length: Studies on VH032-based PROTACs have shown that shorter PEG linkers typically produce more permeable compounds. For example, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than a similar one with a 3-unit linker.[5][7]

  • Linker Composition: Replacing a flexible PEG linker with a more rigid alkyl linker can sometimes improve permeability by reducing the number of hydrogen bond acceptors (HBAs).[5] Introducing heterocyclic scaffolds (e.g., piperazine) can improve both rigidity and solubility.[8]

Quantitative Data on VH032-PROTAC Permeability

The following tables summarize key findings on how structural modifications affect the permeability of VH032-based PROTACs, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 1: Effect of Amide vs. Ester Linkage on Permeability

CompoundKey FeaturePermeability (Pe) x 10-6 cm/sFold Improvement (vs. Amide)
4 N-terminally capped VH032 (Amide)8.6-
3 N-terminally capped VH032 (Ester)1.7-fold higher Kd for VHL-

Data sourced from Klein et al., ACS Medicinal Chemistry Letters, 2020.[5] This demonstrates that while an ester substitution can improve permeability, it may slightly decrease binding affinity to VHL.[5]

Table 2: Effect of Linker Length on Permeability of MZ Series PROTACs

CompoundLinker CompositionPermeability (Pe) x 10-6 cm/s
7 2-unit PEG linker>0.03
8 3-unit PEG linker≤0.006
9 3-unit PEG linker + Phe≤0.006

Data sourced from Klein et al., ACS Medicinal Chemistry Letters, 2020.[5] This data clearly shows that increasing the PEG linker length from 2 to 3 units dramatically decreased permeability. The addition of a Phenylalanine residue, which adds another amide bond, further contributed to poor physicochemical properties.[4][5]

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive, transcellular permeability across an artificial lipid membrane.[21] It is a high-throughput, cell-free method ideal for early-stage screening.[22]

G prep_lipid 1. Prepare Lipid Solution (e.g., 4% Lecithin in Dodecane) coat_plate 2. Coat Donor Plate Add 5 µL of lipid solution to each well of the filter (donor) plate. prep_lipid->coat_plate add_donor 5. Start Assay Add 200 µL of donor solution to the coated donor plate. coat_plate->add_donor prep_acceptor 3. Prepare Acceptor Plate Fill wells of the acceptor plate with 300 µL of buffer (e.g., PBS). assemble 6. Assemble Sandwich Place the donor plate into the acceptor plate. prep_acceptor->assemble prep_donor 4. Prepare Donor Solution Dissolve PROTAC in buffer to final concentration (e.g., 500 µM). prep_donor->add_donor add_donor->assemble incubate 7. Incubate Incubate the plate assembly at room temperature for 16-18 hours. assemble->incubate analyze 8. Analyze Samples Measure compound concentration in both donor and acceptor wells via LC-MS/MS. incubate->analyze calculate 9. Calculate Permeability Calculate the apparent permeability coefficient (Papp). analyze->calculate

Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Prepare Lipid Membrane Solution: Prepare a solution of lipid (e.g., 4% lecithin) in an organic solvent like dodecane.[23]

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate, allowing it to impregnate the filter support.[24]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with assay buffer (e.g., PBS pH 7.4).[23]

  • Prepare Donor Solution: Dissolve the test PROTAC and control compounds in the assay buffer.

  • Start Assay: Add the donor solution to the wells of the lipid-coated donor plate.

  • Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate for 16-18 hours at room temperature.[23]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for label-free analysis.[5]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations measured.

Protocol 2: Caco-2 Permeability Assay (Adapted for PROTACs)

This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, providing insight into both passive diffusion and active transport mechanisms.[18][19]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[19]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the flux of a low-permeability marker like Lucifer Yellow.

  • Prepare Assay Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. For PROTACs, supplement this buffer with 0.25% BSA to improve compound recovery. [12][17]

  • Prepare Dosing Solution: Dissolve the test PROTAC in the supplemented assay buffer at the desired concentration (e.g., 10 µM).[12]

  • Permeability Measurement (A-B):

    • Remove the culture medium from the apical (top) and basolateral (bottom) compartments of the Transwell inserts.

    • Add the PROTAC dosing solution to the apical compartment and fresh, supplemented buffer to the basolateral compartment.

    • Incubate for a set time (e.g., 90-120 minutes) at 37°C with gentle shaking.[12]

    • Take samples from the basolateral compartment at the end of the incubation period.

  • Permeability Measurement (B-A for Efflux):

    • In a separate set of wells, perform the assay in reverse by adding the dosing solution to the basolateral compartment and sampling from the apical compartment. This is used to determine the efflux ratio.[18]

  • Quantification and Analysis:

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both directions.

    • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 is indicative of active efflux.[19]

References

Instability and degradation of (S,R,R)-VH032 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the instability and degradation of (S,R,R)-VH032 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Question 1: I am observing a rapid loss of this compound activity in my cell-based assay. What are the potential causes?

Answer:

Rapid loss of activity is likely due to the degradation of this compound in the cell culture medium. Several factors can contribute to this instability:

  • Amide Hydrolysis: this compound contains an amide bond that can be susceptible to hydrolysis under physiological conditions (pH ~7.4, 37°C), breaking down the molecule.[1][2] While amides are generally more stable than esters, this can still be a significant degradation pathway over the course of a multi-day experiment.

  • Enzymatic Degradation: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), esterases and other enzymes present in the serum can accelerate the degradation of susceptible compounds.

  • Metabolism by Cells: If your experiment involves live cells, cellular enzymes, such as cytochrome P450s, may metabolize this compound. A known metabolic pathway for VH032-derived ligands is the oxidation of the tert-butyl group.[3]

  • pH Instability: Although cell culture media is buffered, localized pH changes or inherent pH sensitivity of the compound can contribute to degradation.

  • Adsorption to Plastics: Highly lipophilic compounds can adsorb to the surface of plastic labware (e.g., plates, tips), reducing the effective concentration in the media.

Question 2: How can I determine if my this compound is degrading in the cell culture medium?

Answer:

You can perform a stability study using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the concentration of this compound over time. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This analysis will allow you to determine the half-life of the compound in your specific experimental conditions.

Question 3: My HPLC-MS analysis shows that this compound is disappearing, but I don't see any clear degradation products. What could be happening?

Answer:

There are a few possibilities:

  • Adsorption: As mentioned, the compound may be binding to the plastic surfaces of your culture plates or centrifuge tubes. To test this, you can perform a stability experiment in low-binding plates.

  • Formation of Multiple, Low-Abundance Degradation Products: The degradation of this compound may result in a variety of products, each at a concentration below the limit of detection of your current analytical method.

  • Formation of Reactive Metabolites: Some metabolites can be highly reactive and may immediately bind to proteins or other cellular components, making them difficult to detect as free entities in the medium.

Question 4: I am using a PROTAC that contains the this compound warhead and I'm not seeing target degradation. Could VH032 instability be the issue?

Answer:

Yes, the instability of the VH032 moiety could lead to an inactive PROTAC. If the VH032 portion of the PROTAC degrades, it can no longer bind to the VHL E3 ligase, and the ternary complex required for target degradation will not form. It is crucial to assess the stability of the entire PROTAC molecule in your experimental setup.[4]

Question 5: How can I improve the stability of this compound in my experiments?

Answer:

Here are some strategies to mitigate degradation:

  • Prepare Fresh Solutions: Prepare working solutions of this compound in cell culture media immediately before use. Avoid storing the compound in aqueous solutions for extended periods.

  • Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solutions to avoid repeated freeze-thaw cycles.

  • Consider Serum-Free Media: If your cells can tolerate it, running experiments in serum-free or reduced-serum media can help to reduce enzymatic degradation.

  • Replenish the Compound: For longer-term experiments (e.g., > 24 hours), you may need to replenish the this compound-containing media periodically to maintain a sufficient active concentration. The frequency of replenishment should be guided by stability data you generate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: It is recommended to prepare stock solutions of this compound in anhydrous DMSO at a high concentration (e.g., 10-50 mM). These stock solutions should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is highly recommended to avoid multiple freeze-thaw cycles.

Q2: What are the known degradation pathways of this compound?

A2: While specific studies on the degradation of this compound are limited, metabolic studies on PROTACs containing the VH032 ligand have identified two primary potential degradation pathways[3]:

  • Amide Hydrolysis: Cleavage of the amide bond, which would break the molecule into two fragments.

  • Aliphatic Oxidation: Oxidation of the tert-butyl group, which can lead to the formation of hydroxylated metabolites and further oxidation to a carboxylic acid.

Q3: Does this compound bind to serum proteins?

Q4: Does the binding of this compound affect the stability of the VHL protein itself?

A4: Interestingly, studies have shown that the binding of VHL ligands, including VH032, can increase the stability and intracellular levels of the VHL protein.[1][5] This is thought to occur because ligand binding stabilizes the protein structure, making it more resistant to its own degradation. The half-life of VHL has been observed to increase in the presence of a VHL inhibitor.[1]

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Time (hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640% Remaining in RPMI-1640 + 10% FBS
0100 ± 2.1100 ± 1.8100 ± 2.5100 ± 2.2
295 ± 3.292 ± 4.196 ± 2.894 ± 3.5
882 ± 4.575 ± 5.385 ± 3.978 ± 4.8
2455 ± 6.140 ± 7.258 ± 5.545 ± 6.9
4825 ± 7.815 ± 8.528 ± 7.118 ± 8.1

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-MS

Objective: To determine the stability of this compound in various cell culture media over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture media of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • 24-well tissue culture plates (standard or low-binding)

  • HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions:

    • Prepare the desired cell culture media (e.g., DMEM) with and without 10% FBS.

    • Spike the this compound stock solution into the media to a final concentration of 10 µM. Vortex briefly to mix.

  • Incubation:

    • Add 1 mL of each working solution to triplicate wells of a 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.

  • Sample Preparation for Analysis:

    • To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard. This will precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or HPLC vial.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound.

    • The percentage of remaining this compound at each time point is calculated by comparing the peak area at that time point to the peak area at time 0.

Mandatory Visualization

VHL_HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_inhibition Inhibition by this compound HIF1a HIF-1α PHDs PHD Enzymes (Prolyl Hydroxylases) HIF1a->PHDs Substrate hydroxylated_HIF1a Hydroxylated HIF-1α PHDs->hydroxylated_HIF1a Hydroxylation O2 O₂ O2->PHDs Co-substrate VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) hydroxylated_HIF1a->VHL_complex Binding ubiquitinated_HIF1a Ubiquitinated HIF-1α VHL_complex->ubiquitinated_HIF1a Ubiquitination ubiquitin Ubiquitin ubiquitin->VHL_complex proteasome Proteasome ubiquitinated_HIF1a->proteasome degradation Degradation proteasome->degradation HIF1a_hypoxia HIF-1α PHDs_hypoxia PHD Enzymes (Inactive) HIF1a_hypoxia->PHDs_hypoxia No Hydroxylation HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization low_O2 Low O₂ low_O2->PHDs_hypoxia Inhibition HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex nucleus Nucleus HIF1_complex->nucleus Translocation HRE Hypoxia Response Element (HRE) gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->gene_transcription Binding and Activation VH032 This compound VHL_complex_inhibited VHL E3 Ligase Complex VH032->VHL_complex_inhibited Inhibition hydroxylated_HIF1a_inhibited Hydroxylated HIF-1α hydroxylated_HIF1a_inhibited->VHL_complex_inhibited Binding Blocked

Caption: VHL-HIF-1α signaling pathway under normoxia, hypoxia, and with VH032 inhibition.

experimental_workflow cluster_timepoints Time Points start Start: Prepare 10 mM This compound in DMSO prepare_media Prepare Cell Culture Media (e.g., DMEM +/- 10% FBS) start->prepare_media spike_compound Spike VH032 to 10 µM in Media prepare_media->spike_compound plate_samples Aliquot 1 mL/well into 24-well plate (triplicates) spike_compound->plate_samples incubate Incubate at 37°C, 5% CO₂ plate_samples->incubate t0 T = 0 hr collect_samples Collect 100 µL Aliquots incubate->collect_samples t_intermediate T = 2, 8, 24 hr t_final T = 48 hr protein_precipitation Add 200 µL ice-cold ACN with Internal Standard collect_samples->protein_precipitation centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C protein_precipitation->centrifuge collect_supernatant Transfer Supernatant to HPLC Vials centrifuge->collect_supernatant analyze Analyze by LC-MS/MS collect_supernatant->analyze end End: Calculate % Remaining and Half-life analyze->end

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

logical_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Issue: Loss of this compound Activity in Cell Assay check_stability Perform HPLC-MS Stability Assay start->check_stability degradation Compound Degradation adsorption Adsorption to Plastic low_potency Incorrect Concentration or Low Intrinsic Potency adsorption->low_potency If adsorption is not the issue adsorption_solutions Use Low-Binding Plates adsorption->adsorption_solutions concentration_solutions Verify Stock Concentration Perform Dose-Response Curve low_potency->concentration_solutions stable Is the compound stable? check_stability->stable degradation_solutions Prepare Fresh Solutions Replenish Media Use Serum-Free Media stable->adsorption Yes stable->degradation_solutions No

Caption: A logical workflow for troubleshooting the loss of this compound activity.

References

Strategies to enhance the ternary complex formation with (S,R,R)-VH032

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs incorporating the (S,R,R)-VH032 E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

This compound is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] In the context of a Proteolysis Targeting Chimera (PROTAC), this compound serves as the component that recruits the VHL E3 ligase. This recruitment is a critical step in the formation of a ternary complex, which consists of the target protein (Protein of Interest or POI), the PROTAC molecule, and the E3 ligase.[6][7][8] The formation of this complex brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10]

Q2: What is a ternary complex and why is its formation critical for PROTAC efficacy?

A ternary complex in the context of PROTACs is the structure formed by the simultaneous binding of a PROTAC molecule to both a target protein (POI) and an E3 ubiquitin ligase.[11] The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[9] It is this complex that facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation.[9][10] The efficiency and stability of the ternary complex directly impact the potency and efficacy of the PROTAC.[7][8]

Q3: What is "cooperativity" in ternary complex formation and why is it important?

Cooperativity refers to the influence that the binding of one protein (e.g., the target protein) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase).[10]

  • Positive Cooperativity: The binding of the first protein increases the affinity for the second protein. This is highly desirable as it leads to a more stable ternary complex and can enhance the potency of the PROTAC.[6][10] Positive cooperativity can arise from favorable protein-protein interactions between the target protein and the E3 ligase within the ternary complex.[6]

  • Negative Cooperativity: The binding of the first protein decreases the affinity for the second protein. This can lead to a less stable ternary complex and reduced degradation efficiency.[6]

Maximizing cooperativity is a key goal in PROTAC optimization.[6][10]

Q4: What is the "hook effect" and how can it be mitigated?

The hook effect is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high concentrations of the PROTAC.[12][13][14] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[13][14] These binary complexes are ineffective for degradation and compete with the formation of the ternary complex.

Strategies to mitigate the hook effect include:

  • Increasing Cooperativity: PROTACs with high positive cooperativity are less prone to the hook effect because the formation of the ternary complex is highly favored.[13]

  • Optimizing PROTAC Concentration: Careful dose-response experiments are crucial to identify the optimal concentration range for maximal degradation, avoiding concentrations that lead to the hook effect.

Troubleshooting Guide

Issue 1: Poor or no degradation of the target protein.

Possible Cause Troubleshooting Steps
Suboptimal PROTAC Concentration Perform a detailed dose-response curve to determine the optimal concentration (DC50) and maximum degradation (Dmax). Be mindful of the "hook effect" at high concentrations.[12][13][14]
Poor Ternary Complex Formation Characterize ternary complex formation using biophysical assays like SPR, ITC, or FRET.[11][15][16][17][18] A lack of detectable ternary complex indicates a fundamental issue with the PROTAC design.
Inefficient Ubiquitination Even if a ternary complex forms, its geometry might not be optimal for ubiquitin transfer. This is a complex issue that may require redesigning the linker to alter the orientation of the target protein and E3 ligase.[7][8]
Low Cell Permeability of the PROTAC Assess the intracellular concentration of your PROTAC using techniques like NanoBRET target engagement assays.[19][20] If permeability is low, medicinal chemistry efforts may be needed to improve the physicochemical properties of the PROTAC.
Low Expression of VHL E3 Ligase in the Cell Line Confirm the expression levels of VHL in your chosen cell line via Western Blot or other proteomic methods.[21] If VHL expression is low, consider using a different cell line.
Target Protein Localization The target protein and the VHL E3 ligase must be in the same subcellular compartment for the PROTAC to be effective.[21] Verify the localization of both proteins using techniques like immunofluorescence.

Issue 2: High DC50 value (low potency).

Possible Cause Troubleshooting Steps
Weak Binary Binding Affinities While ternary complex formation is key, weak binding of the PROTAC to either the target protein or VHL can limit potency. Measure the binary binding affinities (Kd) using methods like SPR or ITC.[15][18]
Low Cooperativity Low or negative cooperativity will result in a less stable ternary complex, requiring higher PROTAC concentrations for effective degradation.[10] Focus on optimizing the linker to promote favorable protein-protein interactions and enhance cooperativity.[9]
Rapid Dissociation of the Ternary Complex A short-lived ternary complex may not provide sufficient time for efficient ubiquitination. Biophysical techniques that measure binding kinetics (k_on, k_off) can provide insights into complex stability.[15][18]

Issue 3: Significant "Hook Effect" observed.

Possible Cause Troubleshooting Steps
Low Cooperativity As mentioned, low cooperativity favors the formation of binary complexes at high PROTAC concentrations.[13] Linker optimization to improve cooperativity is the primary strategy to address this.
High Binary Affinities with Low Cooperativity If the PROTAC binds very tightly to both the target and VHL individually but has poor cooperativity, the formation of binary complexes will be highly favored at higher concentrations.

Quantitative Data Summary

The following tables provide representative quantitative data for key parameters in PROTAC development. Note that optimal values are highly dependent on the specific target and cell system.

Table 1: Representative Binding Affinities and Cooperativity

ParameterTypical RangeSignificance
Binary Kd (PROTAC to Target) 1 nM - 10 µMInfluences initial binding event.
Binary Kd (PROTAC to VHL) 10 nM - 5 µMThis compound generally provides strong VHL binding.[4][22]
Cooperativity (α) >1 (Positive)α > 1 indicates favorable ternary complex formation. Higher values are generally better.[10]
1 (Non-cooperative)
<1 (Negative)Indicates unfavorable ternary complex formation.

Table 2: Representative Cellular Degradation Parameters

ParameterTypical RangeSignificance
DC50 < 1 µMConcentration of PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.[9]
Dmax > 80%Maximum percentage of target protein degradation achieved.[9]

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

  • Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.

  • Methodology:

    • Immobilize the target protein or the VHL E3 ligase complex onto an SPR sensor chip.

    • Inject the PROTAC at various concentrations to measure the binary binding affinity (Kd).

    • To measure ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the second protein (the one not immobilized on the chip) and inject this mixture over the sensor surface.

    • An increase in binding response compared to the PROTAC alone indicates ternary complex formation. The cooperativity can be calculated from the binding affinities.[15][18]

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

  • Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of binding.

  • Methodology:

    • Load the target protein or VHL E3 ligase into the ITC cell.

    • Titrate the PROTAC into the cell to measure the thermodynamics of the binary interaction.

    • For the ternary complex, titrate the PROTAC into a solution containing one of the proteins, and then titrate the second protein into this mixture.[15][18]

3. Western Blot for Cellular Degradation Assessment

  • Objective: To quantify the reduction in target protein levels in cells treated with the PROTAC.

  • Methodology:

    • Culture cells to an appropriate confluency.

    • Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizations

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation start Start: PROTAC Synthesis biophysical Biophysical Assays (SPR, ITC, etc.) start->biophysical ternary_check Ternary Complex Formation? biophysical->ternary_check cellular Cellular Assays (Western Blot, NanoBRET) ternary_check->cellular Yes optimization Optimization (Linker, Analogs) ternary_check->optimization No degradation_check Target Degradation? cellular->degradation_check degradation_check->optimization No end End: Potent Degrader degradation_check->end Yes optimization->start

Caption: PROTAC Evaluation Workflow.

Hook_Effect_Logic cluster_logic Logical Relationship of the Hook Effect low_protac Low [PROTAC] ternary_formation Ternary Complex Formation low_protac->ternary_formation optimal_protac Optimal [PROTAC] optimal_protac->ternary_formation high_protac High [PROTAC] binary_formation Binary Complex Formation high_protac->binary_formation degradation Target Degradation ternary_formation->degradation no_degradation Reduced/No Degradation binary_formation->no_degradation

Caption: The Hook Effect Explained.

References

Technical Support Center: Synthesis of (S,R,R)-VH032 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (S,R,R)-VH032 derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield in the coupling reaction between the hydroxyproline (B1673980) core and the tert-butyl ester protected side chain. What are the potential causes and solutions?

Low yields in this critical amide bond formation step can often be attributed to several factors:

  • Inadequate Coupling Reagent Activity: The chosen coupling reagent (e.g., HATU, HBTU) may have degraded due to improper storage.

  • Steric Hindrance: The bulky nature of both coupling partners can impede the reaction.

  • Suboptimal Reaction Conditions: The reaction temperature, time, or base may not be ideal.

  • Presence of Moisture: Water can hydrolyze the activated ester intermediate, leading to starting material recovery.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh batch of the coupling reagent and ensure it has been stored under anhydrous conditions.

  • Optimize Reaction Conditions: Screen different coupling reagents, bases (e.g., DIPEA, 2,4,6-collidine), and solvents. A slight increase in temperature might be beneficial, but monitor for side reactions.

  • Slow Addition: Add the coupling reagent and base solution dropwise to the mixture of the acid and amine to minimize side reactions.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.

Q2: I am struggling with the stereochemical control at the chiral centers, leading to a mixture of diastereomers. How can I improve the stereoselectivity?

Achieving the desired (S,R,R) stereochemistry is a common challenge. The formation of diastereomers can occur at multiple steps.

  • Epimerization: The stereocenter alpha to the carbonyl group can be prone to epimerization under basic or harsh reaction conditions.

  • Incorrect Chiral Starting Material: The stereochemistry of the initial hydroxyproline or other chiral building blocks might be incorrect or of low enantiomeric purity.

Troubleshooting Steps:

  • Use Mild Reaction Conditions: Employ milder bases and lower reaction temperatures, especially during the coupling and deprotection steps.

  • Confirm Starting Material Purity: Verify the enantiomeric and diastereomeric purity of all chiral starting materials using techniques like chiral HPLC or NMR with a chiral shift reagent.

  • Chiral Chromatography: If a mixture of diastereomers is formed, purification using chiral HPLC or supercritical fluid chromatography (SFC) is often necessary.

Q3: The final deprotection step of the tert-butyl group is resulting in significant side product formation. What are the recommended deprotection conditions?

The removal of the tert-butyl ester protecting group, typically with strong acids like trifluoroacetic acid (TFA), can lead to undesired side reactions if not properly controlled.

  • Cationic Side Reactions: The tert-butyl cation formed during deprotection can react with electron-rich functional groups on the molecule.

  • Incomplete Deprotection: Insufficient reaction time or acid concentration can lead to incomplete removal of the protecting group.

Troubleshooting Steps:

  • Use a Scavenger: Add a scavenger, such as triisopropylsilane (B1312306) (TIPS) or anisole, to the reaction mixture to trap the tert-butyl cation.

  • Optimize TFA Concentration: A common condition is using a mixture of TFA and dichloromethane (B109758) (DCM) (e.g., 1:1 v/v). The concentration can be adjusted based on the substrate's sensitivity.

  • Monitor Reaction Progress: Track the reaction progress by TLC or LC-MS to ensure complete deprotection and avoid prolonged exposure to strong acid.

Quantitative Data Summary

The following tables provide a summary of typical yields and purity observed during key steps of a generalized this compound derivative synthesis.

Reaction Step Coupling Reagent Base Typical Yield (%) Diastereomeric Ratio (S,R,R : others)
Amide CouplingHATUDIPEA65-75%>95:5
Amide CouplingHBTU2,4,6-Collidine60-70%90:10
Amide CouplingEDC/HOBtNMM50-65%85:15

Table 1: Comparison of coupling conditions for the central amide bond formation.

Deprotection Condition Scavenger Typical Yield (%) Purity by HPLC (%)
50% TFA in DCMAnisole85-95%>98%
50% TFA in DCMTIPS90-98%>98%
4M HCl in DioxaneNone70-80%~95% (with potential side products)

Table 2: Comparison of tert-butyl ester deprotection conditions.

Key Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the solution and cool the reaction mixture to 0 °C.

  • In a separate flask, dissolve HATU (1.2 eq.) in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for TFA-Mediated tert-Butyl Ester Deprotection

  • Dissolve the tert-butyl ester protected compound (1.0 eq.) in DCM.

  • Add a scavenger, such as triisopropylsilane (TIPS) (2.0-5.0 eq.).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene (B28343) or another suitable solvent to remove residual TFA.

  • Purify the crude product by preparative HPLC or crystallization.

Visual Guides

experimental_workflow start Start: (S)-Hydroxyproline Derivative & Side Chain coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling workup1 Aqueous Workup & Extraction coupling->workup1 purify1 Column Chromatography workup1->purify1 deprotection t-Butyl Deprotection (e.g., TFA, TIPS) purify1->deprotection purify2 Preparative HPLC deprotection->purify2 final_product Final this compound Derivative purify2->final_product

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic problem Low Yield or Impurities? check_coupling Check Coupling Step problem->check_coupling Yield Issue check_stereo Check Stereochemistry problem->check_stereo Diastereomers Present check_deprotection Check Deprotection Step problem->check_deprotection Side Products in Final Step sol_coupling1 Use Fresh Reagents check_coupling->sol_coupling1 sol_coupling2 Optimize Conditions (Base, Temp) check_coupling->sol_coupling2 sol_stereo1 Verify Starting Material Purity check_stereo->sol_stereo1 sol_stereo2 Use Milder Conditions check_stereo->sol_stereo2 sol_deprotection1 Add Scavenger (TIPS) check_deprotection->sol_deprotection1 sol_deprotection2 Monitor Reaction Closely check_deprotection->sol_deprotection2

Caption: A troubleshooting decision tree for common synthesis pitfalls.

signaling_pathway vh032 This compound Derivative (PROTAC) vhl VHL E3 Ligase vh032->vhl binds poi Protein of Interest (Target) vh032->poi binds ub Ubiquitin vhl->ub poi->ub proteasome Proteasome ub->proteasome poly-ubiquitination leads to degradation Target Degradation proteasome->degradation

Caption: The mechanism of action for a VH032-based PROTAC leading to protein degradation.

Interpreting unexpected results in (S,R,R)-VH032 degradation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs synthesized with (S,R,R)-VH032.

Troubleshooting Guide

This guide addresses common unexpected results in this compound-based PROTAC degradation assays. Each issue is presented with potential causes and recommended solutions.

Issue 1: No or Minimal Target Protein Degradation

You have treated your cells with your this compound-based PROTAC, but the Western blot shows no significant reduction in the target protein levels compared to the vehicle control.

Troubleshooting Flowchart for No Degradation

start No Degradation Observed q1 Verify Compound Integrity & Activity start->q1 q2 Check Cellular Environment start->q2 q3 Assess Ternary Complex Formation start->q3 sol1 Confirm structure & purity (NMR, LC-MS). Use fresh stock solutions. q1->sol1 Inactive Compound? sol2 Confirm target & VHL expression (Western Blot). Test different cell line. q2->sol2 Low Target/VHL Expression? sol3 Confirm proteasome activity (MG132 control). q2->sol3 Proteasome Inactive? sol4 Assess cell permeability (e.g., CETSA). Confirm target engagement (e.g., NanoBRET). q2->sol4 Poor Permeability/ Target Engagement? sol5 Perform co-immunoprecipitation (Co-IP) or proximity assay (e.g., TR-FRET). q3->sol5 No Ternary Complex? cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration low_protac PROTAC low_ternary Productive Ternary Complex (Degradation) low_protac->low_ternary low_target Target low_target->low_ternary low_vhl VHL low_vhl->low_ternary high_protac1 PROTAC binary1 Binary Complex (No Degradation) high_protac1->binary1 high_protac2 PROTAC binary2 Binary Complex (No Degradation) high_protac2->binary2 high_target Target high_target->binary1 high_vhl VHL high_vhl->binary2 start Incomplete Degradation (High Dmax) q1 High Protein Synthesis Rate? start->q1 q2 Suboptimal Ternary Complex? start->q2 q3 Cellular Feedback Mechanisms? start->q3 sol1 Co-treat with a protein synthesis inhibitor (e.g., cycloheximide). q1->sol1 sol2 Assess ternary complex stability (e.g., ITC, SPR). Optimize PROTAC linker. q2->sol2 sol3 Investigate potential upregulation of the target protein's mRNA levels (qPCR). q3->sol3 A Seed Cells B Treat with PROTAC (Dose-Response) A->B C Lyse Cells B->C D Quantify Protein C->D E SDS-PAGE D->E F Western Blot E->F G Image & Analyze F->G

Validation & Comparative

Comparing the efficacy of (S,R,R)-VH032 with other VHL ligands like VH298

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs). The efficacy of these heterobifunctional molecules is critically dependent on the affinity and cellular activity of the VHL ligand employed. This guide provides a detailed comparison of two widely utilized VHL ligands, (S,R,R)-VH032 and VH298, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics supported by experimental data.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound and VH298, highlighting their binding affinities and inhibitory concentrations. Lower values are indicative of higher potency.

ParameterThis compoundVH298Experimental Method(s)
Binding Affinity (Kd) 185 nM[1][2][3][4]80-90 nM[3][5][6][7]Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Inhibitory Concentration (IC50) 77.8 nM44.0 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay[8]

Efficacy and Cellular Activity

Both this compound and VH298 function by inhibiting the interaction between VHL and its natural substrate, the alpha subunit of hypoxia-inducible factor (HIF-1α). This inhibition leads to the stabilization and accumulation of HIF-1α within cells, subsequently activating the hypoxic response pathway.[5][6][9][10]

Experimental evidence consistently demonstrates that VH298 possesses a higher binding affinity for VHL compared to VH032.[1][2][3][4][5][6][7] This translates to greater potency in cellular assays, where VH298 has been shown to induce a more robust stabilization of HIF-1α and a stronger upregulation of hypoxia-related genes than VH032.[11] For full target engagement in some cellular contexts, concentrations exceeding 10 μM have been suggested for both ligands.[9][11]

The superior binding affinity of VH298 makes it a preferred choice for the development of highly potent PROTACs, as a stronger interaction with the E3 ligase can lead to more efficient ternary complex formation and subsequent target degradation.[3] Both ligands, however, have been successfully incorporated into a multitude of effective PROTACs.[5][7][9][12]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and a typical experimental approach for evaluating these ligands, the following diagrams are provided.

VHL_Signaling_Pathway VHL-Mediated Protein Degradation Pathway cluster_0 Normoxia cluster_1 VHL E3 Ligase Complex cluster_2 Ubiquitination & Degradation cluster_3 PROTAC Intervention HIF-1α HIF-1α PHD PHD HIF-1α->PHD O2, 2-OG p-HIF-1α p-HIF-1α PHD->p-HIF-1α Hydroxylation VHL VHL p-HIF-1α->VHL Binding Ub Ub p-HIF-1α->Ub EloC EloC VHL->EloC EloB EloB EloC->EloB Cul2 Cul2 EloC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 E2-Ub E2-Ub Rbx1->E2-Ub E2-Ub->p-HIF-1α Ub Transfer Proteasome Proteasome Ub->Proteasome Degradation PROTAC PROTAC (VHL Ligand - Linker - Target Ligand) PROTAC->VHL Binds Target Protein Target Protein PROTAC->Target Protein Binds

Caption: VHL-mediated degradation and PROTAC mechanism of action.

Caption: Experimental workflow for VHL ligand characterization.

Detailed Experimental Protocols

The characterization of VHL ligands such as this compound and VH298 involves a series of biochemical and cellular assays to determine their binding affinity, cellular activity, and efficacy in PROTACs. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ligand-VHL interaction.

Methodology:

  • Protein Preparation: Recombinant VHL-ElonginB-ElonginC (VCB) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Preparation: The VHL ligand is dissolved in the same ITC buffer to a concentration approximately 10-20 times that of the protein in the cell.

  • ITC Experiment: The VCB protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small, sequential injections of the ligand into the protein solution are performed while the heat change upon binding is measured.

  • Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. These values are then fit to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters of the interaction.[3][6]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and determine the binding affinity (Kd).

Methodology:

  • Chip Preparation: The VCB protein complex is immobilized onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Ligand Injection: A series of concentrations of the VHL ligand in a suitable running buffer are flowed over the sensor chip surface.

  • Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand, is monitored in real-time to generate sensorgrams.

  • Data Analysis: The association and dissociation phases of the sensorgrams are globally fit to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff. The dissociation constant (Kd) is calculated as the ratio of koff/kon.[3][13]

Cellular HIF-1α Stabilization Assay (Western Blot)

Objective: To assess the ability of the VHL ligand to inhibit VHL function in cells, leading to the stabilization of HIF-1α.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., HeLa) is cultured to an appropriate confluency and then treated with varying concentrations of the VHL ligand or a vehicle control (e.g., DMSO) for a specified time period (e.g., 4-24 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[10]

PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To evaluate the efficacy of a PROTAC containing the VHL ligand in degrading a specific target protein.

Methodology:

  • Cell Culture and Treatment: A cell line expressing the target protein is treated with a range of concentrations of the PROTAC for a defined time course.

  • Cell Lysis and Protein Quantification: As described in the HIF-1α stabilization assay.

  • Western Blotting: The western blot procedure is followed, but with a primary antibody specific for the target protein of the PROTAC.

  • Data Analysis: The band intensities of the target protein are quantified and normalized to a loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are determined by fitting the concentration-response data to a dose-response curve.[14]

References

(S,R,R)-VH032 vs. CRBN-Based Ligands: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the rational design of Proteolysis-Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases in the human proteome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely exploited due to their well-characterized biology and the availability of high-affinity ligands. This guide provides an objective, data-driven comparison of PROTACs developed using the VHL ligand (S,R,R)-VH032 and those employing CRBN-based ligands, such as derivatives of thalidomide, lenalidomide, and pomalidomide.

At a Glance: VHL vs. CRBN Ligands

FeatureThis compound (VHL)CRBN-Based Ligands (e.g., Pomalidomide)
Binding Pocket More buried, recognizing a hydroxyproline (B1673980) motif.Relatively smaller and more solvent-exposed.
Selectivity Generally high due to the specific nature of the binding pocket.[]Can exhibit off-target effects on zinc-finger transcription factors.[]
Ligand Properties Higher molecular weight, which can sometimes impact cell permeability.[]Smaller, often with better drug-like properties and oral availability.[][]
Tissue Expression Predominantly cytosolic; expression can be downregulated in hypoxic conditions.[]Abundant in hematopoietic cells and can shuttle between the nucleus and cytoplasm.[]
PROTAC Performance Often broadly active across various cell lines.[3]Activity can be more variable and cell-type dependent.[3]

Quantitative Performance Data

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for PROTACs targeting BRD4, a well-studied model protein, using either VHL or CRBN ligands.

Table 1: Performance of VHL-Based BRD4 PROTACs

PROTACVHL LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1This compound derivativeBRD4MV4-11Potent (nM range)~98%[3]
ARV-771VH032 derivativeBET Bromodomains---[4]
PROTAC 139VL285 AnalogBRD4PC33.397[4]

Table 2: Performance of CRBN-Based BRD4 PROTACs

PROTACCRBN LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
dBET1Pomalidomide derivativeBRD4MV4-11Potent (nM range)~98%[3]
dBET23-BRD4---[5]
dBET6-BRD3(BD2)-More potent than dBET1-[6]

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[8] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[8][9]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Mediates

General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation

A typical workflow for comparing the efficacy of VHL and CRBN-based PROTACs involves a series of in vitro and cell-based assays.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Design_VHL Design & Synthesize VHL-based PROTAC Binding_Assay Binary Binding Assays (SPR, ITC, FP) Design_VHL->Binding_Assay Design_CRBN Design & Synthesize CRBN-based PROTAC Design_CRBN->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA, NanoBRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, In-Cell Western, Reporter Assays) Ternary_Complex_Assay->Degradation_Assay Ubiquitination_Assay Target Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Viability_Assay Cell Viability/Proliferation Assays Ubiquitination_Assay->Viability_Assay Data_Analysis Determine DC50, Dmax Compare Efficacy & Selectivity Viability_Assay->Data_Analysis

Workflow for comparing VHL- and CRBN-based PROTACs.

Detailed Experimental Protocols

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a biochemical setting.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN complex)

  • PROTAC of interest

  • TR-FRET donor antibody (e.g., anti-His-Terbium)

  • TR-FRET acceptor (e.g., anti-GST-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume plates

Protocol:

  • Prepare serial dilutions of the PROTAC in assay buffer.

  • In a 384-well plate, add the purified POI and E3 ligase complex at a constant concentration.

  • Add the serially diluted PROTAC to the wells.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for complex formation.

  • Add the TR-FRET donor and acceptor antibodies.

  • Incubate for another specified time (e.g., 60 minutes) at room temperature in the dark.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor emission and acceptor emission).

  • Calculate the TR-FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[5]

Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in cells upon treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against the target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC-induced ternary complex formation leads to the ubiquitination of the target protein.

Materials:

  • Purified target protein (POI)

  • Purified E1 ubiquitin-activating enzyme

  • Purified E2 ubiquitin-conjugating enzyme

  • Purified E3 ligase complex (VHL or CRBN)

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blot reagents

  • Anti-ubiquitin antibody or antibody against a tag on ubiquitin

Protocol:

  • Set up the ubiquitination reaction by combining the E1, E2, E3, ubiquitin, ATP, and the target protein in the reaction buffer.

  • Add the PROTAC or vehicle control (DMSO) to the respective reactions.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blotting using an antibody against the target protein or an anti-ubiquitin antibody to detect polyubiquitinated species, which will appear as a high molecular weight smear or ladder.

Conclusion

Both this compound and CRBN-based ligands are powerful tools for the development of effective PROTACs. The choice between them is nuanced and depends on a multitude of factors including the specific target protein, the desired pharmacokinetic properties, and the cellular context.[][4] VHL-based PROTACs, leveraging ligands like this compound, often exhibit broad and potent activity.[3] CRBN-based PROTACs, on the other hand, utilize smaller, more drug-like ligands but may have a more variable activity profile and potential for off-target effects.[][][3] A thorough evaluation using the experimental approaches outlined in this guide is crucial for selecting the optimal E3 ligase and ligand for a given drug discovery program.

References

Quantitative Proteomics Unveils the Target Degradation Profile of (S,R,R)-VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of (S,R,R)-VH032-based Proteolysis Targeting Chimeras (PROTACs) against alternative protein degraders, supported by quantitative proteomics data. We delve into the experimental methodologies to offer a comprehensive understanding of how these molecules effectively induce the degradation of specific protein targets.

This compound is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's natural protein disposal system. When incorporated into a PROTAC, this compound acts as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. Quantitative proteomics, a powerful analytical technique, allows for the precise measurement of changes in protein abundance across the entire proteome, providing a detailed picture of a PROTAC's efficacy and selectivity.

Mechanism of Action: this compound in Action

The fundamental mechanism of an this compound-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This orchestrated interaction is the critical first step in the degradation cascade.

cluster_0 PROTAC-Mediated Degradation Target Target Protein PROTAC This compound-based PROTAC Target->PROTAC Binds to Target Binding Moiety Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->PROTAC Binds to this compound Moiety Ub Ubiquitin Ub->Target Polyubiquitination Degraded_Target Degraded Peptides Proteasome->Degraded_Target cluster_1 TMT Proteomics Workflow A Cell Culture & PROTAC Treatment B Protein Extraction & Digestion A->B C TMT Labeling of Peptides B->C D Sample Pooling C->D E LC-MS/MS Analysis D->E F Data Analysis & Quantification E->F

A Comparative Guide to Biophysical Assays for Measuring (S,R,R)-VH032 and VHL Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary biophysical assays, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for characterizing the binding of the small molecule (S,R,R)-VH032 to the von Hippel-Lindau (VHL) protein. This compound is a crucial component of many Proteolysis Targeting Chimeras (PROTACs), acting as the E3 ligase-recruiting moiety. Accurate measurement of its binding affinity and thermodynamics to VHL is fundamental for the development of effective targeted protein degraders.

Quantitative Data Comparison

LigandAssay MethodBinding PartnerAffinity (Kd)Thermodynamics (ΔH, TΔS)Reference
VH032ITCVBC185 ± 7 nMNot Reported[1]
VH101 (analog)SPRVHL44 nMNot Applicable[2][3][4]
VH032TR-FRETGST-VCBKi = 33.4 nMNot Applicable[5]
VH298 (analog)FPVCBKd = 80 nMNot Applicable[5]

Note: VBC refers to the VHL-ElonginB-ElonginC complex. Different assay methods and conditions can lead to variations in the measured binding affinities.

Principles and Workflow of Biophysical Assays

The selection of a biophysical assay depends on the specific information required, such as binding affinity (Kd), kinetics (kon/koff), or thermodynamics (ΔH, ΔS).

Biophysical_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_data Data Analysis P_prep Protein (VHL) Purification & Characterization Assay_setup Instrument Setup (SPR or ITC) P_prep->Assay_setup L_prep Ligand (this compound) Solubilization & Quantification L_prep->Assay_setup Buffer_prep Buffer Preparation & Matching Buffer_prep->Assay_setup Immobilization SPR: VHL Immobilization on Sensor Chip Assay_setup->Immobilization SPR Titration ITC: Titration of VH032 into VHL Solution Assay_setup->Titration ITC Raw_data Raw Data Acquisition (Sensorgram or Titration Curve) Immobilization->Raw_data Titration->Raw_data Model_fitting Data Processing & Fitting to Binding Models Raw_data->Model_fitting Results Determination of Binding Parameters (Kd, Kon/Koff, ΔH, ΔS) Model_fitting->Results

A generalized workflow for biophysical characterization of protein-ligand interactions.

Comparison of SPR and ITC for VH032-VHL Binding Analysis

Both SPR and ITC are powerful, label-free techniques to study biomolecular interactions. However, they are based on different principles and provide complementary information.

SPR_vs_ITC cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) SPR_principle Principle: Measures changes in refractive index upon ligand binding to an immobilized protein. SPR_output Primary Output: - Association rate (kon) - Dissociation rate (koff) - Affinity (Kd = koff/kon) SPR_principle->SPR_output SPR_pros Advantages: - Real-time kinetics - High sensitivity - Lower protein consumption SPR_output->SPR_pros SPR_cons Disadvantages: - Protein immobilization required - Potential for mass transport limitations - Indirect measurement of binding SPR_output->SPR_cons ITC_principle Principle: Measures heat changes upon ligand binding to a protein in solution. ITC_output Primary Output: - Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) ITC_principle->ITC_output ITC_pros Advantages: - Direct measurement of thermodynamics - In-solution, no immobilization - Provides a complete thermodynamic profile ITC_output->ITC_pros ITC_cons Disadvantages: - Higher protein consumption - Lower throughput - Sensitive to buffer mismatch ITC_output->ITC_cons

A comparison of the principles and outputs of SPR and ITC.

Experimental Protocols

Below are detailed, generalized protocols for performing SPR and ITC experiments to measure the binding of this compound to the VHL protein. These should be optimized for the specific instrumentation and reagents used.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the binding kinetics and affinity of this compound to the VHL protein.

1. Materials:

  • Protein: Recombinant human VHL-ElonginB-ElonginC (VBC) complex.

  • Ligand: this compound, dissolved in 100% DMSO to create a high-concentration stock.

  • Immobilization: Amine coupling kit (e.g., EDC, NHS, ethanolamine), CM5 sensor chip (or similar).

  • Running Buffer: HBS-EP+ buffer (or similar, e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), with a final DMSO concentration matching that of the ligand dilutions (typically ≤ 1%).

2. VHL Immobilization:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

  • Inject the VBC protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units).

  • Deactivate any remaining active esters by injecting ethanolamine.

  • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

3. Binding Analysis:

  • Prepare a dilution series of this compound in running buffer. The concentration range should span at least 10-fold below and above the expected Kd (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration is constant across all samples.

  • Inject the different concentrations of this compound over the VHL-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

  • Include a buffer-only injection for double referencing.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt).

4. Data Analysis:

  • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the binding affinity, stoichiometry, and thermodynamic profile of this compound binding to the VHL protein.

1. Materials:

  • Protein: Recombinant human VBC complex, extensively dialyzed against the final ITC buffer.

  • Ligand: this compound, with the final dilution made in the dialysis buffer.

  • ITC Buffer: A buffer such as 20 mM Tris or phosphate, pH 7.5, with 150 mM NaCl. The buffer used for the protein and ligand must be identical to avoid heats of dilution.

2. Sample Preparation:

  • Accurately determine the concentrations of the VBC protein and this compound stock solutions.

  • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • Prepare the VBC solution at a concentration typically 10-50 µM in the ITC cell (e.g., ~200-300 µL).

  • Prepare the this compound solution at a concentration 10-20 times that of the protein in the injection syringe (e.g., 100-500 µM).

3. ITC Experiment:

  • Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

  • Load the VBC solution into the sample cell and the this compound solution into the injection syringe.

  • Perform an initial small injection (e.g., 0.5-1 µL) to be discarded during analysis, followed by a series of larger injections (e.g., 2-3 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Perform a control experiment by titrating this compound into the buffer alone to measure the heat of dilution.

4. Data Analysis:

  • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

  • Subtract the heat of dilution from the binding experiment data.

  • Plot the corrected heat changes against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

References

A Comparative Guide to TR-FRET and FP Assays for Characterizing (S,R,R)-VH032 Ternary Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the formation of ternary complexes is crucial for the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). (S,R,R)-VH032 is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many PROTACs. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are two widely used biophysical assays to characterize the formation and stability of these ternary complexes. This guide provides a detailed comparison of these two techniques, supported by experimental data and protocols, to aid in the selection of the most appropriate assay for your research needs.

Overview of TR-FRET and FP Assays

Both TR-FRET and FP are proximity-based assays used to study molecular interactions in a homogeneous format. They are particularly valuable for high-throughput screening (HTS) and lead optimization in drug discovery.

TR-FRET combines the principles of FRET with time-resolved fluorescence detection. This technique utilizes a donor fluorophore with a long fluorescence lifetime, typically a lanthanide like terbium or europium. When the donor and a suitable acceptor fluorophore are brought into close proximity (1-10 nm) by a molecular interaction, energy transfer occurs. The long-lived emission of the acceptor, measured after a time delay, significantly reduces background fluorescence, leading to a high signal-to-noise ratio.

FP , on the other hand, measures the change in the polarization of fluorescent light emitted by a labeled molecule. When a small fluorescently labeled molecule (the tracer) is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger molecule, its tumbling rate slows down, leading to an increase in the polarization of the emitted light.

Quantitative Comparison of TR-FRET and FP Assays

A study by Chen et al. (2021) developed and characterized a novel fluorescent probe, BODIPY FL VH032, for both TR-FRET and FP assays to evaluate a panel of VHL ligands. The following tables summarize the quantitative data from this study, comparing the performance of the two assays.

Table 1: Comparison of Assay Parameters for TR-FRET and FP

ParameterTR-FRETFPReference
Probe Concentration 4 nM BODIPY FL VH03210 nM BODIPY FL VH032[1]
Protein Concentration 2 nM GST-VCB100 nM GST-VCB[1]
Incubation Time 90 - 300 min (stable signal)90 min[1]
Assay Window (Signal-to-Background) ~12-14 foldNot explicitly stated, but generally lower than TR-FRET[1]

Table 2: Comparison of Binding Affinities (Ki values in nM) for VHL Ligands

CompoundTR-FRET (Ki, nM)FP (Ki, nM)Fold Difference (FP/TR-FRET)Reference
VH03218.9110.45.8[1]
VH29880Not Determined-[1]
MZ16.3Not Determined-[1]
BOC-VH032Not DeterminedNot Determined-[1]
VH032 phenolNot DeterminedNot Determined-[1]
VH032-PEG4-amineNot DeterminedNot Determined-[1]

Note: The study found the TR-FRET assay to be more sensitive than the FP assay for all active ligands tested, yielding lower Ki values.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are the generalized experimental protocols for the TR-FRET and FP assays based on the available literature.

TR-FRET Assay Protocol

This protocol is a generalized representation for a competitive binding assay to characterize the interaction of this compound with the VHL complex.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% BSA).

    • Prepare a stock solution of the fluorescent probe (e.g., BODIPY FL VH032) in DMSO.

    • Prepare a stock solution of the terbium-labeled anti-GST antibody (donor) in assay buffer.

    • Prepare a stock solution of the GST-tagged VCB (VHL-Elongin B-Elongin C) complex in assay buffer.

    • Prepare serial dilutions of the competitor compound (this compound or other test ligands) in DMSO.

  • Assay Procedure:

    • Add a small volume of the competitor compound dilution to the wells of a low-volume 384-well plate.

    • Add a solution containing the GST-VCB complex and the terbium-labeled anti-GST antibody to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for antibody-protein binding.

    • Add the fluorescent probe (BODIPY FL VH032) to all wells.

    • Incubate for 90-300 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

    • Excite the donor fluorophore (terbium) at approximately 340 nm.

    • Measure the emission at two wavelengths: the donor emission (e.g., 490 nm) and the acceptor emission (e.g., 520 nm) after a time delay (e.g., 60 µs).

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., [Acceptor Emission / Donor Emission] * 10,000).

    • Plot the TR-FRET ratio against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

FP Assay Protocol

This protocol outlines a competitive FP binding assay.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% BSA).

    • Prepare a stock solution of the fluorescent probe (e.g., BODIPY FL VH032) in DMSO.

    • Prepare a stock solution of the VCB complex in assay buffer.

    • Prepare serial dilutions of the competitor compound (this compound or other test ligands) in DMSO.

  • Assay Procedure:

    • Add a small volume of the competitor compound dilution to the wells of a black, low-volume 384-well plate.

    • Add a solution containing the VCB complex and the fluorescent probe to the wells.

    • Incubate for 90 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader.

    • Excite the fluorescent probe at its excitation wavelength (e.g., ~485 nm).

    • Measure the parallel and perpendicular components of the emitted light (e.g., ~520 nm).

  • Data Analysis:

    • Calculate the fluorescence polarization (mP) for each well.

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

TR_FRET_Assay_Workflow TR-FRET Assay Workflow cluster_reagents Reagent Preparation cluster_procedure Assay Procedure cluster_data Data Acquisition & Analysis Buffer Assay Buffer Add_Protein_Ab Add GST-VCB + Tb-anti-GST Ab Buffer->Add_Protein_Ab Probe Fluorescent Probe (BODIPY FL VH032) Add_Probe Add Fluorescent Probe Probe->Add_Probe Donor Tb-anti-GST Ab (Donor) Donor->Add_Protein_Ab Protein GST-VCB Complex Protein->Add_Protein_Ab Competitor Competitor (this compound) Add_Competitor Add Competitor to Plate Competitor->Add_Competitor Add_Competitor->Add_Protein_Ab Incubate1 Incubate Add_Protein_Ab->Incubate1 Incubate1->Add_Probe Incubate2 Incubate Add_Probe->Incubate2 Read_Plate Read Plate (TR-FRET Reader) Incubate2->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio Plot_Data Plot Dose-Response Curve Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive TR-FRET binding assay.

Ternary_Complex_Formation PROTAC-Mediated Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex mediates VHL VHL E3 Ligase VHL->Ternary_Complex binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Signaling pathway of PROTAC-induced protein degradation.

Conclusion: Choosing the Right Assay

Both TR-FRET and FP are powerful techniques for characterizing the formation of this compound ternary complexes. The choice between them often depends on the specific requirements of the study.

  • TR-FRET is generally more sensitive, has a wider dynamic range, and is less susceptible to interference from colored compounds.[2][3] This makes it an excellent choice for HTS campaigns and for detecting interactions with high affinity. The primary drawback can be the need for specific labeling of interacting partners with appropriate donor and acceptor fluorophores.

  • FP is a simpler and often more cost-effective assay to set up. It only requires labeling of one component (the tracer). However, it is generally less sensitive than TR-FRET and can be more prone to interference from fluorescent compounds and light scattering.[3] It is well-suited for smaller-scale studies and for initial screening of compound libraries.

For the detailed characterization of this compound ternary complexes, especially in the context of PROTAC development where subtle differences in binding affinity and cooperativity are important, the higher sensitivity and robustness of the TR-FRET assay make it a highly recommended method. However, FP remains a valuable and accessible tool for many applications.

References

A Head-to-Head Comparison of (S,R,R)-VH032-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. A key component in many successful PROTACs is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. (S,R,R)-VH032 is a highly utilized ligand for the von Hippel-Lindau (VHL) E3 ligase. This guide provides a head-to-head comparison of different PROTACs built upon the this compound scaffold, supported by experimental data to inform the design and selection of next-generation protein degraders.

Quantitative Data Summary

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of a target protein. This is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). The following table summarizes the performance of several reported this compound-based or closely related VH032-based PROTACs against various protein targets.

PROTAC Name/IdentifierTarget Protein(s)Cell LineDC50DmaxReference
PROTAC NCOA4 degrader-1NCOA4HeLa3 nM>90%[1]
AML12 (murine hepatocytes)202 nM>90%[1]
SMARCA2/4-degrader-3SMARCA2/4MV4-11<100 nM>90%[2]
VHL-based RIPK2 PROTACRIPK2THP-1~20 nM (pDC50 = 8.7)>90%[3]
RIPK2 PROTAC (Bondeson et al.)RIPK2THP-11.4 nM95%[4]

Note: The stereochemistry of the VH032 moiety is not explicitly stated as (S,R,R) in all referenced publications for the SMARCA2/4 and RIPK2 degraders, but they are based on the widely used VH032 scaffold.

Experimental Protocols

Accurate and reproducible measurement of protein degradation is critical for the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for DC50 and Dmax Determination

This protocol is a standard method for quantifying the levels of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range would span from low nanomolar to high micromolar to capture the full dose-response curve.

  • Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.

2. Cell Lysis and Protein Quantification:

  • After the incubation period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant containing the protein lysate to a new tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In-Cell Western (ICW) Assay

The In-Cell Western is a higher-throughput alternative to traditional Western blotting for quantifying protein levels in cells cultured in 96-well plates.

1. Cell Seeding and Treatment:

  • Seed adherent cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with a serial dilution of the PROTAC compound and a vehicle control.

2. Cell Fixation and Permeabilization:

  • After the desired treatment time, remove the media and fix the cells with a solution of 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells with PBS.

3. Immunostaining:

  • Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

  • Incubate the cells with the primary antibody against the target protein and a primary antibody for a normalization protein (e.g., a housekeeping protein) overnight at 4°C.

  • Wash the plate multiple times with PBS containing 0.1% Tween-20.

  • Incubate the cells with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.

  • Wash the plate multiple times.

4. Imaging and Analysis:

  • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • The integrated fluorescence intensity for the target protein is normalized to the intensity of the normalization protein.

  • The data is then analyzed similarly to the Western blot data to determine DC50 and Dmax values.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a this compound-based PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Target_Protein Target Protein (e.g., NCOA4, SMARCA2, RIPK2) PROTAC->Target_Protein Binds to Target VHL_E3_Ligase VHL E3 Ligase Complex PROTAC->VHL_E3_Ligase Binds to VHL Ternary_Complex Target Protein : PROTAC : VHL Polyubiquitination Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitination E3 Ligase Activity Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of this compound-based PROTACs.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines the typical experimental workflow for assessing the efficacy of a novel PROTAC.

PROTAC_Workflow Start Start Cell_Culture Cell Culture (Target-expressing cell line) Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Western_Blot Western Blotting or In-Cell Western Quantification->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax End End DC50_Dmax->End

Caption: Workflow for evaluating PROTAC-mediated protein degradation.

Simplified HIF-1α Signaling Pathway

As VH032 is an inhibitor of the VHL-HIF-1α interaction, understanding this pathway is crucial. PROTACs utilizing VH032 hijack one component of this natural degradation pathway.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD Enzymes (Prolyl Hydroxylases) HIF1a_N->PHD Hydroxylated_HIF1a Hydroxylated HIF-1α PHD->Hydroxylated_HIF1a Hydroxylation O2_N O2 O2_N->PHD VHL VHL E3 Ligase Hydroxylated_HIF1a->VHL Binding Ubiquitination_N Ubiquitination VHL->Ubiquitination_N Proteasome_N Proteasomal Degradation Ubiquitination_N->Proteasome_N HIF1a_H HIF-1α Dimerization HIF-1α/β Dimer HIF1a_H->Dimerization No_O2 Low O2 PHD_inactive Inactive PHD No_O2->PHD_inactive Inhibits HIF1b HIF-1β (ARNT) HIF1b->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation HRE Hypoxia Response Element (HRE) Dimerization->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression

References

(S,R,R)-VH032: A Comparative Analysis of its Cross-Reactivity with E3 Ligases

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,R)-VH032 is a potent and highly selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery for protein degradation. [1] Its high affinity and specificity have made it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the ubiquitin-proteasome system to eliminate disease-causing proteins. This guide provides a comparative analysis of this compound's cross-reactivity, supported by available experimental data, to inform researchers and drug development professionals.

High Selectivity for VHL: An Overview of the Evidence

This compound binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM, effectively disrupting the interaction between VHL and its natural substrate, the alpha subunit of the hypoxia-inducible factor (HIF-α).[1] This potent binding is the basis for its use in PROTACs, where it serves as the "anchor" to recruit the VHL E3 ligase to a target protein destined for degradation.

Extensive research, including comprehensive proteomic studies, has demonstrated the exquisite specificity of VH032 for VHL. A quantitative mass spectrometry-based proteomics analysis revealed that treatment of cells with VH032 elicits a highly selective cellular response, primarily affecting the HIF pathway, which is directly regulated by VHL. This study concluded that VH032 is "exquisitely specific and selective for VHL," with minimal off-target effects observed across the proteome. This high degree of selectivity is a critical attribute for a PROTAC E3 ligase ligand, as it minimizes the potential for unintended protein degradation and associated toxicities.

Quantitative Cross-Reactivity Data

While global proteomic studies provide strong evidence for the cellular selectivity of this compound, direct quantitative binding data against a broad panel of other E3 ligases is limited in publicly available literature. However, existing studies that have included ligands for other E3 ligases in VHL-centric assays provide evidence of its specificity.

E3 LigaseLigandBinding Affinity (Kd/IC50)Experimental MethodReference
von Hippel-Lindau (VHL) This compound 185 nM (Kd) Isothermal Titration Calorimetry[Ciulli et al., 2015]
Cereblon (CRBN)Thalidomide analogNo significant binding to VHL observedTR-FRET Assay[Lin et al., 2020]

This table summarizes the available quantitative data on the binding of this compound and a representative ligand for another E3 ligase to VHL. The lack of broad-spectrum quantitative screening data limits a more extensive comparison.

Experimental Protocols

The high selectivity of this compound for VHL has been established through various experimental methodologies, primarily focused on assessing its binding affinity to VHL and its effect on cellular protein levels.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a protein. This method allows for the direct determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

Protocol for Determining this compound Binding to VHL:

  • Protein and Ligand Preparation: Recombinant VHL-ElonginB-ElonginC (VCB) complex is purified and dialyzed against the ITC buffer. This compound is dissolved in the same buffer.

  • ITC Experiment: The VCB complex is loaded into the sample cell of the calorimeter, and this compound is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution.

  • Data Analysis: The heat released or absorbed during each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the Kd.

Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling

This method allows for the unbiased and global analysis of protein expression changes in cells following treatment with a compound.

Protocol for Assessing Cellular Selectivity of this compound:

  • Cell Culture and Treatment: Human cells (e.g., HeLa) are cultured and treated with this compound, a vehicle control (DMSO), and other control compounds for a specified period.

  • Protein Extraction and Digestion: Cells are lysed, and the proteins are extracted. The proteins are then digested into peptides using an enzyme such as trypsin.

  • TMT Labeling: Peptides from each experimental condition are labeled with a different isobaric TMT reagent. This allows for the relative quantification of peptides from different samples in a single mass spectrometry run.

  • Mass Spectrometry: The labeled peptides are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of each identified protein across the different treatment conditions is determined by analyzing the reporter ion intensities from the TMT labels. This reveals which proteins are significantly up- or down-regulated by the compound treatment.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Assessing Cross-Reactivity

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays VH032 VH032 Binding_Assay Binding Assay (e.g., ITC, TR-FRET) VH032->Binding_Assay VHL VHL VHL->Binding_Assay Other_E3s Other E3 Ligases (e.g., CRBN, MDM2) Other_E3s->Binding_Assay Quantitative_Data Quantitative Data (Kd, IC50) Binding_Assay->Quantitative_Data Cells Cells VH032_Treatment VH032 Treatment Cells->VH032_Treatment Proteomics Quantitative Proteomics (LC-MS/MS) VH032_Treatment->Proteomics Selectivity_Profile Cellular Selectivity Profile Proteomics->Selectivity_Profile

Caption: Workflow for assessing this compound cross-reactivity.

VHL-Mediated Protein Degradation Pathway

vhl_pathway Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex VH032 This compound VH032->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation via VHL recruitment.

References

A Comparative Guide to the Structural Analysis of VHL-Recruiting Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the outright degradation of disease-causing proteins. Central to the efficacy of many PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,R) stereoisomer of VH032 is a cornerstone VHL ligand, yet a nuanced understanding of its structural engagement with VHL and a comparative analysis against emerging alternatives are critical for the rational design of next-generation degraders. This guide provides an objective comparison of (S,R,R)-VH032 with other notable VHL ligands and the alternative Cereblon (CRBN) E3 ligase recruiters, supported by experimental data and detailed methodologies.

Performance Comparison of E3 Ligase Ligands

The choice of E3 ligase ligand is a critical determinant of a PROTAC's properties, influencing its binding affinity, degradation efficiency, and pharmacokinetic profile. Below is a comparative summary of key VHL ligands and a representative CRBN ligand.

LigandE3 LigaseBinding Affinity (K_d) to E3 LigasePROTAC ExampleTarget ProteinDegradation Potency (DC_50)Maximum Degradation (D_max)Cell Line
This compound VHL185 nM[1]MZ1BET Bromodomains~15 nM>95%Varies
VH101 VHL44 nM[1]Not specifiedNot specifiedNot specifiedNot specifiedNot specified
VH298 VHL80-90 nM[2]Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Pomalidomide CRBN~1-2 µM (to CRBN-DDB1)dBET1BET Bromodomains~5 nM>95%Varies

Structural Insights into the this compound-VHL Interaction

The binding of this compound to VHL is a well-characterized interaction that mimics the binding of the native substrate, Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated at a key proline residue, which is then recognized by VHL, leading to its ubiquitination and subsequent proteasomal degradation. This compound recapitulates this interaction through its hydroxyproline-like core, which forms critical hydrogen bonds with Ser111 and His115 in the VHL binding pocket. The tert-butyl group of VH032 occupies a hydrophobic pocket, further stabilizing the complex. This high-affinity and specific interaction makes this compound an effective anchor for recruiting VHL to a target protein in a PROTAC construct.

Signaling Pathway and Experimental Workflow

To understand the context of the structural analysis, it is crucial to visualize the biological pathway and the experimental workflow employed.

VHL_HIF1a_Signaling_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Binding Proteasome Proteasome Hydroxylated HIF-1α->Proteasome Ubiquitin Ubiquitin VHL->Ubiquitin Recruits E2/E3 Ligase Complex Ubiquitin->Hydroxylated HIF-1α Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α Dimerization Dimerization HIF-1α_hypoxia->Dimerization HIF-1β HIF-1β/ARNT HIF-1β->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation HRE Hypoxia Response Element Nucleus->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression

VHL-HIF-1α Signaling Pathway

Experimental_Workflow Experimental Workflow for Structural Analysis cluster_protein_prep Protein & Ligand Preparation cluster_binding_analysis Binding Affinity Analysis cluster_structural_analysis Structural Determination Protein_Expression Protein Expression (e.g., VHL in E. coli) Protein_Purification Protein Purification (Affinity & Size Exclusion Chromatography) Protein_Expression->Protein_Purification SPR Surface Plasmon Resonance (SPR) Protein_Purification->SPR ITC Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC FP Fluorescence Polarization (FP) Protein_Purification->FP Co_crystallization Co-crystallization of VHL-Ligand Complex Protein_Purification->Co_crystallization Ligand_Synthesis Ligand Synthesis (this compound) Ligand_Synthesis->SPR Ligand_Synthesis->ITC Ligand_Synthesis->FP Ligand_Synthesis->Co_crystallization X_ray_Diffraction X-ray Diffraction Co_crystallization->X_ray_Diffraction Structure_Solution Structure Solution & Refinement X_ray_Diffraction->Structure_Solution PDB_Deposition PDB Deposition Structure_Solution->PDB_Deposition

References

A Comparative Benchmarking Guide to Novel VHL Ligands versus (S,R,R)-VH032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Targeted Protein Degradation (TPD) is in continuous evolution, with the development of novel E3 ligase ligands being a cornerstone of this progress. The von Hippel-Lindau (VHL) E3 ligase remains a primary target for recruitment by Proteolysis Targeting Chimeras (PROTACs). (S,R,R)-VH032 has long been a benchmark VHL ligand, foundational in the design of many well-characterized PROTACs such as MZ1[][2][3]. However, the quest for enhanced potency, improved pharmacokinetic properties, and novel chemical space has led to the development of a new generation of VHL ligands.

This guide provides an objective comparison of emerging VHL ligands against the established this compound. We present supporting experimental data, detailed methodologies for key benchmarking assays, and visualizations to clarify the underlying mechanisms and workflows.

Data Presentation: Quantitative Comparison of VHL Ligands

The efficacy of a VHL ligand within a PROTAC is determined by several key parameters, including its binary binding affinity to VHL, its ability to promote the formation of a stable ternary complex (Target-PROTAC-VHL), and the subsequent efficiency of target degradation. The following table summarizes the performance of selected newer VHL ligands in comparison to this compound.

LigandVHL Binding Affinity (Kd)VHL Binding Affinity (IC50)Key Features & Notes
This compound 185 nM[2][3][4]77.8 nM[5]The foundational, widely-used VHL ligand; serves as a benchmark for comparison.
VH101 44 nM[2]Not widely reportedAn optimized analog of VH032 with improved binding affinity due to an α-fluorine substituent and cyclopropylation[6].
VH298 80 - 90 nM[7]44.0 nM[5]A chemical probe developed from the VH032 scaffold, often used in -omics studies to investigate the effects of VHL inhibition[6].
VH032-cyclopropane-F Not widely reportedNot widely reportedA derivative of VH032 used in the synthesis of PROTACs for targets like SMARCA2 and SMARCA4[8].
Compound 104 (triazole analog) Not widely reportedNot widely reportedA peptidomimetic ligand with a triazole modification on the left-hand side (LHS) designed for improved potency and oral bioavailability[9].
(S,R,S)-AHPC Not directly reportedNot directly reportedA VH032-based amine building block used for PROTAC synthesis; its efficacy is validated through the activity of the resulting PROTACs[7][8].

Note: Direct comparison of data across different studies should be approached with caution due to variations in experimental conditions and assay formats.

Experimental Protocols: Methodologies for Ligand Benchmarking

Accurate and reproducible assays are critical for the evaluation of VHL ligands and their corresponding PROTACs. Below are detailed protocols for key experiments.

VHL Binding Affinity Assessment: Fluorescence Polarization (FP) Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled VHL ligand from the VCB (VHL-ElonginC-ElonginB) complex.

  • Materials:

    • Purified recombinant VCB complex.

    • Fluorescently labeled VHL tracer probe (e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of a known VHL ligand like BODIPY FL VH032)[5][10].

    • Test compounds (new VHL ligands and VH032).

    • Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

    • Black, low-volume 384-well microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compounds and the reference compound (this compound) in assay buffer. Prepare a working solution of the VCB complex and the fluorescent tracer at concentrations optimized for a stable assay window.

    • Reaction Setup: To the wells of the 384-well plate, add the serially diluted test compounds.

    • VCB and Tracer Addition: Add the pre-mixed VCB/fluorescent tracer solution to all wells.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light, to allow the binding to reach equilibrium[5].

    • Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) of each well using the plate reader.

    • Data Analysis: Plot the mP values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that causes 50% displacement of the fluorescent tracer.

Ternary Complex Formation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex interactions in real-time.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Purified recombinant VCB complex and target Protein of Interest (POI).

    • Test PROTACs (containing the new VHL ligands or VH032).

    • Immobilization reagents (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • VHL Immobilization: Immobilize the VCB complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.

    • Binary Interaction (PROTAC-VHL): Inject a series of concentrations of the PROTAC over the immobilized VCB surface to determine the binary binding affinity (Kd).

    • Ternary Complex Formation: To assess ternary complex formation, inject the POI at a constant concentration, either alone or pre-mixed with varying concentrations of the PROTAC, over the VCB-functionalized surface.

    • Measurement: Monitor the change in response units (RU) over time. An increase in RU upon co-injection of the POI and PROTAC, compared to the POI alone, indicates the formation of the VCB-PROTAC-POI ternary complex.

    • Data Analysis: Analyze the sensorgrams using appropriate kinetic models to determine the association (ka) and dissociation (kd) rates, and to calculate the equilibrium dissociation constant (Kd) for the interactions. Cooperativity (α) can be calculated by comparing the binding affinity of the POI to the VCB-PROTAC complex versus the POI alone.

Cellular Target Degradation: Quantitative Proteomics

This method provides an unbiased, global view of protein level changes within the cell following PROTAC treatment, confirming on-target degradation and identifying potential off-targets.

  • Materials:

    • Cell line of interest.

    • Test PROTACs and vehicle control (e.g., DMSO).

    • Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., Tandem Mass Tags, TMT).

    • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Procedure:

    • Cell Treatment: Treat cells with serial dilutions of the PROTACs or vehicle control for a specified time (e.g., 6-24 hours) to induce protein degradation.

    • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, and then reduce, alkylate, and digest the proteins into peptides.

    • Peptide Labeling: Label the peptides from each treatment condition with a different isobaric TMT reagent.

    • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS. The instrument will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of each peptide across all conditions.

    • Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for the target protein. A global analysis can reveal the selectivity of the PROTAC across the proteome[11][12][13].

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds POI Warhead PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds E3 Ligand Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Proteasome Proteasome Ubiquitination->Proteasome Tagging for Degradation Degradation POI Degradation Proteasome->Degradation Catalyzes

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_0 In Vitro Benchmarking cluster_1 Cellular & Proteomic Validation Ligand_Synthesis 1. Ligand Synthesis (VH032 vs. New Ligands) Binding_Assay 2. VHL Binding Assay (e.g., FP, SPR, ITC) Determine Kd / IC50 Ligand_Synthesis->Binding_Assay Ternary_Complex_Assay 3. Ternary Complex Assay (e.g., SPR, BLI) Measure Cooperativity (α) Binding_Assay->Ternary_Complex_Assay Cell_Treatment 4. Cell Treatment with PROTACs Ternary_Complex_Assay->Cell_Treatment Proceed with potent ligands Degradation_Assay 5. Degradation Assay (e.g., Western Blot, Proteomics) Determine DC50 / Dmax Cell_Treatment->Degradation_Assay Selectivity_Profiling 6. Selectivity Profiling (Global Proteomics) Assess Off-Targets Degradation_Assay->Selectivity_Profiling

Caption: Workflow for benchmarking new VHL ligands.

References

Safety Operating Guide

Navigating the Safe Disposal of (S,R,R)-VH032: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of targeted protein degradation, the proper handling and disposal of novel chemical entities like (S,R,R)-VH032 are paramount for ensuring both laboratory safety and environmental stewardship. As a von Hippel-Lindau (VHL) E3 ligase ligand integral to the development of Proteolysis Targeting Chimeras (PROTACs), this compound is presumed to possess biological activity that necessitates its management as hazardous chemical waste. Adherence to institutional, local, and national regulatory guidelines is mandatory.

This document provides essential safety and logistical information for the proper disposal of this compound, offering procedural guidance to directly address operational questions.

Core Safety and Disposal Parameters

While a specific Safety Data Sheet (SDS) for this compound should always be consulted for definitive guidance, the following table summarizes general safety and disposal parameters applicable to research-scale PROTACs and their precursors.

ParameterRecommended Procedure or InformationSource/Regulation
GHS Hazard Classification Assumed to be cytotoxic. Should be handled as hazardous chemical waste. Specific classifications for acute toxicity, skin/eye irritation, and target organ toxicity must be confirmed via the supplier's SDS.General practice for novel bioactive compounds
Personal Protective Equipment (PPE) Standard laboratory practice for hazardous chemicals includes nitrile gloves (double-gloving is recommended), safety goggles with side-shields, and a lab coat. If creating aerosols, a suitable respirator is necessary.Standard laboratory safety protocols
Storage of Waste Store in a designated, well-ventilated, and secure area in a clearly labeled, sealed, and compatible container away from incompatible materials like strong oxidizing agents.General guidance for chemical waste storage
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility is the recommended method for cytotoxic waste. Never dispose of this compound down the drain.Common practice for cytotoxic and antineoplastic waste
Spill Cleanup Absorb spills with an inert material (e.g., vermiculite, sand), collect the material in a sealed container, and dispose of it as hazardous waste.Standard laboratory procedure for chemical spills

Experimental Protocol: Waste Handling and Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific, sealed, and clearly labeled waste container for solid and liquid waste containing this compound.
  • Solid waste includes contaminated consumables such as pipette tips, gloves, and vials.
  • Liquid waste includes unused solutions and contaminated solvents. Do not mix with other waste streams unless compatibility is confirmed.

2. Labeling of Waste Containers:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols as indicated in the SDS.
  • Include the date the waste was first added to the container.

3. Storage of Waste:

  • Keep the waste container securely closed except when adding waste.
  • Store the container in a designated satellite accumulation area within the laboratory, away from general lab traffic.

4. Arranging for Disposal:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.
  • This is typically managed by the institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste contractor.

5. Decontamination of Work Surfaces:

  • After handling this compound, wipe down all potentially contaminated surfaces and equipment with an appropriate solvent (e.g., 70% ethanol, or as recommended by your institution's EHS).
  • Dispose of all cleaning materials as solid hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure cluster_cleanup Post-Procedure start Begin this compound Experiment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate this compound Waste (Solid or Liquid) ppe->waste_gen segregate Segregate into Labeled Hazardous Waste Container waste_gen->segregate decontaminate Decontaminate Work Area waste_gen->decontaminate store Store in Satellite Accumulation Area segregate->store request Request Waste Pickup (via EHS) store->request incinerate High-Temperature Incineration by Licensed Facility request->incinerate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe end End of Process dispose_ppe->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can mitigate risks, ensure a safe laboratory environment, and comply with regulations for hazardous chemical waste disposal. Always prioritize safety and consult your institution's specific guidelines.

Personal protective equipment for handling (S,R,R)-VH032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, logistical, and operational information for the handling of (S,R,R)-VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase commonly utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Given that this compound is a potent, biologically active small molecule, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent chemical compounds and information from SDSs of similar PROTAC molecules and VHL ligands. A thorough risk assessment should be conducted before handling this compound.

Hazard Identification and General Precautions:

This compound should be handled as a potent compound with potential biological activity. Assume it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. All handling of the solid compound and concentrated solutions should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for minimizing exposure. The required level of PPE will depend on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Solid Compound (Weighing, Aliquoting) • Chemical splash goggles or a face shield worn over safety glasses• Disposable lab coat or a dedicated lab coat for potent compounds• Double-gloving with nitrile gloves• Enclosed footwear• NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is highly recommended, especially when working outside of a containment enclosure.
Handling of Liquid Solutions (Stock Preparation, Dilutions) • Chemical splash goggles• Lab coat• Double-gloving with nitrile gloves• Enclosed footwear• For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Equipment Decontamination and Waste Disposal • Chemical splash goggles• Heavy-duty, chemically resistant gloves• Lab coat or waterproof/chemically resistant apron• A face shield may be necessary if there is a significant splash risk.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for the safe handling of this compound.

  • Preparation:

    • Designate a specific work area within a chemical fume hood for all manipulations of this compound.

    • Ensure the fume hood is functioning correctly.

    • Assemble all necessary equipment, including microcentrifuge tubes, pipettes, balances, and solvents.

    • Prepare a dedicated waste container for contaminated solid and liquid waste.

  • Weighing the Solid Compound:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weigh boat or paper.

    • Handle the vial containing the solid compound with care to avoid generating dust.

  • Stock Solution Preparation (Example: 10 mM in DMSO):

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Slowly add the required volume of anhydrous DMSO to the vial.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

    • Visually inspect to ensure no particulates remain.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Performing an Experiment:

    • Conduct all experimental steps involving the compound within the designated fume hood.

    • When adding the compound to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid splashes and aerosols.

  • Post-Handling Procedures:

    • Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.

    • Decontaminate all reusable equipment according to your institution's standard operating procedures for potent compounds.

    • Carefully doff PPE, avoiding cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, weigh boats, and empty vials, should be collected in a clearly labeled, sealed hazardous waste container for incineration.

  • Liquid Waste: All liquid waste containing this compound, including unused stock solutions and experimental media, should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of down the drain. Follow your institution's guidelines for hazardous chemical waste disposal.

Experimental Protocol: In Vitro VHL Binding Assay (Fluorescence Polarization)

This protocol outlines a competitive binding assay to evaluate the interaction of test compounds with the VHL protein complex using fluorescence polarization (FP). This is a common assay for assessing the activity of VHL ligands like this compound.

Materials:

  • Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

  • Fluorescently labeled VHL ligand (e.g., BDY FL VH032)

  • This compound or other test compounds

  • Assay Buffer (e.g., PBS with 0.01% BSA and 1 mM DTT)

  • Black, low-binding microtiter plates (384-well recommended)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound and test compounds in the assay buffer. A typical starting concentration might be 100 µM, with 1:3 serial dilutions.

    • Include a "no inhibitor" control (assay buffer with DMSO) and a "high displacement" control (a known potent VHL inhibitor).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 5 µL) of each compound dilution to the wells of the microtiter plate.

  • Protein Addition:

    • Dilute the VHL protein complex to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Add the diluted VHL protein complex to each well (e.g., 10 µL).

  • Fluorescent Probe Addition:

    • Dilute the fluorescently labeled VHL ligand to its optimal concentration (typically at its Kd for VHL) in the assay buffer.

    • Add the diluted fluorescent probe to each well (e.g., 5 µL).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes, protected from light. The plate may be gently shaken during incubation.

  • Measurement:

    • Measure the fluorescence polarization on a compatible microplate reader using the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Work Area (Fume Hood) prep2 Assemble Equipment & PPE prep1->prep2 prep3 Prepare Waste Containers prep2->prep3 handle1 Weigh Solid or Prepare Solution prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 Experiment Complete clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3

Caption: Workflow for the safe handling of this compound.

PROTAC_Mechanism cluster_system Cellular Ubiquitination System cluster_protac PROTAC Action cluster_degradation Degradation E3 VHL E3 Ligase Ub Ubiquitin Target Target Protein E3->Target Ubiquitination PROTAC This compound-Linker-TargetLigand PROTAC->E3 binds PROTAC->Target binds Proteasome Proteasome Target->Proteasome Enters for Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: General mechanism of action for a PROTAC utilizing this compound.

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